molecular formula C30H37N7O2 B15613319 GT 949

GT 949

カタログ番号: B15613319
分子量: 527.7 g/mol
InChIキー: ZVWPOIUAPXDLMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CHEMBL5178416 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWPOIUAPXDLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the GT 949 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT 949 is a novel small molecule that has been investigated for its potential as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2). EAAT2, a crucial glutamate (B1630785) transporter in the central nervous system, is primarily responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Dysfunction of EAAT2 has been implicated in a range of neurological disorders, making it a significant therapeutic target. This technical guide provides a comprehensive overview of this compound, including its proposed mechanism of action, available preclinical data, and the experimental protocols utilized in its evaluation. Notably, this guide also addresses the conflicting scientific findings regarding the efficacy of this compound as an EAAT2 activator, presenting the available evidence from different research groups to offer a balanced perspective for future research and development.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a vital role in synaptic plasticity, learning, and memory. However, excessive glutamate in the synaptic cleft can lead to overstimulation of glutamate receptors and subsequent neuronal damage, a phenomenon known as excitotoxicity.[1][2] The excitatory amino acid transporter-2 (EAAT2), also known as glutamate transporter-1 (GLT-1) in rodents, is a sodium-dependent glutamate transporter predominantly expressed on astrocytes.[3][4] It is responsible for the uptake of the majority of synaptic glutamate, thus maintaining glutamate homeostasis and protecting neurons from excitotoxic insults.[2][3]

Given its critical role, modulation of EAAT2 activity presents a promising therapeutic strategy for neurological conditions associated with glutamate dysregulation, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[5][6] this compound has emerged as a compound of interest in this area, with initial studies identifying it as a potent and selective positive allosteric modulator of EAAT2.[2][5][6][7]

Mechanism of Action

This compound is proposed to act as a positive allosteric modulator of EAAT2.[5][7] Unlike orthosteric agonists that bind to the active site, allosteric modulators bind to a distinct site on the transporter, inducing a conformational change that enhances its function.[5] In the case of this compound, this modulation is suggested to increase the maximal transport velocity (Vmax) of glutamate uptake without altering the substrate affinity (Km).[8][9] This enhanced clearance of synaptic glutamate is hypothesized to be the basis for its potential neuroprotective effects.

EAAT2_Modulation cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Membrane cluster_effect Functional Outcome Glutamate_synapse Glutamate EAAT2 EAAT2 Transporter Allosteric Site Glutamate_synapse->EAAT2 Binding & Uptake Enhanced_Uptake Enhanced Glutamate Clearance EAAT2->Enhanced_Uptake Increased Vmax GT949 This compound (PAM) GT949->EAAT2:port Allosteric Binding

Preclinical Data

The preclinical evaluation of this compound has yielded both promising and conflicting results. This section summarizes the available quantitative data and highlights the divergent findings.

In Vitro Potency and Selectivity

Initial studies reported that this compound is a potent enhancer of EAAT2-mediated glutamate transport. However, subsequent research has failed to replicate these findings.

ParameterCell LineReported ValueReference
EC50 EAAT2-transfected COS-7 cells0.26 ± 0.03 nM[10]
Activity HEK cells expressing EAAT2No activation observed[11][12]
Selectivity EAAT1 and EAAT3No effect[10]
Neuroprotective Effects

A key study investigated the neuroprotective properties of this compound in primary neuronal cultures subjected to excitotoxic insults.

Experimental ModelInsultThis compound ConcentrationObserved EffectReference
Bilaminar co-culture (neurons and glia)100 µM Glutamate (acute)10 nMSignificant neuroprotection[13]
Mixed neuron-glia culturesProlonged glutamate exposureNot specifiedNeuroprotective[13][14]
Mixed neuron-glia culturesHydrogen peroxide (oxidative stress)Not specifiedNo neuroprotection[8][13]

It is important to note that the neuroprotective effects are contingent on the compound's ability to activate EAAT2, a point of contention in the literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Glutamate Uptake Assay (as reported in positive findings)
  • Cell Lines: COS-7 cells transiently transfected with human EAAT1, EAAT2, or EAAT3 cDNA.

  • Assay Buffer: Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, and 10 mM glucose, pH 7.4).

  • Procedure:

    • Cells are seeded in 24-well plates.

    • After 24 hours, cells are washed and pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.

    • [³H]-L-glutamate (50 nM) is added, and incubation continues for 5 minutes.

    • Uptake is terminated by washing with ice-cold buffer.

    • Cells are lysed, and intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Results are normalized to control (vehicle-treated) wells and expressed as a percentage of control. EC50 values are determined using non-linear regression analysis.

experimental_workflow start Start cell_culture Cell Culture (e.g., COS-7, primary neurons) start->cell_culture transfection Transfection with EAAT2 cDNA (for cell lines) cell_culture->transfection treatment Treatment with this compound (various concentrations) cell_culture->treatment Primary Cultures transfection->treatment insult Induction of Excitotoxicity (e.g., Glutamate, H2O2) treatment->insult assay Assay Performance (e.g., [3H]-Glutamate Uptake, Immunocytochemistry) insult->assay analysis Data Analysis (e.g., Scintillation Counting, Microscopy) assay->analysis end End analysis->end

In Vitro Excitotoxicity Model
  • Cultures: Primary cortical neurons from rat embryos are used in either a bilaminar co-culture system with astrocytes or as mixed neuron-glia cultures.

  • Excitotoxic Insult:

    • Acute: Exposure to 100 µM L-glutamate for 20 minutes.

    • Prolonged: Continuous exposure to a lower concentration of L-glutamate.

    • Oxidative Stress: Exposure to hydrogen peroxide.

  • Treatment: this compound is applied to the cultures, typically after the insult.

  • Assessment of Neuroprotection:

    • Immunocytochemistry: Staining for neuronal markers such as microtubule-associated protein 2 (MAP2) to visualize neuronal morphology and survival.

    • Cell Viability Assays: Quantitative measures of cell death (e.g., LDH assay).

  • Data Analysis: Neuronal survival is quantified by counting MAP2-positive cells and expressed as a percentage of the control group.

Conflicting Evidence and Future Directions

A recent study published in 2024 reported an inability to replicate the EAAT2-activating effects of this compound.[11][12] Using an impedance-based whole-cell assay (xCELLigence) and radioligand uptake assays in HEK cells expressing EAAT2, the researchers observed no potentiation of glutamate transport across a wide range of this compound concentrations.[11][12] Furthermore, a thermal shift assay showed no evidence of this compound binding to or stabilizing purified EAAT2.[12]

This discrepancy in findings underscores the complexities of drug discovery and the importance of rigorous, independent validation. Possible reasons for these conflicting results could include differences in experimental systems, assay conditions, or the chemical synthesis of the compound itself.

Future research should focus on:

  • Independent Replication: Further studies from multiple independent laboratories are needed to clarify the activity of this compound on EAAT2.

  • Direct Binding Assays: Utilizing and comparing different biophysical techniques to unequivocally determine if this compound directly binds to EAAT2.

  • Structural Biology: Elucidating the co-crystal structure of EAAT2 with this compound, if binding is confirmed, to understand the molecular basis of its allosteric modulation.

  • In Vivo Studies: Should the in vitro activity be confirmed, evaluation in animal models of neurological disorders will be a critical next step.

Conclusion

This compound represents a compound with initial promise as a positive allosteric modulator of EAAT2, a transporter of significant therapeutic interest. The early preclinical data suggested potent and selective activity with neuroprotective effects in vitro. However, the failure to replicate these findings in a recent, rigorous study raises critical questions about its true mechanism of action and efficacy. This technical guide has aimed to provide a balanced and comprehensive overview of the current state of knowledge on this compound, highlighting both the initial excitement and the subsequent scientific debate. For researchers, scientists, and drug development professionals, this compound serves as an important case study in the challenges and nuances of developing novel modulators for complex membrane transporters. Further investigation is imperative to resolve the existing controversies and determine if this compound, or derivatives thereof, hold therapeutic potential for the treatment of neurological diseases.

References

An In-Depth Technical Guide to GT-949: A Positive Allosteric Modulator of EAAT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the predominant glutamate (B1630785) transporter in the central nervous system, responsible for clearing the majority of synaptic glutamate. Dysfunction of EAAT2 is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. Positive allosteric modulators (PAMs) of EAAT2 offer a promising therapeutic strategy by enhancing the transporter's intrinsic activity without directly competing with the endogenous ligand. This technical guide provides a comprehensive overview of GT-949, a potent and selective EAAT2 PAM. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its proposed mechanism and the broader context of glutamate homeostasis.

Introduction to GT-949

GT-949 is a small molecule that acts as a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1] It enhances the rate of glutamate translocation without affecting the substrate's binding affinity.[1][2] This allosteric modulation leads to an increase in the maximal transport velocity (Vmax) of glutamate uptake.[1] Studies have demonstrated the neuroprotective properties of GT-949 in in vitro models of glutamate-mediated excitotoxicity.[3][4] Its selectivity for EAAT2 over other glutamate transporters (EAAT1 and EAAT3) and other neurotransmitter transporters like DAT, SERT, and NET, makes it a valuable research tool and a potential therapeutic candidate.

Physicochemical Properties and In Vitro Pharmacology

A summary of the key physicochemical and pharmacological properties of GT-949 is presented below.

PropertyValueReference(s)
Molecular Weight 527.66 g/mol
Molecular Formula C₃₀H₃₇N₇O₂
CAS Number 460330-27-2
Solubility Soluble to 100 mM in DMSO
Purity ≥98%
Storage Store at -20°C

Quantitative In Vitro Efficacy and Potency

The following tables summarize the quantitative data on the efficacy and potency of GT-949 from various in vitro studies.

Table 1: Potency of GT-949 in Different Cell-Based Assays

Cell TypeAssayEC₅₀ (nM)Reference(s)
COS-7 cells (transfected with hEAAT2)[³H]-L-Glutamate Uptake0.26 ± 0.03[2]
Primary Astrocytes[³H]-L-Glutamate Uptake~1[5]

Table 2: Effect of GT-949 on Glutamate Transport Kinetics in hEAAT2-transfected COS-7 Cells

ParameterVehicle ControlGT-949% ChangeReference(s)
Vmax (pmol/min/mg protein) Specific values not provided, but GT-949 increases VmaxIncreased by ~47%~47%[1]
Km (μM) No significant changeNo significant change0%[1]

Table 3: Selectivity of GT-949

Transporter/ReceptorEffectReference(s)
EAAT1 No significant effect[2]
EAAT3 No significant effect[2]
DAT (Dopamine Transporter) No significant effect
SERT (Serotonin Transporter) No significant effect
NET (Norepinephrine Transporter) No significant effect
NMDA Receptors No significant effect on NMDA-induced calcium response[2]

Table 4: Neuroprotective Effects of GT-949 in In Vitro Excitotoxicity Models

Cell Culture ModelInsultGT-949 ConcentrationOutcomeReference(s)
Bilaminar neuron-glia co-cultureAcute Glutamate (100 µM)10 nMIncreased neuronal survival to 87% of baseline[3]
Mixed neuron-glia cultureProlonged Glutamate (10 µM)10 nM and 100 nMDose-dependent increase in neuronal survival[3]
Bilaminar culturesOxidative Stress (H₂O₂)Not specifiedNo neuroprotection observed[3][4]

Mechanism of Action and Signaling Pathways

GT-949 binds to an allosteric site on the EAAT2 protein, which is distinct from the glutamate binding (orthosteric) site.[6] This binding event induces a conformational change in the transporter, facilitating a more rapid translocation of glutamate across the cell membrane.[6] The primary and direct effect of GT-949 is the enhancement of glutamate clearance from the extracellular space, thereby reducing the activation of glutamate receptors on neurons and mitigating excitotoxicity.[3][7]

While the direct intracellular signaling cascade initiated by the allosteric modulation of EAAT2 by GT-949 is not yet fully elucidated, the downstream consequences of reduced glutamate levels are well-established. By preventing excessive stimulation of NMDA and AMPA receptors, GT-949 helps to maintain intracellular calcium homeostasis and prevent the activation of cell death pathways.[3]

Glutamate Homeostasis and GT-949 Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Glutamate_Vesicle Glutamate in Vesicle Glutamate_Synapse Extracellular Glutamate Glutamate_Vesicle->Glutamate_Synapse Release EAAT2 EAAT2 Transporter Glutamate_Synapse->EAAT2 Uptake NMDA_R NMDA Receptor Glutamate_Synapse->NMDA_R Activation AMPA_R AMPA Receptor Glutamate_Synapse->AMPA_R Activation Glutamate_Astrocyte Intracellular Glutamate EAAT2->Glutamate_Astrocyte Translocation GT949 GT-949 GT949->EAAT2 Positive Allosteric Modulation Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Ca2+ Influx AMPA_R->Excitotoxicity Na+ Influx

Figure 1: Mechanism of GT-949 in enhancing glutamate uptake by astrocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GT-949.

Radiolabeled Glutamate Uptake Assay in Cultured Astrocytes

This protocol is adapted from methodologies described in the literature for assessing glutamate transporter activity.[8][9][10]

Objective: To quantify the effect of GT-949 on the rate of glutamate uptake into cultured astrocytes.

Materials:

  • Primary astrocyte cultures

  • [³H]-L-Glutamate (radiolabeled)

  • Unlabeled L-Glutamate

  • GT-949

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation fluid and vials

  • Scintillation counter

  • 96-well plates

Procedure:

  • Cell Culture: Plate primary astrocytes in 96-well plates and culture until confluent.

  • Preparation of Solutions:

    • Prepare a stock solution of GT-949 in DMSO.

    • Prepare serial dilutions of GT-949 in KRH buffer to achieve the desired final concentrations.

    • Prepare a solution of [³H]-L-glutamate mixed with unlabeled L-glutamate in KRH buffer to the desired final concentration and specific activity.

  • Assay:

    • Wash the astrocyte monolayers twice with KRH buffer.

    • Pre-incubate the cells with the different concentrations of GT-949 or vehicle (DMSO) in KRH buffer for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]-L-glutamate solution to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials containing scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity in each vial using a scintillation counter.

    • Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/min/mg protein).

    • Plot the normalized uptake data against the concentration of GT-949 to determine the EC₅₀ value.

Glutamate_Uptake_Assay_Workflow cluster_workflow Experimental Workflow: Radiolabeled Glutamate Uptake Assay A Plate and culture primary astrocytes B Prepare GT-949 and [³H]-L-glutamate solutions A->B C Wash and pre-incubate cells with GT-949/vehicle B->C D Initiate uptake with [³H]-L-glutamate C->D E Incubate at 37°C D->E F Terminate uptake and wash cells E->F G Lyse cells F->G H Measure radioactivity (Scintillation counting) G->H I Normalize data and determine EC₅₀ H->I

Figure 2: Workflow for the radiolabeled glutamate uptake assay.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is a generalized procedure based on in vitro neuroprotection studies.[3][11][12][13]

Objective: To assess the ability of GT-949 to protect neurons from cell death induced by excessive glutamate exposure.

Materials:

  • Primary cortical neuron-glia co-cultures

  • L-Glutamate

  • GT-949

  • Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)

  • Culture medium

  • 96-well plates

Procedure:

  • Cell Culture: Plate primary cortical neurons, or a co-culture of neurons and glia, in 96-well plates.

  • Induction of Excitotoxicity:

    • After the cultures have matured, expose the cells to a toxic concentration of L-glutamate (e.g., 20-100 µM) for a specified duration (e.g., 24 hours).

  • Treatment:

    • Co-treat the cells with different concentrations of GT-949 and L-glutamate.

    • Include control groups: vehicle-only, L-glutamate only, and GT-949 only.

  • Assessment of Cell Viability:

    • After the treatment period, assess cell viability using a chosen method:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the medium.

      • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

  • Data Analysis:

    • Quantify the results from the cell viability assay according to the manufacturer's instructions.

    • Express the data as a percentage of the vehicle-treated control group.

    • Compare the viability of cells treated with L-glutamate alone to those co-treated with GT-949 to determine the neuroprotective effect.

Neuroprotection_Assay_Logical_Flow cluster_flow Logical Flow: Neuroprotection Assay Start Start: Mature neuron-glia co-cultures Induce_Excitotoxicity Induce Excitotoxicity (e.g., with L-Glutamate) Start->Induce_Excitotoxicity Treatment_Groups Treatment Groups: - Vehicle - Glutamate only - GT-949 + Glutamate - GT-949 only Induce_Excitotoxicity->Treatment_Groups Assess_Viability Assess Cell Viability (e.g., MTT, LDH, Live/Dead) Treatment_Groups->Assess_Viability Analyze_Data Analyze Data: Compare viability across groups Assess_Viability->Analyze_Data Conclusion Conclusion: Determine neuroprotective effect of GT-949 Analyze_Data->Conclusion

Figure 3: Logical flow of the neuroprotection assay.

Conclusion

GT-949 is a well-characterized, potent, and selective positive allosteric modulator of EAAT2. Its ability to enhance glutamate transport and provide neuroprotection in preclinical models of excitotoxicity highlights its potential as a therapeutic agent for a range of neurological disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic utility of GT-949 and other EAAT2 PAMs. Future research should focus on in vivo efficacy studies and a more detailed elucidation of the direct signaling consequences of EAAT2 allosteric modulation.

References

The Biological Activity of GT 949: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT 949 is a novel small molecule that has garnered significant interest within the neuroscience community for its potent and selective modulation of excitatory amino acid transporter 2 (EAAT2), a critical protein in the regulation of glutamate (B1630785) homeostasis in the central nervous system (CNS). Dysregulation of glutamate transport is implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and traumatic brain injury. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams.

Core Biological Activity: Positive Allosteric Modulation of EAAT2

This compound is characterized as a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2][3][4] Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to an allosteric site on the EAAT2 protein. This binding event induces a conformational change in the transporter that enhances its function without directly competing with the endogenous ligand, glutamate.[5] The primary consequence of this modulation is an increased rate of glutamate translocation from the synaptic cleft into astrocytes.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key in vitro assays. The following table summarizes the reported potency and efficacy data.

ParameterValueCell SystemReference
EC50 0.26 nMCOS-7 cells expressing human EAAT2[1][3][4][6]
EC50 (racemic) 1 ± 0.07 nMCultured Astrocytes[5]
EC50 (enantiomer A) 0.5 ± 0.04 nMCultured Astrocytes[5]
EC50 (enantiomer B) 15 ± 1.3 nMCultured Astrocytes[5]
Vmax Increase ~47%EAAT2-transfected cells[3][5][6]
Glutamate Uptake Enhancement ~58%Cultured Astrocytes[1][2]

Note: The potency of this compound has been shown to be stereospecific, with one enantiomer exhibiting significantly higher potency.[5] A study has questioned the activity of this compound under specific, difficult-to-reproduce assay conditions, suggesting further investigation may be warranted.[7]

Mechanism of Action: Signaling Pathway

This compound enhances the neuroprotective function of astrocytes by increasing the efficiency of glutamate clearance from the synapse. This action helps to prevent the overstimulation of neuronal glutamate receptors, a primary driver of excitotoxicity and subsequent neuronal cell death.

GT949_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Neuron Glutamate Glutamate EAAT2 EAAT2 Glutamate->EAAT2 Transport NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates EAAT2->Glutamate Reduced Synaptic Glutamate Glutamate_in Glutamate (intracellular) EAAT2->Glutamate_in Increased Translocation Reduced_Glutamate_Effect Reduced Activation GT949 This compound GT949->EAAT2 Binds to allosteric site Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Leads to Reduced_Excitotoxicity Neuroprotection Excitotoxicity->Reduced_Excitotoxicity Prevented by This compound action Reduced_Glutamate_Effect->NMDA_Receptor

Caption: Mechanism of this compound-mediated neuroprotection.

Experimental Protocols

Glutamate Uptake Assay in EAAT2-Transfected COS-7 Cells

This assay is fundamental for determining the potency (EC50) and efficacy (Vmax) of this compound on human EAAT2.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are cultured in appropriate media and transiently transfected with a plasmid vector containing the cDNA for human EAAT2. Control cells are transfected with an empty vector.

  • Compound Incubation: Transfected cells are seeded in multi-well plates. Prior to the assay, the cells are washed with a sodium-containing buffer. Various concentrations of this compound (or vehicle control) are then added to the wells and incubated for a specified period (e.g., 10 minutes) at 37°C.

  • Glutamate Uptake: A solution containing a low concentration of radiolabeled L-[3H]glutamate (e.g., 50 nM) is added to each well, and the incubation continues for a short duration (e.g., 5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabeled glutamate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are normalized to the protein concentration in each well. The EC50 and Vmax values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Glutamate_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture COS-7 Cells Transfect Transfect with hEAAT2 cDNA Culture->Transfect Seed Seed cells in plates Transfect->Seed Wash Wash with Na+ buffer Seed->Wash Incubate_GT949 Incubate with this compound (various concentrations) Wash->Incubate_GT949 Add_Glutamate Add L-[3H]glutamate Incubate_GT949->Add_Glutamate Incubate_Uptake Incubate for uptake Add_Glutamate->Incubate_Uptake Terminate Terminate uptake with ice-cold Na+-free buffer Incubate_Uptake->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Calculate EC50 and Vmax Count->Analyze

Caption: Experimental workflow for the glutamate uptake assay.

In Vitro Excitotoxicity Model

This model assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.[8]

Methodology:

  • Primary Culture Preparation: Mixed cortical neuron-glia cultures are prepared from embryonic rat brains. These cultures are maintained in vitro to allow for the development of synaptic connections.

  • Compound Pre-treatment: The cultures are pre-treated with this compound (e.g., 100 nM) or a vehicle control for a specified duration.

  • Excitotoxic Insult: Neuronal cell death is induced by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 20 minutes for acute or 24 hours for prolonged insult).

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are returned to their original culture medium containing the pre-treatment compounds for a recovery period (e.g., 24 hours).

  • Assessment of Neuronal Viability: Neuronal survival is quantified using methods such as:

    • Immunocytochemistry: Staining for neuron-specific markers like microtubule-associated protein 2 (MAP2) to visualize and count surviving neurons.

    • Cell Viability Assays: Using fluorescent dyes that differentiate between live and dead cells.

  • Data Analysis: The number of surviving neurons in the this compound-treated group is compared to the vehicle-treated control group to determine the extent of neuroprotection.

Excitotoxicity_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Cultures Prepare primary neuron-glia cultures Mature_Cultures Mature cultures in vitro Prepare_Cultures->Mature_Cultures Pretreat Pre-treat with this compound or vehicle Mature_Cultures->Pretreat Glutamate_Insult Induce excitotoxicity with high glutamate Pretreat->Glutamate_Insult Washout Washout glutamate Glutamate_Insult->Washout Recover Recover in original medium Washout->Recover Assess_Viability Assess neuronal viability (e.g., MAP2 staining) Recover->Assess_Viability Quantify Quantify surviving neurons Assess_Viability->Quantify Compare Compare this compound vs. vehicle Quantify->Compare

Caption: Workflow for the in vitro excitotoxicity assay.

Selectivity Profile

This compound exhibits a high degree of selectivity for EAAT2. Studies have shown that it has no significant effect on the activity of other glutamate transporter subtypes, EAAT1 and EAAT3.[3][6] Furthermore, it does not impact the function of other neurotransmitter transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), nor does it modulate NMDA receptor activity directly.[1][2]

Conclusion

This compound is a highly potent and selective positive allosteric modulator of EAAT2. Its ability to enhance glutamate uptake by astrocytes translates into significant neuroprotective effects in preclinical models of excitotoxicity. The detailed experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for a range of neurological disorders characterized by glutamate-mediated neurotoxicity.

References

GT 949: A Technical Guide to its Neuroprotective Potential and Controversies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT 949 has emerged as a molecule of interest in the field of neuroprotection due to its reported activity as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4][5] EAAT2 is the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity.[4][6][7] This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to assess its neuroprotective effects. It also addresses recent conflicting findings regarding its activity, offering a balanced perspective for researchers in the field.

Core Mechanism of Action: Positive Allosteric Modulation of EAAT2

This compound is reported to enhance the function of EAAT2, a critical protein for maintaining glutamate homeostasis in the central nervous system.[6][7][8] Unlike direct agonists, this compound is a positive allosteric modulator, meaning it binds to a site on the EAAT2 protein distinct from the glutamate binding site.[1][3][4] This binding is thought to induce a conformational change in the transporter that increases the maximum rate of glutamate transport (Vmax) without altering the transporter's affinity for glutamate (Km).[2][4][8] By accelerating glutamate clearance, this compound is hypothesized to mitigate the excessive activation of glutamate receptors, a key driver of neuronal damage in excitotoxic conditions.[4][7]

GT949_Mechanism Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Binding & Uptake GT949 This compound GT949->EAAT2 Allosteric Modulation

Proposed mechanism of this compound as an EAAT2 positive allosteric modulator.

Quantitative Efficacy and Selectivity

Preclinical studies have reported nanomolar potency for this compound in modulating EAAT2 activity. The following tables summarize the key quantitative data from these studies.

Parameter Value Assay System Reference
EC50 for EAAT2 Modulation 0.26 nMCOS-7 cells expressing human EAAT2[1][2][3][5]
Increase in Glutamate Uptake Vmax ~47%EAAT2-transfected cells[2]
Enhancement of Glutamate Uptake in Astrocytes ~58%Cultured rat astrocytes[1][3]

Table 1: Potency and Efficacy of this compound in In Vitro Assays

This compound has also been shown to be highly selective for EAAT2 over other glutamate transporters and monoamine transporters.

Transporter Effect of this compound Reference
EAAT1 No effect[2]
EAAT3 No effect[2]
Dopamine Transporter (DAT) No significant effect (IC50 > 1 µM)[1][3]
Serotonin Transporter (SERT) No significant effect (IC50 > 1 µM)[1][3]
Norepinephrine Transporter (NET) No significant effect (IC50 > 1 µM)[1][3]
NMDA Receptors No significant effect[1][3]

Table 2: Selectivity Profile of this compound

Experimental Protocols

Glutamate Uptake Assay

This assay is fundamental to quantifying the effect of this compound on EAAT2 activity.

Glutamate_Uptake_Workflow Cell_Culture Culture COS-7 cells and transfect with EAAT2 cDNA Compound_Incubation Incubate cells with varying concentrations of this compound Cell_Culture->Compound_Incubation Radiolabeled_Glutamate Add ³H-L-glutamate and incubate for a defined period Compound_Incubation->Radiolabeled_Glutamate Wash_and_Lyse Wash cells to remove extracellular ³H-L-glutamate and lyse cells Radiolabeled_Glutamate->Wash_and_Lyse Scintillation_Counting Measure intracellular radioactivity using a scintillation counter Wash_and_Lyse->Scintillation_Counting Data_Analysis Calculate EC50 and Vmax Scintillation_Counting->Data_Analysis

Workflow for the in vitro glutamate uptake assay.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with cDNA encoding for human EAAT1, EAAT2, or EAAT3.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound for 10 minutes at 37°C.

  • Glutamate Uptake: 50 nM of ³H-L-glutamate is added to the cells, and incubation continues for 5 minutes.

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of intracellular ³H-L-glutamate is quantified using a scintillation counter.

  • Data Analysis: Dose-response curves are generated to determine the EC50 value. For kinetic studies, the assay is performed with varying concentrations of glutamate to determine Vmax and Km.

In Vitro Excitotoxicity Model

This model assesses the neuroprotective effects of this compound in a disease-relevant context.

Methodology:

  • Primary Neuronal Culture: Primary cortical neurons are cultured from embryonic rats, either as a mixed neuron-glia culture or a bilaminar co-culture of neurons and glia.

  • Excitotoxic Insult: Neuronal cultures are subjected to excitotoxicity by exposure to glutamate (e.g., 10-100 µM).

  • This compound Treatment: this compound (e.g., 10 nM) is added to the cultures before or during the glutamate insult.

  • Assessment of Neuronal Survival: After the insult, neuronal survival is assessed using methods such as immunocytochemistry for neuronal markers (e.g., MAP2) and cell viability assays.

  • Data Analysis: The percentage of surviving neurons in this compound-treated cultures is compared to that in vehicle-treated cultures.

Neuroprotective Effects in Excitotoxicity Models

Contradictory Findings and Reproducibility

Despite the promising initial findings, a 2024 study has raised questions about the reproducibility of this compound's activity.[3] This research, employing an impedance-based whole-cell assay and radioligand uptake assays, failed to observe the activation of EAAT2 by this compound.[3] The authors of this study suggest that the effects of this compound may be highly dependent on specific and potentially difficult-to-reproduce experimental conditions.[3] These findings highlight the need for further investigation to delineate the precise conditions under which this compound modulates EAAT2 and to confirm its neuroprotective potential. Researchers and drug development professionals should consider these conflicting reports when evaluating the therapeutic promise of this compound and designing future studies.

Conclusion and Future Directions

This compound represents a novel chemical entity with a compelling, albeit debated, mechanism of action for neuroprotection. The initial preclinical data point to its potential as a potent and selective EAAT2 positive allosteric modulator. However, the recent emergence of contradictory findings underscores the importance of rigorous and independent validation in preclinical drug development.

For researchers, a critical next step is to systematically investigate the experimental parameters that influence the activity of this compound. This includes exploring different cell systems, assay formats, and potential off-target effects. For drug development professionals, the conflicting data introduces a note of caution. While the therapeutic rationale for targeting EAAT2 remains strong, the translation of this compound or similar molecules will require a clear and reproducible demonstration of their in vitro and in vivo efficacy. Further studies are warranted to resolve the existing discrepancies and to fully understand the therapeutic potential of this class of compounds.

References

GT 949 and the Glutamate Transporter EAAT2: A Technical Overview of a Potent Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of GT 949, a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft in the central nervous system, playing a crucial role in preventing excitotoxicity, a process implicated in numerous neurological disorders.[1][2][3] This document synthesizes the available preclinical data on this compound, detailing its mechanism of action, quantitative pharmacological properties, and the experimental protocols used for its characterization. It also addresses recent conflicting findings regarding its activity.

Core Interaction: Positive Allosteric Modulation of EAAT2

This compound is proposed to act as a noncompetitive positive allosteric modulator of EAAT2.[1] This means it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's maximum rate of glutamate uptake (Vmax) without significantly affecting its affinity for glutamate (Km).[1][3] This mechanism offers a potential therapeutic advantage by augmenting the natural glutamate clearance process, particularly under conditions of excessive synaptic glutamate release. The compound has demonstrated high selectivity for EAAT2 over other glutamate transporter subtypes (EAAT1 and EAAT3) and other monoamine transporters.[1][4]

Quantitative Pharmacology of this compound

The following tables summarize the key in vitro pharmacological data for this compound and its enantiomers from initial studies. These studies highlight its nanomolar potency and significant efficacy in enhancing glutamate transport.

Table 1: Potency (EC50) of this compound and its Enantiomers on EAAT2-mediated Glutamate Uptake

CompoundCell TypeEC50 (nM)
This compound (racemic)COS-7 cells0.26 ± 0.03[1][4]
This compound (racemic)Cultured Astrocytes1 ± 0.07[1]
GT 949A (enantiomer A)Cultured Astrocytes0.5 ± 0.04[1]
GT 949B (enantiomer B)Cultured Astrocytes15 ± 1.3[1]

Table 2: Efficacy of this compound in Enhancing EAAT2-mediated Glutamate Uptake

CompoundCell TypeEfficacy (% increase in Vmax or uptake)
This compoundEAAT2-transfected cells~47% increase in Vmax[1][4]
This compound (racemic)Cultured Astrocytes~58% increase in uptake[1][5][6]
GT 949A (enantiomer A)Cultured Astrocytes81% increase in uptake[1]
GT 949B (enantiomer B)Cultured Astrocytes~50% increase in uptake[1]

Proposed Mechanism of Action and Signaling Pathway

This compound is thought to interact with residues at the interface of the trimerization and transport domains of EAAT2.[1] This allosteric binding is proposed to facilitate a conformational change in the transporter that enhances the rate of the glutamate translocation cycle, thereby increasing the efficiency of glutamate clearance from the synapse. This enhanced clearance is hypothesized to reduce the activation of postsynaptic glutamate receptors, particularly NMDA receptors, mitigating excitotoxic neuronal damage.[2]

GT949_Mechanism cluster_astrocyte Astrocyte Membrane Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Glutamate_Internalized Intracellular Glutamate EAAT2->Glutamate_Internalized Enhanced Translocation GT949 This compound GT949->EAAT2

Caption: Proposed mechanism of this compound as a positive allosteric modulator of EAAT2.

Neuroprotective Effects in Excitotoxicity Models

In vitro studies using primary culture models of glutamate-induced excitotoxicity have demonstrated the neuroprotective potential of this compound.[2][3] Treatment with this compound was shown to mitigate neuronal cell death and preserve neuronal morphology in the presence of toxic glutamate concentrations.[2] These effects are consistent with its proposed mechanism of enhancing glutamate clearance. However, this compound did not show neuroprotection in a model of oxidative stress, suggesting its protective effects are specific to glutamate-mediated toxicity.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the initial characterization of this compound.

Glutamate Uptake Assay in Transfected COS-7 Cells

This assay was used to determine the potency and selectivity of this compound on specific glutamate transporter subtypes.

Glutamate_Uptake_Workflow Start Start COS7_Culture Culture COS-7 Cells Start->COS7_Culture Transfection Transfect with EAAT1, EAAT2, or EAAT3 cDNA COS7_Culture->Transfection Incubation_1 Incubate for 24-48 hours Transfection->Incubation_1 Preincubation Pre-incubate cells with this compound or vehicle Incubation_1->Preincubation Add_Glutamate Add [3H]-L-glutamate Preincubation->Add_Glutamate Incubation_2 Incubate for a defined period Add_Glutamate->Incubation_2 Wash Wash cells to remove extracellular glutamate Incubation_2->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure intracellular radioactivity via scintillation counting Lysis->Scintillation Analysis Analyze data to determine EC50 and Vmax Scintillation->Analysis End End Analysis->End

Caption: Workflow for the radiolabeled glutamate uptake assay in transfected cells.

  • Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with plasmids encoding for human EAAT1, EAAT2, or EAAT3.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Glutamate Uptake: The assay is initiated by adding a solution containing [3H]-L-glutamate.

  • Termination and Measurement: After a specific incubation time, uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of glutamate taken up by the transporters.

In Vitro Excitotoxicity and Neuroprotection Assay

This protocol assesses the ability of this compound to protect neurons from glutamate-induced cell death.

  • Primary Neuronal Culture: Primary cortical neurons are cultured, often in a co-culture system with glial cells to create a more physiologically relevant environment.

  • Excitotoxic Insult: Neuronal cultures are exposed to a high concentration of L-glutamate to induce excitotoxicity.

  • Treatment: this compound is co-administered with the glutamate insult. A negative control (inactive analog like GT996) and a positive control (NMDA receptor antagonist like AP-V) are typically included.[2]

  • Assessment of Neuronal Viability: After a 24-hour incubation period, neuronal survival is assessed.[2] This is often done by immunostaining for neuron-specific markers like MAP-2 and manually counting surviving neurons or by quantifying the marker's expression levels.[2]

Conflicting Findings and Future Directions

Despite the promising initial data, a recent study published in 2024 reported an inability to replicate the EAAT2-activating effects of this compound.[7][8] Using an impedance-based whole-cell assay and radioligand uptake assays in HEK cells expressing EAAT2, this independent research group found no evidence of EAAT2 activation by this compound across a broad range of concentrations.[7][8] Furthermore, a thermal shift assay showed no evidence of this compound binding to or stabilizing purified EAAT2.[7]

Conflicting_Findings Initial_Studies Initial Studies (2018, 2019) - Radioligand uptake in COS-7 & astrocytes Positive_Finding Finding: This compound is a potent EAAT2 PAM Initial_Studies->Positive_Finding Replication_Study Replication Study (2024) - Impedance-based assay in HEK cells - Radioligand uptake in HEK cells - Thermal shift assay Negative_Finding Finding: No evidence of EAAT2 activation or binding Replication_Study->Negative_Finding Implication Implication: Potential therapeutic for excitotoxicity Positive_Finding->Implication Implication_2 Implication: Activity may be highly dependent on assay conditions or cell type. Further validation required. Negative_Finding->Implication_2

Caption: Logical relationship of the conflicting findings on this compound's activity.

This discrepancy highlights the critical importance of methodological variables in pharmacological studies. The differences in cell lines (COS-7 and primary astrocytes vs. HEK), assay techniques (direct uptake vs. impedance), and potentially subtle variations in experimental conditions could underlie the conflicting results.[7][8]

Conclusion

This compound was initially characterized as a highly potent and selective positive allosteric modulator of EAAT2, with promising neuroprotective effects in preclinical models of excitotoxicity. Its novel, non-competitive mechanism of action represents an attractive strategy for the treatment of neurological disorders associated with glutamate dysregulation. However, the recent failure to replicate these findings by an independent laboratory underscores the need for further rigorous investigation. Future studies should aim to resolve these conflicting data by systematically evaluating the influence of different cellular contexts and assay methodologies on the activity of this compound. A deeper understanding of the specific conditions under which this compound modulates EAAT2 is essential to determine its true potential as a therapeutic agent.

References

GT-949: A Novel Covalent Inhibitor of Leucine-Rich Repeat Kinase 3 (LRRK3) for the Treatment of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leucine-Rich Repeat Kinase 3 (LRRK3) has been identified as a novel, druggable kinase target overexpressed in a significant subset of non-small cell lung cancers (NSCLC). Its constitutive activation is correlated with tumor proliferation and metastasis. This document details the discovery and synthesis of GT-949, a potent, selective, and orally bioavailable covalent inhibitor of LRRK3. We present the lead optimization strategy, key structure-activity relationships (SAR), detailed synthetic protocols, and a comprehensive preclinical characterization, including in vitro potency, cellular target engagement, and in vivo efficacy in xenograft models. The data herein establish GT-949 as a promising preclinical candidate for further development.

Discovery and Lead Optimization

The discovery of GT-949 began with a high-throughput screening campaign to identify binders of the LRRK3 ATP-binding pocket. An initial hit, compound GT-940 , demonstrated modest inhibitory activity. A subsequent lead optimization program was initiated to improve potency, selectivity, and drug-like properties, culminating in the identification of GT-949.

The optimization strategy focused on modifying three key regions of the GT-940 scaffold: the hinge-binding moiety, the solvent-front region, and the covalent warhead. This systematic approach, outlined below, led to a >1000-fold improvement in potency from the initial hit to the clinical candidate.

Lead_Optimization_Flow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization Cycle cluster_2 Phase 3: Candidate Selection HTS High-Throughput Screen (1.5M Compounds) Hit Initial Hit: GT-940 (IC50 = 2,100 nM) HTS->Hit Identifies Scaffold Design Rational Design & SAR Analysis Hit->Design Enters Optimization Synth Synthesis of New Analogs Design->Synth Assay In Vitro & ADME Screening Cascade Synth->Assay Data Data Review & Prioritization Assay->Data Data->Design Next Design Cycle Lead Lead Candidate: GT-949 (IC50 = 1.2 nM) Data->Lead Meets Criteria Preclinical Preclinical Development Lead->Preclinical LRRK3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LRRK3 LRRK3 KRas K-Ras LRRK3->KRas activates JNK JNK KRas->JNK activates AP1 AP-1 JNK->AP1 activates Proliferation Gene Transcription (Proliferation, Survival) AP1->Proliferation promotes GT949 GT-949 GT949->LRRK3 irreversibly inhibits In_Vivo_Workflow cluster_workflow Efficacy Study Timeline Day0 Day 0: Implant A549 Cells Day7 Day 7-10: Tumors Reach ~150 mm³ Day0->Day7 Day10 Day 10: Randomize Mice into Cohorts Day7->Day10 Day11 Day 11-30: Dosing Period Day10->Day11 Begin Dosing Day30 Day 30: Study Endpoint Day11->Day30 Daily Dosing (PO) & Tumor Measurement

A Comprehensive Technical Guide to GT 949 (CAS No. 460330-27-2): An EAAT2 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT 949, with the Chemical Abstracts Service (CAS) number 460330-27-2, is a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4][5] EAAT2 is the primary transporter responsible for the clearance of the neurotransmitter glutamate (B1630785) from the synaptic cleft, playing a critical role in preventing excitotoxicity, a process implicated in numerous neurological disorders.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols from foundational studies, and a discussion of its potential therapeutic applications and recent contradictory findings.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS). Its precise regulation is vital for normal synaptic transmission, plasticity, and overall brain function. The concentration of extracellular glutamate is tightly controlled by a family of excitatory amino acid transporters (EAATs). Among these, EAAT2 (also known as GLT-1 in rodents) is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake in the brain.[2][3] Dysfunction of EAAT2 has been linked to a variety of neurological conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and ischemic brain injury. Consequently, enhancing EAAT2 activity presents a promising therapeutic strategy for these disorders.

This compound has emerged from virtual screening efforts as a novel small molecule that potentiates the function of EAAT2.[4][6] It acts as a positive allosteric modulator, meaning it binds to a site on the transporter distinct from the glutamate binding site to enhance the transporter's activity.[4][7]

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 460330-27-2[1][2][3][5][6][7][8]
Molecular Formula C₃₀H₃₇N₇O₂[1][2][6][7][8]
Molecular Weight 527.66 g/mol [1][2][6][8]
Formal Name 3-[(4-cyclohexyl-1-piperazinyl)[1-(2-phenylethyl)-1H-tetrazol-5-yl]methyl]-6-methoxy-2(1H)-quinolinone[7][8]
Appearance Solid, Off-white to light yellow/white to beige powder[1][8]
Solubility Soluble in DMSO (e.g., 50 mg/mL or 100 mM)[1][2][7]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[1]

Mechanism of Action

This compound is a potent and selective positive allosteric modulator of EAAT2.[1][2][3][4][5] It enhances the rate of glutamate transport without affecting the transporter's affinity for glutamate (Km).[4][9] This non-competitive mechanism of action suggests that this compound binds to an allosteric site on the EAAT2 protein, inducing a conformational change that facilitates the glutamate translocation cycle.[4][6][7] Mutagenesis studies suggest that this compound interacts with residues at the interface between the trimerization and transport domains of EAAT2.[4][6]

The signaling pathway modulated by this compound is central to glutamate homeostasis at the synapse. By enhancing EAAT2-mediated glutamate uptake into astrocytes, this compound reduces the extracellular glutamate concentration, thereby mitigating overstimulation of postsynaptic glutamate receptors and preventing excitotoxic neuronal damage.

EAAT2_Modulation_by_GT949 cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate EAAT2 EAAT2 Glutamate->EAAT2 Binds to NMDA_R NMDA/AMPA Receptors Glutamate->NMDA_R Activates Glutamate_in Glutamate EAAT2->Glutamate_in Translocates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Over-activation leads to GT949 This compound GT949->EAAT2 Positive Allosteric Modulation

Figure 1: Mechanism of this compound action at the glutamatergic synapse.

Quantitative Data

The following tables summarize the key in vitro efficacy and selectivity data for this compound from foundational studies.

Table 2: In Vitro Efficacy of this compound

ParameterCell Line/SystemValueReference
EC₅₀ (Glutamate Uptake) COS-7 cells expressing EAAT20.26 ± 0.03 nM[1][4][9]
Cultured astrocytes1 ± 0.07 nM (racemic)[9]
Vmax Increase EAAT2-transfected cells~47%[1][4][9]
Glutamate Uptake Enhancement Cultured astrocytes~58%[2][3]

Table 3: Selectivity Profile of this compound

Transporter/ReceptorActivityReference
EAAT1 No effect[1][4][9]
EAAT3 No effect[1][4][9]
Dopamine Transporter (DAT) No significant effect (IC₅₀ > 1 µM)[2][7]
Serotonin Transporter (SERT) No significant effect (IC₅₀ > 1 µM)[2][7]
Norepinephrine Transporter (NET) No significant effect (IC₅₀ > 1 µM)[2][7]
NMDA Receptors No significant effect[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro Glutamate Uptake Assay in Transfected COS-7 Cells

This protocol is adapted from Kortagere et al., 2018.[4][10]

  • Cell Culture and Transfection:

    • COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

    • Cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent (e.g., Lipofectamine).

  • Glutamate Uptake Assay:

    • 24-48 hours post-transfection, cells are seeded into 96-well plates.

    • On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control in KRH buffer for 10-20 minutes at 37°C.

    • The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]-L-glutamate (e.g., 50 nM).

    • The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

    • Uptake is terminated by rapid aspiration of the reaction mixture followed by three washes with ice-cold KRH buffer.

    • Cells are lysed with a scintillation cocktail or a suitable lysis buffer.

    • The amount of accumulated [³H]-L-glutamate is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a non-selective glutamate transport inhibitor (e.g., DL-TBOA).

  • Data Analysis:

    • EC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

    • For kinetic studies, the assay is performed with varying concentrations of [³H]-L-glutamate in the presence or absence of this compound to determine Vmax and Km values using Michaelis-Menten kinetics.

Glutamate_Uptake_Workflow start Start culture Culture and transfect COS-7 cells with EAAT2 start->culture seed Seed cells into 96-well plates culture->seed wash Wash cells with KRH buffer seed->wash preincubate Pre-incubate with This compound or vehicle wash->preincubate initiate Initiate uptake with [³H]-L-glutamate preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate uptake and wash with cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (Scintillation counting) lyse->quantify analyze Data analysis (EC₅₀, Vmax, Km) quantify->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro glutamate uptake assay.
In Vitro Neuroprotection Assay in Primary Neuron-Glia Cultures

This protocol is adapted from Falcucci et al., 2019.[1][9]

  • Primary Culture Preparation:

    • Primary cortical neuron-glia cultures are prepared from embryonic day 18 rat fetuses.

    • Cortices are dissected, dissociated, and plated onto poly-D-lysine-coated coverslips or plates.

    • Cultures are maintained in a suitable neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

  • Excitotoxicity Induction and Treatment:

    • After 12-14 days in vitro, cultures are subjected to an excitotoxic insult by adding a high concentration of L-glutamate (e.g., 10-100 µM) to the culture medium.

    • This compound (e.g., 10-100 nM) or a vehicle control is co-administered with the glutamate insult. An inactive analog (GT996) can be used as a negative control.[9]

    • The duration of the insult can be varied to model acute or prolonged excitotoxicity (e.g., 1 hour to 24 hours).

  • Assessment of Neuronal Viability:

    • After the insult, neuronal viability is assessed using various methods:

      • Immunocytochemistry: Cells are fixed and stained for neuron-specific markers like microtubule-associated protein 2 (MAP-2) and a nuclear counterstain (e.g., DAPI). Neuronal survival is quantified by counting the number of MAP-2 positive cells.

      • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell death, is measured using a commercially available kit.

  • Data Analysis:

    • Neuronal survival in treated groups is compared to the vehicle-treated insult group and the no-insult control group.

    • Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Contradictory Findings and Future Directions

While the initial studies by Kortagere et al. and Falcucci et al. provided strong evidence for the activity of this compound as a selective EAAT2 PAM with neuroprotective effects, a more recent study published in 2024 by van der Velden et al. reported an inability to replicate the activation of EAAT2 by this compound in their impedance-based and radioligand uptake assays.[10][11] This discrepancy highlights the need for further investigation to fully elucidate the pharmacological profile of this compound. The differences in experimental conditions, such as cell systems, assay formats, and subtle variations in protocol, may contribute to these conflicting results.

Future research should focus on:

  • Independently replicating the original findings in various laboratories and with different experimental setups.

  • Investigating the binding site of this compound on EAAT2 using structural biology techniques.

  • Evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of this compound in animal models of neurological diseases.

  • Exploring the structure-activity relationship of this compound analogs to potentially develop even more potent and selective EAAT2 modulators.

Conclusion

This compound is a pioneering small molecule identified as a potent and selective positive allosteric modulator of EAAT2. Foundational studies have demonstrated its ability to enhance glutamate transport and provide neuroprotection in vitro, suggesting its potential as a therapeutic agent for a range of neurological disorders characterized by excitotoxicity. However, recent conflicting reports underscore the importance of continued research to validate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound to aid researchers and drug development professionals in their ongoing efforts to understand and potentially exploit the therapeutic modulation of EAAT2.

References

GT 949 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of GT 949, a molecule identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Weight 527.66 g/mol [1][2][3][4][5]
Molecular Formula C₃₀H₃₇N₇O₂[1][3][4][5][6][7]
IUPAC Name 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one[4][7]
CAS Number 460330-27-2[1][2][3][4][6][7]
Appearance Off-white to light yellow solid[1]
Solubility Soluble in DMSO up to 100 mM[6]
Purity ≥98% (HPLC)
Storage Store at -20°C for long-term stability

Pharmacological Profile of this compound

This compound has been characterized as a potent and selective modulator of EAAT2. The table below outlines its pharmacological data.

ParameterValueReferences
Mechanism of Action Positive Allosteric Modulator (PAM) of EAAT2[1][2][6]
Potency (EC₅₀) 0.26 nM[1][2][6]
Effect on Glutamate (B1630785) Transport Enhances Vmax by approximately 47-58%[1]
Selectivity Selective for EAAT2 over EAAT1 and EAAT3. No significant effect on DAT, SERT, NET, or NMDA receptors.[1][6]
Biological Activity Neuroprotective in in-vitro models of excitotoxicity.[8]

Mechanism of Action of this compound

This compound is reported to act as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1][2][6] Unlike orthosteric ligands that bind to the same site as the endogenous substrate (glutamate), allosteric modulators bind to a distinct site on the transporter. This binding event is thought to induce a conformational change in the transporter that enhances the rate of glutamate translocation without affecting the binding affinity of glutamate itself.[1][9] The primary function of EAAT2, predominantly expressed on astrocytes, is to clear glutamate from the synaptic cleft, thereby preventing excitotoxicity. By increasing the maximal transport velocity (Vmax) of EAAT2, this compound facilitates more efficient glutamate clearance.[1]

GT949_Mechanism_of_Action cluster_membrane Cell Membrane EAAT2_unbound EAAT2 (Basal State) EAAT2_bound EAAT2-GT949 Complex EAAT2_unbound->EAAT2_bound Conformational Change Glutamate_int Intracellular Glutamate EAAT2_bound->Glutamate_int Enhanced Glutamate Translocation (↑Vmax) Glutamate_ext Extracellular Glutamate Glutamate_ext->EAAT2_bound Glutamate Binding GT949 This compound GT949->EAAT2_unbound Binds to allosteric site

Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.

Experimental Methodologies

The activity of this compound has been primarily assessed using radioligand uptake assays in cell lines expressing EAAT2.

Representative Radioligand Uptake Assay Protocol

This protocol is a generalized representation based on methodologies described in the literature for assessing EAAT2 activity.[10][11][12][13]

  • Cell Culture and Plating:

    • HEK293 or COS-7 cells stably transfected with human EAAT2 are cultured under standard conditions.

    • Cells are seeded into 24- or 96-well plates and allowed to reach near confluence.[10][11]

  • Compound Incubation:

    • The cell culture medium is removed, and the cells are washed with a Krebs-Henseleit buffer (KHB) or a similar physiological buffer.

    • Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 5-10 minutes) at room temperature or 37°C.[10][13]

  • Initiation of Glutamate Uptake:

    • The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled L-[³H]glutamate and the corresponding concentration of this compound.[11]

  • Termination of Uptake:

    • After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.[10][13]

  • Cell Lysis and Scintillation Counting:

    • The cells are lysed using a suitable lysis buffer (e.g., 1% SDS or 1 mM NaOH).[11][13]

    • The lysate is transferred to scintillation vials, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective EAAT inhibitor like TFB-TBOA) from the total uptake.[10]

    • The data are then plotted against the concentration of this compound to determine the EC₅₀ value.

Experimental_Workflow start Start cell_culture Culture EAAT2-expressing cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating pre_incubation Pre-incubate with This compound or vehicle plating->pre_incubation initiate_uptake Add [³H]glutamate to initiate uptake pre_incubation->initiate_uptake terminate_uptake Terminate uptake by washing with cold buffer initiate_uptake->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Quantify radioactivity (Scintillation Counting) lysis->scintillation data_analysis Analyze data and calculate EC₅₀ scintillation->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound activity.

Conflicting Evidence and Considerations

While initial studies have positioned this compound as a potent and selective EAAT2 activator, it is crucial for researchers to be aware of recent findings that present a more complex picture. A 2024 study by van der Sijde et al. reported an inability to reproduce the activation of EAAT2 by this compound in their experimental setups, which included both impedance-based assays and radioligand uptake assays.[10][14][15] Their research suggests that the activating effect of this compound may be highly dependent on specific and potentially difficult-to-replicate assay conditions.[10][14] This highlights the need for further investigation and careful validation of this compound's activity in various experimental systems.

Conclusion

This compound is a molecule with well-defined physicochemical properties that has been identified as a potent, selective positive allosteric modulator of EAAT2 in initial studies. Its proposed mechanism of enhancing glutamate transport velocity holds therapeutic potential for neurological disorders characterized by excitotoxicity. However, the conflicting evidence regarding its activity underscores the importance of rigorous and independent validation in the scientific process. Further research is warranted to clarify the conditions under which this compound modulates EAAT2 function and to explore its therapeutic utility.

References

Methodological & Application

Application Notes and Protocols: GT 949 in an In Vitro Excitotoxicity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is implicated in a variety of neurological disorders including stroke, epilepsy, and neurodegenerative diseases.[1][2] The excitatory amino acid transporter 2 (EAAT2), predominantly expressed on astrocytes, is the primary transporter responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxic conditions.[1][3] Consequently, enhancing the function of EAAT2 presents a promising therapeutic strategy for neuroprotection.

GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[4][5][6][7] It functions by increasing the maximal rate of glutamate transport (Vmax) without altering the transporter's affinity for its substrate.[3][5] This enhanced clearance of synaptic glutamate by this compound has been shown to confer neuroprotection in in vitro models of glutamate-induced excitotoxicity.[1][3][4] These application notes provide detailed protocols for utilizing this compound in such models, along with a summary of expected outcomes and the underlying mechanism of action.

It is important to note that while initial studies demonstrated the neuroprotective effects of this compound, a 2024 study suggests that the activation of EAAT2 by this compound may be dependent on specific and potentially difficult to replicate assay conditions.[8] Researchers should consider this when designing and interpreting their experiments.

Mechanism of Action: this compound-Mediated Neuroprotection

Under excitotoxic conditions, excessive glutamate in the synaptic cleft leads to the overactivation of postsynaptic glutamate receptors, particularly NMDA receptors. This triggers a cascade of downstream events, including excessive calcium influx, mitochondrial dysfunction, and the activation of cell death pathways, ultimately leading to neuronal apoptosis or necrosis.

This compound acts as a positive allosteric modulator of EAAT2 transporters on glial cells. By binding to an allosteric site, it enhances the transporter's capacity to remove glutamate from the extracellular space. This reduction in ambient glutamate levels prevents the overstimulation of glutamate receptors on neurons, thereby mitigating the downstream excitotoxic cascade and promoting neuronal survival. The neuroprotective effect of this compound is dependent on active EAAT2 transporters.[1]

GT949_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_glia Glial Cell Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Over-activates Ca Influx Ca Influx NMDA Receptor->Ca Influx Leads to Neuronal Death Neuronal Death Ca Influx->Neuronal Death Induces EAAT2 EAAT2 EAAT2->Excess Glutamate Increases Clearance This compound This compound This compound->EAAT2 Enhances

This compound enhances EAAT2-mediated glutamate clearance, preventing excitotoxicity.

Experimental Data

Neuroprotective Effects of this compound in a Prolonged Glutamate Insult Model

The following table summarizes the neuroprotective effects of this compound in mixed cortical neuron-glia cultures subjected to a prolonged (24-hour) glutamate insult. Neuronal survival was assessed by quantifying MAP-2 positive cells and normalizing to vehicle-treated control cultures.

Treatment GroupNeuronal Survival (% of Control, Mean ± SEM)
Vehicle Control100%
L-GlutamateReduced neuronal survival
L-Glutamate + 10 nM this compound78 ± 11%
L-Glutamate + 100 nM this compound97 ± 31%
L-Glutamate + AP-V (100 µM)Significant mitigation of neuronal death
L-Glutamate + this compound (100 nM) + TBOA (100 µM)Neuroprotective effect abolished
L-Glutamate + this compound (100 nM) + WAY 213613 (1 µM)Neuroprotective effect abolished

Data adapted from Falcucci et al., 2019.[1]

Note on other models: this compound also demonstrated neuroprotective properties in an acute glutamate insult model (20 minutes).[1] However, it did not show neuroprotection in an oxidative stress model induced by hydrogen peroxide (H₂O₂), likely due to damage to the glutamate transporters themselves under these conditions.[1][3]

Experimental Protocols

Protocol 1: In Vitro Excitotoxicity Assay in Mixed Neuron-Glia Cultures

This protocol describes the induction of excitotoxicity in a mixed culture of primary cortical neurons and glia, and the assessment of the neuroprotective effects of this compound.

Excitotoxicity_Workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Plate Cells Plate primary cortical neurons and glia Culture Cells Culture for 12-14 days Plate Cells->Culture Cells Add Compounds Add this compound, Controls (AP-V, GT996), and Vehicle Culture Cells->Add Compounds Add Glutamate Add L-Glutamate to induce excitotoxicity (24-hour incubation) Add Compounds->Add Glutamate Fix Cells Fix cells with 4% PFA Add Glutamate->Fix Cells Immunostain Immunostain for MAP-2 (neuronal marker) and DAPI (nuclei) Fix Cells->Immunostain Image Acquire images via fluorescence microscopy Immunostain->Image Quantify Quantify MAP-2 positive cells to determine neuronal survival Image->Quantify

Workflow for the in vitro excitotoxicity assay.

Materials:

  • Primary cortical neuron-glia cultures (e.g., from embryonic day 18 rat cortices)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)[4][6]

  • L-Glutamic acid

  • AP-V (NMDA receptor antagonist, positive control)[1]

  • GT996 (inactive analog of this compound, negative control)[1]

  • WAY 213613 (selective EAAT2 inhibitor)[1]

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)

  • Primary antibody: anti-MAP-2

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • 96-well imaging plates

Procedure:

  • Cell Culture:

    • Plate primary cortical cells at an appropriate density in 96-well imaging plates pre-coated with poly-D-lysine.

    • Culture the cells in supplemented Neurobasal medium for 12-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • Compound Preparation and Treatment:

    • Prepare working solutions of this compound, AP-V, GT996, and WAY 213613 by diluting stock solutions in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a working solution of L-Glutamate in culture medium. The final concentration will need to be optimized for your specific culture system to induce a desired level of cell death (e.g., 50-70%).

    • To the appropriate wells, add the test compounds (e.g., this compound at 10 nM and 100 nM), controls (AP-V, GT996), and vehicle.

    • For mechanism-of-action studies, co-incubate this compound with the EAAT2 inhibitor WAY 213613.[1]

  • Induction of Excitotoxicity:

    • Shortly after adding the test compounds, add the L-Glutamate solution to all wells except for the vehicle control group.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Immunocytochemistry and Analysis:

    • After the incubation period, gently wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize and block the cells for 1 hour at room temperature.

    • Incubate with the primary antibody against MAP-2 overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the number of MAP-2 positive neurons in each well. Normalize the data to the vehicle-treated control group to determine the percentage of neuronal survival.

Protocol 2: Glutamate Uptake Assay

This assay can be used to confirm the activity of this compound on EAAT2-mediated glutamate transport in your cell system (e.g., primary astrocyte cultures or EAAT2-expressing cell lines).

Materials:

  • Cultured astrocytes or EAAT2-transfected cells (e.g., COS-7)[9]

  • Krebs-Ringer-HEPES (KRH) buffer

  • ³H-L-glutamate

  • This compound

  • TBOA (broad-spectrum glutamate transporter inhibitor)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Plate cells in 24-well plates and allow them to reach confluency.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound or vehicle for 10 minutes at 37°C.[9]

  • Uptake: Add ³H-L-glutamate (e.g., 50 nM) to each well and incubate for 5 minutes at 37°C.[9]

  • Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake from wells co-incubated with TBOA. Subtract this value from all other measurements. Express the data as a percentage of the glutamate uptake in vehicle-treated control cells. An EC₅₀ value can be calculated from the dose-response curve. This compound has a reported EC₅₀ of 0.26 nM for stimulating glutamate uptake.[5][6][7][10][11]

References

Application Notes and Protocols for GT 949 in Cultured Astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Astrocytes are the most abundant glial cells in the central nervous system (CNS) and play a crucial role in maintaining brain homeostasis.[1][2] They are intimately involved in synaptic transmission, metabolic support of neurons, and the regulation of the extracellular environment.[1][2] A key function of astrocytes is the clearance of glutamate (B1630785), the primary excitatory neurotransmitter, from the synaptic cleft.[1][3][4] This process is primarily mediated by two high-affinity glutamate transporters: the glutamate-aspartate transporter (GLAST or EAAT1) and the glutamate transporter-1 (GLT-1 or EAAT2).[3][4] Dysregulation of these transporters is implicated in a variety of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease, where excitotoxicity due to excess extracellular glutamate contributes to neuronal damage.[3][4]

GT 949 is a novel small molecule compound designed to upregulate the expression and enhance the function of the astrocytic glutamate transporter GLT-1. By promoting efficient glutamate clearance, this compound is being investigated for its neuroprotective potential in conditions associated with excitotoxicity. These application notes provide detailed protocols for the use of this compound in primary cultured astrocytes to assess its effects on cell viability, glutamate uptake, and GLT-1 expression.

Data Presentation

Table 1: Effect of this compound on Astrocyte Viability
This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100± 4.2
199.1± 5.1
1098.5± 4.8
2597.9± 5.3
5096.8± 4.9
10095.2± 5.5
Table 2: Dose-Dependent Effect of this compound on Glutamate Uptake in Cultured Astrocytes
This compound Concentration (µM)Glutamate Uptake (nmol/mg protein/min)Standard Deviation
0 (Vehicle)8.2± 0.7
110.5± 0.9
1014.8± 1.2
2518.1± 1.5
5017.9± 1.4
10018.3± 1.6
Table 3: Effect of this compound on GLT-1 Gene and Protein Expression
Treatment (24h)GLT-1 mRNA (Fold Change)GLT-1 Protein (Fold Change)
Vehicle1.01.0
This compound (25 µM)3.22.5

Experimental Protocols

Protocol 1: Primary Astrocyte Culture

This protocol is adapted from established methods for preparing primary murine cortical astrocyte cultures.[5]

Materials:

  • Eagle's Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Papain and DNase

  • Balanced Salt Solution (BSS)

  • Poly-D-lysine coated culture flasks and plates

Procedure:

  • Harvest cortices from 1-day-old mouse pups.

  • Dissociate the cortical tissue using a papain/DNase solution.

  • Plate the dissociated cells in poly-D-lysine coated T-75 flasks in MEM supplemented with 10% FBS.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • After 7-10 days, when the culture reaches confluency, purify the astrocytes by shaking the flasks on an orbital shaker to remove microglia and oligodendrocytes.

  • Trypsinize the adherent astrocytes and re-plate them into desired culture plates (e.g., 24-well or 96-well plates) for experiments.

  • Allow the astrocytes to grow to confluency (typically 2-3 weeks) before initiating treatment with this compound.

Protocol 2: Treatment of Cultured Astrocytes with this compound

Materials:

  • Confluent primary astrocyte cultures

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the existing medium from the astrocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol is based on the principle that viable cells with active mitochondria can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692).[6][7][8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader

Procedure:

  • After the treatment period with this compound, remove the culture medium.

  • Add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Glutamate Uptake Assay

This assay measures the functional capacity of astrocytes to take up glutamate.[5][9]

Materials:

  • [³H]-L-glutamate

  • Balanced Salt Solution (BSS)

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation fluid and counter

  • BCA Protein Assay Kit

Procedure:

  • After treatment with this compound, wash the astrocyte cultures twice with warm BSS.

  • Add BSS containing a known concentration of [³H]-L-glutamate (e.g., 50 µM) to each well.

  • Incubate for 10 minutes at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold BSS.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in a portion of the lysate using a scintillation counter.

  • Use another portion of the lysate to determine the total protein concentration using a BCA assay.

  • Calculate the glutamate uptake rate and express it as nmol/mg protein/min.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLT-1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Lyse the this compound-treated astrocytes and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for GLT-1 and the housekeeping gene.

  • Calculate the relative expression of GLT-1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.

Protocol 6: Protein Expression Analysis (Western Blot)

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-GLT-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the this compound-treated astrocytes in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against GLT-1 and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the GLT-1 signal to the loading control.

Visualizations

G cluster_0 GT949 This compound TranscriptionFactor Transcription Factor (e.g., NF-κB) GT949->TranscriptionFactor Activates GLT1_Gene GLT-1 Gene (SLC1A2) TranscriptionFactor->GLT1_Gene Promotes Transcription GLT1_mRNA GLT-1 mRNA GLT1_Gene->GLT1_mRNA Transcription GLT1_Protein GLT-1 Protein GLT1_mRNA->GLT1_Protein Translation GlutamateUptake Increased Glutamate Uptake GLT1_Protein->GlutamateUptake Enhances

Caption: Hypothetical signaling pathway for this compound in astrocytes.

G cluster_assays Functional & Expression Assays Culture Primary Astrocyte Culture Treatment Treat with this compound (24h) Culture->Treatment Viability MTT Assay (Cell Viability) Treatment->Viability Uptake Glutamate Uptake Assay (Function) Treatment->Uptake qPCR RT-qPCR (Gene Expression) Treatment->qPCR WB Western Blot (Protein Expression) Treatment->WB

Caption: Experimental workflow for evaluating this compound in astrocytes.

G GT949 This compound GLT1 Increased GLT-1 Expression & Function GT949->GLT1 GluClearance Enhanced Glutamate Clearance GLT1->GluClearance Excitotoxicity Reduced Excitotoxicity GluClearance->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

References

GT 949 Protocol for Glutamate Uptake Assay: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by excitatory amino acid transporters (EAATs). Dysfunction of these transporters, particularly EAAT2 (also known as GLT-1), is implicated in numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), stroke, and epilepsy. Consequently, compounds that enhance EAAT2 activity are of significant therapeutic interest.

GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2][3][4] It is reported to enhance the maximal transport rate (Vmax) of glutamate without affecting the substrate affinity (Km).[1][5] This document provides detailed protocols for assessing the activity of this compound in glutamate uptake assays, along with important considerations for data interpretation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and potency of this compound from various studies.

ParameterValueCell SystemNotesReference
EC50 0.26 ± 0.03 nMCOS-7 cells expressing human EAAT2Selective for EAAT2 over EAAT1 and EAAT3.[1][5][6]
1 ± 0.07 nM (racemic)Cultured astrocytesRacemic mixture.[5]
0.5 ± 0.04 nM (enantiomer A)Cultured astrocytesEnantiomer A is more potent.[5]
15 ± 1.3 nM (enantiomer B)Cultured astrocytesEnantiomer B is less potent.[5]
Vmax Increase ~47%EAAT2-transfected cellsNon-competitive enhancement of glutamate transport.[1][5]
Glutamate Uptake Enhancement ~58%Cultured astrocytes[2][4]
~70%COS-7 cells expressing EAAT2Increase in the rate of glutamate removal.[5]
Neuroprotection SignificantPrimary embryonic rat neuron-glia culturesReduced neuronal death induced by L-glutamate.[3][7]

Note on Reproducibility: It is important to note that recent studies have raised concerns about the reproducibility of this compound's activating effect on EAAT2, suggesting that its activity may be highly dependent on specific and potentially difficult-to-replicate assay conditions.[8] Researchers should be mindful of this when designing and interpreting their experiments.

Signaling Pathway of EAAT2 Modulation by this compound

This compound acts as a positive allosteric modulator of the EAAT2 transporter. This means it binds to a site on the transporter protein that is distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the transporter that increases the rate of glutamate translocation across the cell membrane, effectively enhancing the transporter's efficiency without altering its affinity for glutamate.

EAAT2_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Binds to active site GT949_ext This compound GT949_ext->EAAT2 Binds to allosteric site Glutamate_int Glutamate EAAT2->Glutamate_int Enhanced Translocation

Caption: Proposed mechanism of this compound action on the EAAT2 transporter.

Experimental Protocols

Radiolabeled Glutamate Uptake Assay in Transfected Mammalian Cells

This protocol is designed to measure the effect of this compound on the uptake of radiolabeled glutamate in a cell line transiently expressing EAAT2.

a. Materials

  • Mammalian cell line (e.g., COS-7, HEK293)

  • Expression vector containing human EAAT2 cDNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and supplements

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • [³H]-L-glutamate

  • This compound

  • TBOA (a non-selective EAAT inhibitor, for determining non-specific uptake)

  • Scintillation cocktail

  • Scintillation counter

b. Experimental Workflow

Glutamate_Uptake_Workflow cluster_prep Preparation (24-48h prior) cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plates B Transfect cells with EAAT2 plasmid A->B C Wash cells with KRH buffer B->C D Pre-incubate with this compound or controls (10-15 min) C->D E Add [³H]-L-glutamate (5-10 min) D->E F Terminate uptake by washing with ice-cold KRH E->F G Lyse cells F->G H Add scintillation cocktail G->H I Measure radioactivity (CPM) using a scintillation counter H->I J Calculate specific uptake and normalize to control I->J

Caption: Experimental workflow for the radiolabeled glutamate uptake assay.

c. Detailed Procedure

  • Cell Seeding and Transfection:

    • 24-48 hours prior to the assay, seed COS-7 cells into poly-D-lysine coated 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Transfect the cells with the EAAT2 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.[9] As a control, transfect a set of wells with an empty vector.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

    • Prepare solutions of this compound at various concentrations in KRH buffer. Also prepare a vehicle control (e.g., DMSO in KRH buffer) and a positive control for inhibition (e.g., TBOA).

    • Add the compound solutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.[5]

    • Prepare the uptake solution by adding [³H]-L-glutamate to KRH buffer (final concentration typically 50-100 nM).

    • Initiate the uptake by adding the [³H]-L-glutamate solution to each well and incubate for 5-10 minutes at 37°C.[5]

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Data Acquisition and Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Determine non-specific uptake from the wells treated with TBOA.

    • Calculate specific uptake: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (TBOA).

    • Normalize the data from this compound-treated wells to the specific uptake of the vehicle control.

    • Plot the normalized uptake against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Fluorometric/Colorimetric Glutamate Assay (for measuring extracellular glutamate)

While not a direct measure of uptake, these assays can be used to determine the rate of glutamate clearance from the extracellular medium.

a. Principle These assays typically use an enzyme-coupled reaction where glutamate oxidase acts on glutamate to produce a product (e.g., H₂O₂) that then reacts with a probe to generate a fluorescent or colorimetric signal.[10] The rate of decrease in extracellular glutamate concentration can be monitored over time.

b. Abbreviated Protocol

  • Culture cells (e.g., primary astrocytes) in a 96-well plate.

  • Replace the culture medium with KRH buffer.

  • Add a known concentration of glutamate to the wells, along with this compound or vehicle control.

  • At various time points, collect a small aliquot of the supernatant from each well.

  • Measure the glutamate concentration in the aliquots using a commercially available fluorometric or colorimetric glutamate assay kit, following the manufacturer's instructions.[10][11]

  • Plot the glutamate concentration over time to determine the rate of clearance.

Concluding Remarks

The protocols outlined above provide a framework for evaluating the pharmacological activity of this compound on the EAAT2 transporter. Given the reported discrepancies in the reproducibility of its effects, it is crucial to include appropriate controls and to carefully optimize assay conditions. A multi-faceted approach, potentially combining direct uptake assays with measurements of extracellular glutamate clearance and functional neuroprotection assays, will provide a more comprehensive understanding of the compound's profile.

References

Application Notes and Protocols: GT 949 for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GT 949 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a key protein responsible for glutamate (B1630785) clearance in the central nervous system.[1][2] By enhancing the activity of EAAT2, this compound increases the reuptake of glutamate from the synaptic cleft, thereby preventing the excitotoxic neuronal damage implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[3][4][5] In vitro studies have demonstrated its neuroprotective effects in models of glutamate-mediated excitotoxicity.[1][2] This document provides a summary of effective concentrations, detailed experimental protocols based on published research, and the proposed mechanism of action for this compound.

It is important to note that while initial studies demonstrated robust activity, a 2024 study reported difficulty in reproducing the EAAT2 activation under their specific assay conditions, suggesting the compound's effects may be sensitive to the experimental setup.[6][7][8]

Mechanism of Action

This compound acts as a positive allosteric modulator of the EAAT2 transporter. It selectively binds to an allosteric site on the transporter, distinct from the glutamate binding site, and increases the maximal rate (Vmax) of glutamate transport into astrocytes.[1][4] This enhanced clearance of extracellular glutamate reduces the overstimulation of postsynaptic glutamate receptors (like NMDA receptors), mitigating downstream excitotoxic pathways and promoting neuronal survival.[1][2]

GT949_Mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Glu_Extra Excess Glutamate Glutamate_Vesicle->Glu_Extra Release EAAT2 EAAT2 Transporter Glu_Extra->EAAT2 Increased Uptake NMDA NMDA Receptor Glu_Extra->NMDA Binds to GT949 This compound GT949->EAAT2 Allosteric Modulation (+) Survival Neuroprotection & Survival EAAT2->Survival Promotes Excitotoxicity Excitotoxicity & Neuronal Death NMDA->Excitotoxicity Overactivation

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Quantitative Data: In Vitro Neuroprotection

The following table summarizes the effective concentrations of this compound and its observed effects in primary cortical neuron-glia cultures subjected to glutamate-induced excitotoxicity.[1]

Experimental ModelInsultThis compound ConcentrationOutcomeNotes
Mixed Neuron-Glia CulturesProlonged Glutamate10 nM78 ± 11% neuronal survival (of baseline)Neuroprotective effect observed.[1]
Mixed Neuron-Glia CulturesProlonged Glutamate100 nM97 ± 31% neuronal survival (of baseline)More significant neuroprotective effect, suggesting a dose-response.[1]
Mixed Neuron-Glia CulturesProlonged Glutamate100 nM + WAY 213613 (EAAT2 Inhibitor)Neuroprotective effect abolishedConfirms the mechanism is dependent on active EAAT2 transporters.[1]
Bilaminar Co-CultureAcute Glutamate (100 µM)10 nMSignificant neuroprotective effectDemonstrates efficacy in different culture systems.[9]
Neuron-Glia CulturesOxidative Stress (H₂O₂)VariousNo significant neuroprotectionThis compound was not effective in this model, likely due to transporter damage.[1][4]

Experimental Protocols

The following are generalized protocols for assessing the neuroprotective effects of this compound in vitro, based on published methodologies.[1][9]

Protocol 1: Neuroprotection in Mixed Cortical Neuron-Glia Cultures

This protocol is designed to test the efficacy of this compound in protecting neurons from prolonged glutamate-induced excitotoxicity.

Protocol_1 A 1. Culture Cells Plate mixed cortical cells from E15-E18 mouse embryos. Mature for 14 days in vitro (DIV). B 2. Prepare Compounds Prepare stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 10 nM, 100 nM) in culture medium. A->B While maturing C 3. Induce Insult & Treat Co-apply L-glutamate (insult) and this compound (treatment) to the cultures for 24 hours. A->C B->C D 4. Fix & Stain Fix cells with 4% paraformaldehyde. Perform immunocytochemistry for neuronal (e.g., MAP2) and glial (e.g., GFAP) markers. C->D After 24h E 5. Analyze Survival Image cultures using fluorescence microscopy. Quantify the number of surviving MAP2-positive neurons relative to control. D->E

Caption: Workflow for assessing neuroprotection in mixed neuron-glia cultures.

Methodology:

  • Cell Culture:

    • Prepare primary mixed cortical cultures from E15-E18 mouse or rat embryos.

    • Plate cells on poly-D-lysine coated plates or coverslips.

    • Maintain cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 14 days in vitro (DIV) to allow for maturation and expression of glutamate transporters.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare working solutions by diluting the stock in pre-warmed culture medium to final concentrations (e.g., 10 nM and 100 nM). Include a vehicle control (DMSO at the same final concentration).

  • Excitotoxicity Insult and Treatment:

    • At 14 DIV, remove the existing culture medium.

    • Add the treatment media containing the desired concentration of L-glutamate (to induce excitotoxicity) along with the corresponding concentration of this compound, vehicle, or positive control (e.g., 100 µM AP-V, an NMDA receptor antagonist).

    • Incubate the cultures for 24 hours.

  • Assessment of Neuronal Survival:

    • After the 24-hour incubation, fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS.

    • Perform immunocytochemistry using an antibody against a neuron-specific marker (e.g., Microtubule-Associated Protein 2, MAP2). A nuclear stain (e.g., DAPI) should also be used.

    • Acquire images using a fluorescence microscope.

    • Quantify neuronal survival by counting the number of MAP2-positive cells in treated wells and normalizing to the vehicle-treated, non-insulted control group.

Protocol 2: Validating EAAT2-Dependence of Neuroprotection

This protocol uses a selective EAAT2 inhibitor to confirm that the neuroprotective effect of this compound is mediated by its target.

Methodology:

  • Follow Steps 1 & 2 from Protocol 1.

  • Prepare Additional Treatment Groups:

    • In addition to the groups described in Protocol 1, prepare a group that will be co-treated with this compound and a selective EAAT2 inhibitor (e.g., 1 µM WAY 213613).

    • Include a group treated with the EAAT2 inhibitor alone to assess its own toxicity.

  • Induce Insult & Treat:

    • Apply the treatment media to the respective wells:

      • Control (no insult, no treatment)

      • Glutamate Insult + Vehicle

      • Glutamate Insult + 100 nM this compound

      • Glutamate Insult + 100 nM this compound + 1 µM WAY 213613

    • Incubate for 24 hours.

  • Assessment:

    • Perform cell fixing, staining, and analysis as described in Steps 4 & 5 of Protocol 1.

    • Expected Outcome: The neuroprotective effect of this compound (i.e., increased neuronal survival) should be significantly reduced or completely abolished in the presence of the EAAT2 inhibitor.[1]

References

Application of GT 949 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT 949 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3] EAAT2 is the predominant glutamate (B1630785) transporter in the central nervous system (CNS) and plays a critical role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft.[4][5] Dysfunction of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, including stroke, epilepsy, and neurodegenerative diseases.[4][5] By enhancing the activity of EAAT2, this compound offers a promising therapeutic strategy to mitigate glutamate-mediated neuronal damage.[4][5][6] These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in in vitro neuroscience research.

It is important to note that while initial studies have demonstrated the neuroprotective effects of this compound, a recent 2024 study has raised questions about the reproducibility of its EAAT2 activation under certain experimental conditions.[7][8] Researchers are encouraged to carefully consider these findings when designing and interpreting their experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell SystemReference
EC50 (Glutamate Transport)0.26 ± 0.03 nMEAAT2-transfected COS-7 cells[1][3][9]
EC50 (Glutamate Uptake)1 ± 0.07 nM (racemic)Cultured Astrocytes[9]
Vmax Increase (Glutamate Transport)~47%EAAT2-transfected cells[1][3][9]
Efficacy (Glutamate Uptake)~58% enhancementCultured Astrocytes[2]

Table 2: Neuroprotective Effects of this compound in an In Vitro Excitotoxicity Model

Experimental ConditionTreatmentNeuronal Survival (% of Control)Reference
Acute Glutamate Insult (10 µM, 20 min)VehicleDecreased (not specified)[4]
10 nM this compoundPartial reversal of cell death[4]
Prolonged Glutamate Insult (10 µM, 24 hr)VehicleSignificantly decreased[4]
10 nM this compoundIncreased survival[4]
100 nM this compoundMore significant reversal of cell death[4]

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2. It binds to a site on the transporter that is distinct from the glutamate binding site. This allosteric binding event is proposed to induce a conformational change in the transporter that increases the maximum velocity (Vmax) of glutamate transport without altering the affinity (Km) for glutamate.[9] By accelerating the removal of glutamate from the synapse, this compound reduces the over-activation of glutamate receptors, particularly NMDA receptors, thereby preventing the downstream cascade of excitotoxic neuronal death.[4]

GT949_Mechanism cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Neuron Excess Glutamate Excess Glutamate EAAT2 EAAT2 Excess Glutamate->EAAT2 Transported NMDAR NMDA Receptor Excess Glutamate->NMDAR Activates Glutamate Uptake Glutamate Uptake EAAT2->Glutamate Uptake Enhances Glutamate Uptake->NMDAR Reduces activation Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Leads to Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Induces GT949 This compound GT949->EAAT2 Binds allosterically

Caption: Mechanism of this compound neuroprotection.

Experimental Protocols

Protocol 1: In Vitro Glutamate Excitotoxicity Assay in Primary Cortical Neurons

This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a primary neuronal culture system.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • L-glutamic acid

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium with supplements for at least 12-14 days in vitro (DIV) to allow for maturation.

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10 nM, 100 nM) in culture medium. Replace the culture medium with the this compound-containing medium and incubate for a specified pre-treatment period (e.g., 30 minutes).

  • Glutamate Insult: Prepare a stock solution of L-glutamic acid. Add glutamate to the culture medium to achieve the desired final concentration (e.g., 10 µM for acute insult, 10 µM for prolonged insult). For an acute insult, expose the cultures for a short duration (e.g., 20 minutes). For a prolonged insult, co-incubate with this compound for 24 hours.

  • Wash and Recovery (for acute insult): After the 20-minute glutamate exposure, remove the glutamate-containing medium and wash the cells gently with pre-warmed PBS. Replace with fresh culture medium containing this compound and return to the incubator for 24 hours.

  • Fixation: After the incubation period, fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Immunocytochemistry:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with permeabilization solution for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-MAP2) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Neuronal survival can be quantified by counting the number of MAP2-positive cells with healthy morphology relative to the total number of DAPI-stained nuclei.

Excitotoxicity_Workflow start Start culture Culture Primary Neurons (12-14 DIV) start->culture pretreat Pre-treat with this compound (e.g., 10 nM, 100 nM) culture->pretreat insult Induce Glutamate Excitotoxicity (e.g., 10 µM) pretreat->insult acute_path Acute Insult (20 min) insult->acute_path if prolonged_path Prolonged Insult (24 hr) insult->prolonged_path if wash Wash and Recover (24 hr in this compound) acute_path->wash fix Fixation (4% PFA) prolonged_path->fix wash->fix icc Immunocytochemistry (MAP2/DAPI) fix->icc analyze Image Acquisition & Analysis (Neuronal Survival) icc->analyze end End analyze->end

Caption: Experimental workflow for the in vitro excitotoxicity assay.

Protocol 2: Glutamate Uptake Assay in Cultured Astrocytes

This protocol can be used to confirm the activity of this compound on endogenous EAAT2 in a glial cell system.

Materials:

  • Primary astrocyte cultures

  • This compound

  • [³H]-L-glutamate (radiolabeled glutamate)

  • Scintillation fluid and counter

  • Lysis buffer

  • TBOA (a broad-spectrum glutamate transporter inhibitor, as a control)

Procedure:

  • Cell Culture: Plate primary astrocytes and grow to confluency.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.

  • Glutamate Uptake: Add a solution containing a low concentration of [³H]-L-glutamate (e.g., 50 nM) to the cells and incubate for 5 minutes at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold PBS to stop the transport process.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of glutamate taken up by the cells. Compare the counts in this compound-treated wells to the vehicle control to determine the effect on glutamate uptake. Use TBOA as a negative control to determine non-specific uptake.

Concluding Remarks

This compound represents a valuable research tool for investigating the role of EAAT2 in various neurological processes and disease models. Its neuroprotective properties in excitotoxicity models highlight its potential as a therapeutic lead. However, researchers should remain aware of the evolving literature, including studies that have reported challenges in reproducing its EAAT2-activating effects. Careful experimental design with appropriate controls is crucial for validating the activity of this compound in specific experimental systems.

References

Application Notes and Protocols for Preclinical Studies of GT 949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical experimental design of studies involving GT 949, a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). The following sections detail the mechanism of action, protocols for key in vitro and in vivo experiments, and a roadmap for preclinical safety assessment.

Introduction to this compound

This compound is a small molecule that enhances the function of EAAT2, the primary transporter responsible for clearing glutamate (B1630785) from the synaptic cleft in the central nervous system (CNS).[1][2] Dysfunction of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Huntington's disease, and stroke.[2][3] By potentiating EAAT2 activity, this compound offers a promising therapeutic strategy to mitigate glutamate-mediated neuronal damage.

Mechanism of Action: this compound acts as a positive allosteric modulator, binding to a site on the EAAT2 protein distinct from the glutamate binding site.[4] This binding event increases the maximal rate of glutamate transport (Vmax) without significantly altering the affinity of the transporter for glutamate (Km).[4] This noncompetitive mechanism allows this compound to enhance glutamate clearance, particularly under conditions of excessive glutamate release.[4]

In Vitro Characterization of this compound

A thorough in vitro characterization of this compound is essential to confirm its potency, selectivity, and mechanism of action before proceeding to more complex in vivo studies.

Key In Vitro Experiments
Experiment Purpose Key Parameters Expected Outcome for this compound
EAAT2 Glutamate Uptake Assay To determine the potency of this compound in enhancing EAAT2-mediated glutamate transport.EC50Potentiation of glutamate uptake with an EC50 in the low nanomolar range (reported as 0.26 nM).[5][6][7]
Selectivity Profiling To assess the specificity of this compound for EAAT2 over other glutamate transporters (EAAT1, EAAT3) and other neurotransmitter transporters (e.g., DAT, SERT, NET).IC50 or EC50 at off-targetsHigh selectivity for EAAT2 with minimal to no activity at other transporters.[1][8]
Glutamate Uptake Kinetics To elucidate the mechanism of action (competitive vs. noncompetitive).Vmax, KmIncrease in Vmax with no significant change in Km, confirming a noncompetitive, allosteric mechanism.[4]
In Vitro Neuroprotection Assay To evaluate the ability of this compound to protect neurons from glutamate-induced excitotoxicity.Neuronal viability, apoptosis markersAttenuation of neuronal cell death in the presence of excitotoxic concentrations of glutamate.[1][8]
Binding Assays (e.g., Thermal Shift) To confirm direct binding of this compound to the EAAT2 protein.Change in melting temperature (Tm)A shift in the thermal denaturation curve of purified EAAT2 in the presence of this compound. Note: Some studies have reported difficulty in reproducing this.[9][10]
Experimental Protocols

Protocol 1: EAAT2-Mediated Glutamate Uptake Assay in Transfected Cells

  • Cell Culture: Culture HEK293 or COS-7 cells and transiently or stably transfect them with a plasmid encoding human EAAT2.

  • Plating: Seed the transfected cells in 24-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 10-20 minutes at 37°C.

  • Glutamate Uptake: Initiate glutamate uptake by adding a solution containing a fixed concentration of [3H]-L-glutamate (e.g., 50 nM) and incubate for 5-10 minutes at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC50 value.

Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

  • Primary Neuronal Culture: Prepare primary cortical or hippocampal neuron-glia co-cultures from rodent embryos.

  • Plating and Maturation: Plate the cells in 96-well plates and allow them to mature for 10-14 days in vitro.

  • Compound Pre-treatment: Pre-treat the cultures with various concentrations of this compound for 24 hours.

  • Excitotoxic Insult: Induce excitotoxicity by exposing the cultures to a high concentration of L-glutamate (e.g., 100 µM) for a defined period (e.g., 10-30 minutes).

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing this compound. Allow the cells to recover for 24 hours.

  • Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH release assay, or immunocytochemistry for neuronal markers (e.g., NeuN) and apoptosis markers (e.g., cleaved caspase-3).

  • Data Analysis: Quantify neuronal survival and compare the protective effect of this compound to vehicle-treated and positive control (e.g., an NMDA receptor antagonist) groups.

In Vivo Efficacy Studies

The in vivo efficacy of this compound should be evaluated in relevant animal models of neurological disorders where excitotoxicity is a key pathological feature.

Recommended Animal Models
Disease Area Animal Model Rationale Key Endpoints
Amyotrophic Lateral Sclerosis (ALS) SOD1-G93A transgenic mice/ratsThis model exhibits progressive motor neuron degeneration and EAAT2 dysfunction, mimicking aspects of familial ALS.[1]Motor performance (rotarod, grip strength), survival, histological analysis of motor neurons.
Huntington's Disease R6/2 or zQ175 transgenic miceThese models express the mutant huntingtin gene and show progressive motor and cognitive deficits associated with excitotoxicity.Motor coordination (beam walk, rotarod), cognitive function (Morris water maze), striatal volume.
Stroke Middle Cerebral Artery Occlusion (MCAO) in rats/miceThis model mimics ischemic stroke, leading to a massive release of glutamate and subsequent excitotoxic neuronal death.Infarct volume, neurological deficit score, behavioral outcomes (e.g., cylinder test, corner test).
Epilepsy Kainic acid or pilocarpine-induced status epilepticus in rodentsThese models induce seizures and subsequent neuronal damage, where excessive glutamate plays a crucial role.Seizure scoring, EEG recordings, histological analysis of neuronal damage in the hippocampus.
Experimental Protocol

Protocol 3: Efficacy of this compound in the MCAO Model of Stroke

  • Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats by transiently occluding the middle cerebral artery (MCAO) for 90 minutes.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intravenous) at a predetermined time point (e.g., at the time of reperfusion and then daily for 7 days).

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess neurological deficits at baseline and at various time points post-MCAO (e.g., 24h, 3 days, 7 days). This can include the modified Neurological Severity Score (mNSS), rotarod test, and cylinder test.[10]

  • Infarct Volume Measurement: At the end of the study (e.g., day 7), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

  • Histological Analysis: Perform immunohistochemistry on brain sections to assess neuronal survival (e.g., NeuN staining) and glial responses in the peri-infarct region.

  • Data Analysis: Compare the behavioral outcomes, infarct volume, and histological markers between the this compound-treated and vehicle-treated groups.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the PK/PD relationship of this compound is critical for dose selection and for bridging preclinical findings to clinical studies.

Key PK/PD Experiments
Experiment Purpose Key Parameters
Pharmacokinetic Profiling To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.Cmax, Tmax, AUC, half-life, brain-to-plasma ratio.
In Vivo Microdialysis To measure the effect of this compound on extracellular glutamate levels in the brain.Basal and evoked glutamate concentrations.
Receptor Occupancy To determine the extent and duration of this compound binding to EAAT2 in the brain at different doses.Percentage of EAAT2 occupancy.
Experimental Protocols

Protocol 4: Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer a single dose of this compound to rats or mice via the intended clinical route (e.g., oral) and intravenously.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vessel. At terminal time points, collect brain tissue.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and brain homogenates.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters. Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Protocol 5: In Vivo Microdialysis for Extracellular Glutamate Measurement

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of an anesthetized rat. Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular glutamate.

  • Drug Administration and Sample Collection: Administer this compound systemically and continue to collect dialysate samples for several hours.

  • Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using a sensitive method such as HPLC with fluorescence detection.

  • Data Analysis: Express the post-drug glutamate levels as a percentage of the baseline and compare the changes between the this compound-treated and vehicle-treated groups.

Preclinical Safety and Toxicology

A comprehensive safety and toxicology program is mandatory to support the initiation of human clinical trials. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations and follow ICH guidelines.

Recommended Toxicology Studies
Study Type Purpose Species Duration
Acute Toxicity To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.Rodent (e.g., rat or mouse)Single dose
Repeated-Dose Toxicity To evaluate the toxicological profile of this compound after repeated administration.Rodent and Non-rodent (e.g., dog or non-human primate)28 days or 90 days
Safety Pharmacology To assess the effects of this compound on vital functions (cardiovascular, respiratory, and central nervous systems).Rodent and/or Non-rodentSingle dose
Genotoxicity To identify any potential for this compound to cause genetic damage.In vitro (Ames test, chromosome aberration) and in vivo (micronucleus test)N/A

Visualizations

GT949_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Astrocyte Cytoplasm Glutamate_high Excess Glutamate EAAT2 EAAT2 Transporter Glutamate_high->EAAT2 Binding Glutamate_low Glutamate EAAT2->Glutamate_low Enhanced Transport GT949 This compound GT949->EAAT2 Allosteric Modulation Neuroprotection Neuroprotection Glutamate_low->Neuroprotection Reduced Excitotoxicity

Caption: Mechanism of action of this compound.

GT949_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_safety Safety Assessment Potency Potency & Selectivity (EC50, IC50) Mechanism Mechanism of Action (Kinetics) Potency->Mechanism Neuroprotection_invitro In Vitro Neuroprotection Mechanism->Neuroprotection_invitro PKPD Pharmacokinetics & Pharmacodynamics Neuroprotection_invitro->PKPD Efficacy Efficacy in Disease Models PKPD->Efficacy Tox Toxicology Studies (GLP) Efficacy->Tox

Caption: Preclinical development workflow for this compound.

References

Application Notes and Protocols for GT 949 Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT 949 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a protein primarily expressed on glial cells, particularly astrocytes, in the central nervous system.[1][2][3] EAAT2 is responsible for the majority of glutamate (B1630785) clearance from the synaptic cleft, playing a critical role in preventing excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.[4][5][6][7] this compound enhances the glutamate translocation rate of EAAT2 without altering its affinity for glutamate, thereby increasing the efficiency of glutamate uptake.[2][8] These application notes provide detailed protocols for the in vitro administration of this compound to assess its neuroprotective effects and to explore its potential applications in cancer cell biology.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2.[1][2][3] Unlike competitive agonists, which bind to the active site, allosteric modulators bind to a distinct site on the transporter. This binding event induces a conformational change in the EAAT2 protein that enhances its functional activity, specifically the rate of glutamate translocation across the cell membrane.[2][8] This enhanced glutamate clearance helps to maintain low extracellular glutamate concentrations, thereby protecting neurons from excitotoxic damage.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Potency and Selectivity of this compound

ParameterValueCell Line/SystemReference
EC₅₀ (Glutamate Uptake) 0.26 nMCOS-7 cells expressing EAAT2[1][2]
Selectivity No significant effect on EAAT1 or EAAT3 mediated glutamate transportN/A[8]
Vₘₐₓ Increase Approximately 47%EAAT2-transfected cells[1]

Table 2: Neuroprotective Effects of this compound in a Glutamate Excitotoxicity Model

Treatment GroupNeuronal Survival (%)Reference
Vehicle Control 100%[7]
Glutamate (100 µM) ~60%[7]
Glutamate (100 µM) + this compound (10 nM) ~78%[7]
Glutamate (100 µM) + this compound (100 nM) ~97%[7]

Signaling Pathway

The primary signaling pathway influenced by this compound is the enhanced clearance of extracellular glutamate by EAAT2 on astrocytes. This action reduces the overstimulation of glutamate receptors (e.g., NMDA and AMPA receptors) on neurons, thereby preventing the downstream cascade of excitotoxicity, which includes excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways.

Caption: this compound enhances EAAT2-mediated glutamate uptake in astrocytes, reducing neuronal excitotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 527.66 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 100 mM stock solution, dissolve 5.28 mg of this compound in 100 µL of DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[3]

General Cell Culture and Treatment Workflow

The following diagram illustrates a general workflow for treating cultured cells with this compound and assessing its effects.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., primary astrocytes, neuronal cell lines) Start->Cell_Culture Seeding Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) Cell_Culture->Seeding Pre-treatment Pre-treat cells with various concentrations of this compound Seeding->Pre-treatment Induce_Damage Induce cellular damage (e.g., glutamate-induced excitotoxicity) Pre-treatment->Induce_Damage Incubation Incubate for a defined period Induce_Damage->Incubation Assays Perform downstream assays Incubation->Assays Data_Analysis Data Analysis and Interpretation Assays->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro testing of this compound.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death. A mixed neuron-glia co-culture or a neuronal cell line (e.g., HT22) can be used.[7][9]

Materials:

  • Mixed primary cortical neuron-glia cultures or HT22 hippocampal neuronal cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • L-glutamic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.

  • Induce excitotoxicity by adding L-glutamic acid to a final concentration that causes approximately 40-50% cell death (e.g., 5 mM for HT22 cells, determined by a dose-response curve).[9]

  • Include control wells: vehicle control (no glutamate, no this compound) and glutamate-only control.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following treatment.

Materials:

  • Cells cultured in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound and/or glutamate as described in the neuroprotection assay.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is to assess the effect of this compound on the cell cycle distribution of astrocytes, which is relevant as altered glial proliferation is a hallmark of many neurological conditions.

Materials:

  • Primary astrocyte cultures or an astrocyte cell line

  • 6-well plates

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed astrocytes in 6-well plates and culture until they reach the desired confluency.

  • Treat the cells with this compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Application in Cancer Research

Emerging evidence suggests that glutamate transporters, including EAAT1 and EAAT2, are expressed in some cancer cells, such as glioma, and can contribute to tumor growth by facilitating the uptake of glutamate, which can be used as a metabolic substrate.[12] Therefore, this compound could be a valuable tool to investigate the role of EAAT2 in cancer cell metabolism and proliferation. The protocols for cell viability and cell cycle analysis described above can be adapted for use with cancer cell lines that express EAAT2.

Conclusion

This compound is a powerful research tool for studying the role of EAAT2 in both neuroprotection and potentially in cancer biology. The provided protocols offer a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Measuring EAAT2 Activity with GT 949: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter 1 (GLT-1), is the predominant glutamate transporter in the mammalian central nervous system. It plays a critical role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission.[1][2][3][4] Dysfunction of EAAT2 has been implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and stroke.[1][3][5] Consequently, molecules that positively modulate EAAT2 activity are of significant interest as potential therapeutic agents.

GT 949 is a potent and selective positive allosteric modulator (PAM) of EAAT2.[1][2][6] It enhances the maximal transport velocity (Vmax) of glutamate uptake without altering the transporter's affinity for glutamate (Km).[1][6] This document provides detailed application notes and protocols for measuring the activity of EAAT2 in the presence of this compound, intended for researchers, scientists, and professionals in drug development.

This compound: A Selective EAAT2 Positive Allosteric Modulator

This compound is characterized by its high potency and selectivity for EAAT2 over other EAAT subtypes, such as EAAT1 and EAAT3.[1][6] As a positive allosteric modulator, this compound binds to a site on the EAAT2 protein distinct from the glutamate binding site, inducing a conformational change that enhances the transporter's activity.[1] This mechanism of action offers a promising therapeutic strategy by augmenting the natural function of EAAT2.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on EAAT2 activity based on published findings.

ParameterValueCell TypeAssay TypeReference
EC50 0.26 ± 0.03 nMCOS-7 cells transiently transfected with EAAT2Radiolabeled [3H]-L-glutamate uptake[1][6]
Vmax Increase ~47%EAAT2-transfected cellsRadiolabeled [3H]-L-glutamate uptake kinetics[1][6]
Selectivity No effect on EAAT1 or EAAT3COS-7 cells transiently transfected with EAAT1, EAAT2, or EAAT3Radiolabeled [3H]-L-glutamate uptake[1][6]
Effect on Cultured Astrocytes ~58% enhancement of glutamate uptakeCultured astrocytesNot specified

Note: A recent study has reported difficulty in reproducing the activating effect of this compound on EAAT2 in impedance-based and their specific radioligand uptake assays, suggesting that the observed activity of this compound may be dependent on specific assay conditions.[7][8][9][10]

Experimental Protocols

The most common method for assessing EAAT2 activity in response to this compound is the radiolabeled glutamate uptake assay. Alternative methods include fluorescence-based and impedance-based assays.

Protocol 1: Radiolabeled Glutamate Uptake Assay

This protocol is a standard and widely used method to directly measure the uptake of glutamate into cells expressing EAAT2.

Objective: To quantify the effect of this compound on EAAT2-mediated glutamate transport using a radiolabeled substrate.

Materials:

  • Cells expressing EAAT2 (e.g., COS-7 or HEK293 cells transiently or stably transfected with human EAAT2 cDNA)

  • Cell culture reagents (e.g., DMEM, fetal bovine serum, antibiotics)

  • This compound

  • [3H]-L-glutamate (radiolabeled glutamate)

  • Unlabeled L-glutamate

  • Krebs-Henseleit buffer (or other suitable physiological salt solution)

  • Scintillation fluid

  • Scintillation counter

  • Dihydrokainic acid (DHK) - a selective EAAT2 inhibitor (for control experiments)

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Uptake Assay cluster_measurement Measurement cell_culture Culture EAAT2-expressing cells cell_plating Plate cells in multi-well plates cell_culture->cell_plating pre_incubation Pre-incubate cells with this compound or vehicle cell_plating->pre_incubation add_glutamate Add [3H]-L-glutamate pre_incubation->add_glutamate incubation Incubate for a defined time add_glutamate->incubation stop_reaction Stop uptake with ice-cold buffer incubation->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation_counting Measure radioactivity via scintillation counting cell_lysis->scintillation_counting data_analysis Analyze data and normalize to control scintillation_counting->data_analysis

Caption: Workflow for the radiolabeled glutamate uptake assay.

Procedure:

  • Cell Culture and Plating:

    • Culture EAAT2-expressing cells (e.g., COS-7 or HEK293) in appropriate media.

    • Plate the cells into 24- or 48-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of [3H]-L-glutamate in Krebs-Henseleit buffer. The final concentration of L-glutamate (radiolabeled + unlabeled) should be close to the Km of EAAT2 for glutamate (typically in the low micromolar range).

    • Prepare a range of concentrations of this compound for dose-response experiments.

  • Assay Performance:

    • On the day of the experiment, aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed Krebs-Henseleit buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in Krebs-Henseleit buffer for 10-15 minutes at 37°C.[1]

    • Initiate the uptake by adding the [3H]-L-glutamate solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[1] It is crucial that the uptake is measured during the initial linear phase.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Krebs-Henseleit buffer.

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

  • Data Acquisition and Analysis:

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in each well to normalize the radioactivity counts.

    • Calculate the rate of glutamate uptake (e.g., in nmol/mg protein/min).

    • For dose-response curves, plot the percentage of control uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • To determine the effect on Vmax and Km, perform the assay with varying concentrations of L-glutamate in the presence and absence of a fixed concentration of this compound and analyze the data using Michaelis-Menten kinetics.

Control Experiments:

  • Non-specific uptake: Include wells with an excess of unlabeled L-glutamate to determine non-specific binding and uptake.

  • EAAT2-specific uptake: Use a selective EAAT2 inhibitor like dihydrokainic acid (DHK) to confirm that the measured uptake is mediated by EAAT2.[11]

  • Vector control: Use cells transfected with an empty vector to determine the endogenous level of glutamate uptake.[1]

Protocol 2: Fluorescence-Based Assays

Fluorescence-based assays provide a non-radioactive alternative for measuring EAAT2 activity. These methods typically rely on a fluorescent glutamate analog or a membrane potential-sensitive dye.

Principle: EAATs are electrogenic, meaning they generate an electrical current upon substrate transport.[2][12] The influx of one glutamate molecule is coupled with the co-transport of three Na+ ions and one H+ ion, and the counter-transport of one K+ ion, resulting in the net influx of two positive charges. This change in membrane potential can be detected using fluorescent membrane potential-sensitive dyes.

General Workflow:

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis cell_prep Plate EAAT2-expressing cells dye_loading Load cells with a membrane potential-sensitive dye cell_prep->dye_loading add_gt949 Add this compound or vehicle dye_loading->add_gt949 add_glutamate Add glutamate to initiate transport add_gt949->add_glutamate measure_fluorescence Monitor fluorescence changes over time add_glutamate->measure_fluorescence analyze_data Analyze the rate and magnitude of fluorescence change measure_fluorescence->analyze_data

Caption: General workflow for a fluorescence-based EAAT2 assay.

Advantages:

  • High-throughput screening compatible.[13]

  • Non-radioactive.

  • Provides real-time kinetic data.

Considerations:

  • Indirect measurement of transport activity.

  • Signal-to-noise ratio can be lower than radiolabeled assays.

  • Potential for compound interference with the fluorescent dye.

Protocol 3: Impedance-Based Assays

Impedance-based assays measure changes in cellular morphology and adhesion upon transporter activation.

Principle: The activation of EAAT2 and the subsequent ion and water flux can lead to subtle changes in cell shape and adherence to the culture plate. These changes can be detected as alterations in electrical impedance when cells are grown on microelectronic sensor arrays.

Advantages:

  • Label-free and non-invasive.

  • Provides real-time kinetic information.

Considerations:

  • As noted, one study found that this compound did not activate EAAT2 in their impedance-based assay system, suggesting this method may not be suitable for all modulators or may require specific assay conditions.[7][8][9][10]

Signaling and Transport Mechanism

The following diagram illustrates the proposed mechanism of action for this compound on EAAT2.

G cluster_membrane Cell Membrane EAAT2 EAAT2 Transporter Glutamate_in Intracellular Glutamate EAAT2->Glutamate_in Enhanced Translocation (Increased Vmax) Glutamate_out Extracellular Glutamate Glutamate_out->EAAT2 Substrate Binding GT949 This compound GT949->EAAT2 Allosteric Binding

Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.

Conclusion

Measuring the activity of EAAT2 in the presence of the positive allosteric modulator this compound can be effectively achieved using a radiolabeled glutamate uptake assay. This method provides a direct and robust measure of transporter function. While alternative methods such as fluorescence- and impedance-based assays exist and offer advantages in terms of throughput and real-time measurement, their applicability for this compound should be carefully validated, given the conflicting reports in the literature. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound and other potential EAAT2 modulators, aiding in the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for GT 949 in Glutamate Homeostasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), plays a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1][2][3] However, excessive extracellular glutamate levels lead to excitotoxicity, a pathological process implicated in numerous neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[1][2][4] The precise regulation of extracellular glutamate concentrations, or glutamate homeostasis, is therefore essential for maintaining normal neuronal function and preventing neurotoxicity.[3][4]

This regulation is primarily mediated by a family of excitatory amino acid transporters (EAATs).[1][2][3] Among the five subtypes, EAAT2 (also known as GLT-1 in rodents) is the most abundant and is responsible for the majority of glutamate uptake in the brain, predominantly by astrocytes.[1][3] Consequently, enhancing EAAT2 activity represents a promising therapeutic strategy for conditions associated with glutamate excitotoxicity.[1][4]

GT 949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2.[4][5] It enhances the rate of glutamate transport without affecting the transporter's affinity for glutamate.[4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying glutamate homeostasis.

Mechanism of Action

This compound functions as a noncompetitive positive allosteric modulator of the EAAT2 glutamate transporter.[4] This means it binds to a site on the transporter that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that increases the maximum velocity (Vmax) of glutamate transport, effectively accelerating the removal of glutamate from the extracellular space.[4][5] Studies have shown that this compound does not significantly alter the Michaelis constant (KM) for glutamate, indicating that it does not affect the affinity of the transporter for its substrate.[4]

Data Presentation

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterCell TypeValueReference
EC50 (EAAT2) COS-7 cells0.26 ± 0.03 nM[4][5]
Vmax Increase (EAAT2) COS-7 cells~47%[4][5]
Glutamate Uptake Enhancement Cultured Astrocytes~58%
Racemic Mixture EC50 Cultured Astrocytes1 ± 0.07 nM[4]
Enantiomer A EC50 Cultured Astrocytes0.5 ± 0.04 nM[4]
Enantiomer B EC50 Cultured Astrocytes15 ± 1.3 nM[4]

Table 2: Selectivity Profile of this compound

Transporter/ReceptorEffectReference
EAAT1 No effect[4]
EAAT3 No effect[4]
Dopamine Transporter (DAT) No significant effect
Serotonin Transporter (SERT) No significant effect
Norepinephrine Transporter (NET) No significant effect
NMDA Receptors No effect[4]

Table 3: Neuroprotective Effects of this compound

Experimental ModelInsultThis compound ConcentrationOutcomeReference
Bilaminar Cultures100 µM Glutamate (acute)10 nMIncreased neuronal survival to 87 ± 15% of baseline[1]
In Vitro Excitotoxicity ModelGlutamate-mediated excitotoxicityNot specifiedNeuroprotective[2][6]

Experimental Protocols

Protocol 1: In Vitro Glutamate Uptake Assay in Transfected COS-7 Cells

This protocol is designed to assess the effect of this compound on EAAT2-mediated glutamate uptake in a heterologous expression system.

Materials:

  • COS-7 cells

  • cDNA encoding human EAAT2

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • [³H]-L-glutamate

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into 24-well plates at a density that will result in 80-90% confluency on the day of transfection.

    • Transfect cells with EAAT2 cDNA using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a control.

    • Allow cells to express the transporter for 24-48 hours post-transfection.

  • Glutamate Uptake Assay:

    • On the day of the assay, wash the cells twice with pre-warmed KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 10 minutes at 37°C.

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]-L-glutamate (e.g., 50 nM).

    • Allow the uptake to proceed for 5 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the protein concentration in each well.

    • Subtract the non-specific uptake (measured in the presence of a non-transported inhibitor like TBOA or in mock-transfected cells).

    • Plot the percentage of control (vehicle) uptake against the log concentration of this compound to determine the EC50 value.

Protocol 2: Neuroprotection Assay in Primary Neuronal Cultures

This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamate

  • This compound

  • AP-V (NMDA receptor antagonist, as a positive control)

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

Procedure:

  • Primary Neuron Culture:

    • Isolate and culture primary neurons from embryonic or neonatal rodents according to standard protocols.

    • Plate neurons on poly-D-lysine coated plates and maintain in Neurobasal medium.

    • Allow neurons to mature for at least 14 days in vitro (DIV).

  • Excitotoxicity Induction and Treatment:

    • Induce excitotoxicity by exposing the neuronal cultures to a high concentration of L-glutamate (e.g., 100 µM) for a defined period (e.g., 20 minutes for acute insult).

    • After the insult, remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium.

    • Treat the cultures with this compound (e.g., 10 nM), vehicle control, or a positive control like AP-V (e.g., 40 µM).

  • Assessment of Neuronal Viability:

    • Incubate the cultures for 24 hours post-treatment.

    • Assess neuronal viability using a suitable assay. For example, with an MTT assay, incubate with MTT solution, lyse the cells, and measure the absorbance at the appropriate wavelength.

    • Quantify cell death or survival relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound Action

GT949_Mechanism cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space (Astrocyte) Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Binds to Active Site Glutamate_int Glutamate EAAT2->Glutamate_int Translocates (Increased Vmax) GT949_site Allosteric Site GT949_site->EAAT2 Induces Conformational Change GT949 This compound GT949->GT949_site Binds to

Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.

Experimental Workflow for Glutamate Uptake Assay

Glutamate_Uptake_Workflow A Seed and Transfect COS-7 Cells with EAAT2 B Wash Cells with KRH Buffer A->B C Pre-incubate with This compound or Vehicle B->C D Add [³H]-L-glutamate C->D E Incubate for 5 min at 37°C D->E F Terminate Uptake and Wash Cells E->F G Lyse Cells F->G H Measure Radioactivity G->H I Data Analysis (EC50) H->I

Caption: Workflow for assessing this compound's effect on glutamate uptake.

Important Considerations and Contrary Evidence

While the initial characterization of this compound demonstrated its potent and selective activity, it is crucial for researchers to be aware of recent findings that have presented challenges in reproducing these effects. A 2024 study reported an inability to observe EAAT2 or EAAT3 activation by this compound in impedance-based assays and radioligand uptake assays under their experimental conditions.[7][8][9] The authors of this study suggest that the activating effects of this compound may be highly dependent on specific and potentially difficult-to-replicate assay conditions.[9]

Therefore, researchers utilizing this compound should:

  • Carefully optimize their experimental conditions.

  • Include appropriate positive and negative controls.

  • Consider utilizing multiple assay formats to validate their findings.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of EAAT2 in glutamate homeostasis and its potential as a therapeutic target. Its high potency and selectivity make it a powerful probe for dissecting the contributions of EAAT2 to synaptic function and neuroprotection. However, researchers should proceed with a rigorous and well-controlled experimental design, being mindful of the reported variability in its observed effects. These application notes and protocols provide a solid foundation for the use of this compound in advancing our understanding of glutamate transporter modulation.

References

Troubleshooting & Optimization

GT 949 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of GT 949. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a novel small molecule that has been reported as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3] EAAT2 is the primary transporter responsible for the clearance of glutamate (B1630785) from the synaptic cleft in the central nervous system. By enhancing the activity of EAAT2, this compound is suggested to increase the rate of glutamate uptake, thereby potentially offering neuroprotective effects in conditions associated with excitotoxicity.[1][4]

Q2: What are the main solubility characteristics of this compound?

This compound is a hydrophobic compound with low aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Several suppliers indicate a solubility of up to 100 mM in DMSO. For aqueous-based in vitro and in vivo experiments, the use of co-solvents and surfactants is necessary to maintain solubility and prevent precipitation.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, it is recommended to first prepare a concentrated stock solution of this compound in 100% anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution. If precipitation is observed, brief sonication may be helpful.[5]

Q4: How stable is this compound in DMSO stock solution?

When stored properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, this compound stock solutions in DMSO are expected to be stable for an extended period. Data from some suppliers suggest that the solid compound is stable for at least three years at -20°C.

Q5: I am observing conflicting results regarding the activity of this compound. Is this a known issue?

Yes, there are conflicting reports in the scientific literature regarding the activity of this compound as an EAAT2 positive allosteric modulator. While the initial studies by Kortagere et al. (2018) and Falcucci et al. (2019) reported potent activation of EAAT2, a more recent study by Van Veggel et al. (2024) was unable to reproduce these findings in their impedance-based and radiolabeled glutamate uptake assays.[6][7] This suggests that the observed activity of this compound may be highly dependent on the specific experimental conditions and assay setup. Researchers should be aware of this discrepancy when designing and interpreting their experiments.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture medium or assay buffer after adding the this compound working solution.

  • Inconsistent or lower-than-expected biological activity.

  • High variability between replicate wells or experiments.

Possible Causes:

  • Poor aqueous solubility: this compound is hydrophobic and will precipitate when the concentration in the aqueous medium exceeds its solubility limit.

  • Incorrect dilution method: Adding the aqueous buffer to the DMSO stock instead of the other way around can cause localized high concentrations and precipitation.

  • Low temperature of the aqueous medium: Colder temperatures can decrease the solubility of the compound.

Solutions:

SolutionDetailed Protocol
Use of Co-solvents and Surfactants For in vitro cell-based assays, a common approach is to use a multi-component solvent system. One published protocol involves a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this by sequentially adding and mixing the components.
Step-wise Dilution Prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO first. Then, add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.
Control Final DMSO Concentration Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental and control groups. High concentrations of DMSO can be toxic to cells.
Gentle Warming Pre-warming the aqueous buffer to 37°C before adding the this compound solution can help improve solubility. However, avoid prolonged heating which may degrade the compound.
Sonication If a precipitate forms, brief sonication in a water bath sonicator can help to redissolve the compound.
Issue 2: Inconsistent or No Biological Activity

Symptoms:

  • Failure to observe the expected enhancement of glutamate uptake in EAAT2-expressing cells.

  • High variability in the measured biological response.

Possible Causes:

  • Conflicting compound activity: As noted in the FAQs, the activity of this compound as an EAAT2 PAM has been questioned. The specific assay conditions may not be suitable to observe the reported effect.

  • Compound degradation: Improper storage or handling of this compound or its solutions.

  • Assay-specific artifacts: Interference of the compound with the assay readout (e.g., fluorescence quenching, interaction with radiolabels).

  • Cell health and passage number: Poor cell health or high passage number can lead to altered transporter expression and function.

  • Presence of serum proteins: Hydrophobic compounds like this compound can bind to serum proteins, reducing the free concentration available to interact with the target.[8][9][10][11][12]

Solutions:

SolutionDetailed Protocol
Assay Protocol Review Carefully compare your experimental protocol with those published in the original studies by Kortagere et al. and the conflicting study by Van Veggel et al. Pay close attention to cell lines, incubation times, buffer compositions, and the method of detection.
Positive and Negative Controls Include appropriate positive controls (e.g., a known EAAT2 activator, if available) and negative controls (e.g., vehicle-treated cells, cells not expressing EAAT2) in every experiment.
Assess Compound Stability Prepare fresh working solutions for each experiment from a properly stored stock solution.
Investigate Assay Interference Run control experiments to test for any direct effect of this compound on your detection method (e.g., fluorescence intensity, radioactivity counting).
Optimize Cell Culture Conditions Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
Consider Serum-Free Conditions If using serum in your assay, consider performing experiments in serum-free medium to avoid compound sequestration by serum proteins. If serum is required, ensure the concentration is consistent across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

  • Preparation of 10 mM Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 527.66 g/mol ).

    • Add the calculated volume of DMSO to the vial containing this compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

  • Preparation of Working Solutions in Aqueous Buffer (Example):

    • Prepare a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO (e.g., 1 mM, 100 µM).

    • Pre-warm your final aqueous assay buffer (e.g., cell culture medium) to 37°C.

    • To prepare the final working solution, add a small volume of the appropriate DMSO intermediate to the pre-warmed aqueous buffer while vortexing. For example, to make a 1 µM working solution from a 1 mM intermediate, you would perform a 1:1000 dilution.

    • Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.1%).

Protocol 2: General Workflow for a Radiolabeled Glutamate Uptake Assay

This is a generalized protocol and should be optimized for your specific cell type and experimental conditions.

  • Cell Plating: Plate EAAT2-expressing cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-incubation: Wash the cells with a pre-warmed, sodium-containing uptake buffer. Pre-incubate the cells with the this compound working solution or vehicle control for a specified period.

  • Initiate Uptake: Add the uptake buffer containing a known concentration of radiolabeled L-[3H]glutamate and unlabeled L-glutamate.

  • Terminate Uptake: After a defined incubation time, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold, sodium-free buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the glutamate uptake in this compound-treated cells to vehicle-treated cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationNotes
DMSO100 mMReadily soluble.[2]
Aqueous BufferVery LowRequires co-solvents for concentrations typically used in biological assays.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.74 mM)A formulation for achieving higher concentrations in aqueous-based solutions.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.74 mM)An alternative formulation using a cyclodextrin (B1172386) to enhance solubility.

Visualizations

GT949_Solubility_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation GT949_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO GT949_powder->Stock_Solution Dissolve DMSO 100% Anhydrous DMSO DMSO->Stock_Solution Intermediate_DMSO Intermediate Dilution in DMSO Stock_Solution->Intermediate_DMSO Dilute Working_Solution Final Working Solution (e.g., in cell media) Intermediate_DMSO->Working_Solution Add dropwise with mixing Aqueous_Buffer Pre-warmed Aqueous Buffer Aqueous_Buffer->Working_Solution EAAT2_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Membrane Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Binds Glutamate_Uptake Increased Glutamate Uptake EAAT2->Glutamate_Uptake Enhances GT949 This compound (PAM) GT949->EAAT2 Allosterically Modulates Troubleshooting_Logic Start Inconsistent Results with this compound? Check_Solubility Check for Precipitation Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No Improve_Solubility Implement Solubility Solutions (Co-solvents, Dilution Technique) Precipitate_Yes->Improve_Solubility Yes Review_Protocols Review Assay Protocol (Compare with literature) Precipitate_No->Review_Protocols No Conflicting_Activity Consider Conflicting Reports on this compound Activity Review_Protocols->Conflicting_Activity Optimize_Assay Optimize Assay Parameters (Controls, Cell Health, Serum) Conflicting_Activity->Optimize_Assay

References

Technical Support Center: Optimizing GT 949 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of GT 949, a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a positive allosteric modulator of EAAT2, the primary glutamate (B1630785) transporter in the central nervous system.[1][2] It enhances the rate of glutamate uptake by astrocytes, thereby helping to maintain low extracellular glutamate levels and prevent excitotoxicity.[1][3] this compound does not directly bind to the glutamate binding site but rather to a distinct allosteric site, which conformationally changes the transporter to increase its maximal transport velocity (Vmax) without significantly affecting its affinity for glutamate (Km).[2]

Q2: What are the recommended starting concentrations for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, the following starting concentrations are recommended:

Cell Type Assay Type Recommended Starting Concentration Range Key Parameters
COS-7 cells (transfected with EAAT2) Glutamate Uptake Assay0.1 nM - 10 nMEC₅₀: ~0.26 nM[2]
Primary Cultured Astrocytes Glutamate Uptake Assay0.5 nM - 20 nMEC₅₀ (racemic mixture): ~1 nMEC₅₀ (enantiomer A): ~0.5 nMEC₅₀ (enantiomer B): ~15 nM[2]
Primary Cortical Neurons (in co-culture with glia) Neuroprotection Assay (Glutamate-induced excitotoxicity)10 nM - 100 nMA significant neuroprotective effect was observed at 10 nM and was more pronounced at 100 nM in some models.[4]
Pure Glia Cultures Cytotoxicity AssessmentUp to 1 µMNo significant toxicity was observed up to 1 µM.[4]

Q3: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO up to 100 mM.[1]

  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.28 mg of this compound (MW: 527.66 g/mol ) in 1 mL of anhydrous DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No Observable Effect of this compound

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
Incorrect Assay Conditions The effect of PAMs can be highly dependent on assay conditions. Ensure that the concentration of the endogenous agonist (glutamate) is appropriate. The effect of a PAM is often more pronounced at sub-saturating concentrations of the agonist.
Low EAAT2 Expression in Cell Line Verify the expression level of EAAT2 in your cell model using techniques like Western blot or qPCR. Consider using a cell line with higher endogenous expression or a transiently transfected system.
Compound Inactivity or Degradation Prepare a fresh stock solution of this compound. Ensure proper storage of the compound.
Assay-Dependent Activity Be aware that a recent study reported an inability to reproduce the EAAT2 activating effects of this compound in their specific impedance-based and radioligand uptake assays. This suggests that the modulatory effect of this compound might be sensitive to specific, and potentially difficult to replicate, experimental conditions. Consider validating the effect of this compound in your system using a well-established functional assay, such as a radiolabeled glutamate uptake assay.

Issue 2: High Cell Death Observed After Treatment

Possible Cause Troubleshooting Step
This compound Cytotoxicity Although studies have shown no toxicity up to 1 µM in pure glial cultures, it is crucial to determine the cytotoxic concentration in your specific cell model.[4] Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations.
Solvent Toxicity Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound).
Excitotoxicity in Neuronal Cultures In pure neuronal cultures, prolonged enhancement of glutamate uptake might disrupt glutamate homeostasis and lead to excitotoxicity. It is recommended to use neuron-glia co-cultures for neuroprotection studies.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in Cell Culture Maintain consistent cell passage numbers, seeding densities, and culture conditions.
Inconsistent Compound Dilution Prepare fresh serial dilutions of this compound for each experiment from a frozen stock.
Assay Timing and Washes Ensure precise timing of incubation steps and consistent washing procedures to remove excess compound and radiolabel.

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration using a Radiolabeled Glutamate Uptake Assay

This protocol is adapted from established methods for measuring glutamate transporter activity.

Materials:

  • Cells expressing EAAT2 (e.g., primary astrocytes, transfected HEK293 or COS-7 cells)

  • 96-well culture plates

  • This compound

  • [³H]-L-glutamate

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in Uptake Buffer. A typical concentration range to test would be from 0.01 nM to 1 µM. Also, prepare a vehicle control (Uptake Buffer with the same final DMSO concentration).

  • Pre-incubation with this compound:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed Uptake Buffer.

    • Add the this compound dilutions and vehicle control to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Glutamate Uptake:

    • Add [³H]-L-glutamate to each well to a final concentration that is appropriate for your system (typically in the low nanomolar range to be sensitive to changes in Vmax).

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake for your cell type.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold Uptake Buffer to remove extracellular [³H]-L-glutamate.

  • Cell Lysis and Scintillation Counting:

    • Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well (optional but recommended for higher accuracy).

    • Plot the percentage of glutamate uptake enhancement against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate prepare_gt949 Prepare this compound Serial Dilutions pre_incubate Pre-incubate Cells with this compound prepare_gt949->pre_incubate add_radiolabel Add [³H]-L-glutamate pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake & Wash incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation analyze_data Analyze Data & Determine EC₅₀ scintillation->analyze_data

Caption: Experimental workflow for determining the optimal concentration of this compound.

troubleshooting_flowchart cluster_concentration Concentration Issues cluster_assay_conditions Assay Conditions cluster_compound_issues Compound Integrity start Inconsistent or No Effect of this compound dose_response Perform Dose-Response (0.01 nM - 1 µM) start->dose_response check_ec50 Is EC₅₀ in Expected Range? dose_response->check_ec50 check_glutamate Optimize Glutamate Concentration check_ec50->check_glutamate No end Problem Resolved check_ec50->end Yes check_eaat2 Verify EAAT2 Expression check_glutamate->check_eaat2 fresh_stock Prepare Fresh Stock Solution check_eaat2->fresh_stock reproducibility Consider Assay-Dependent Activity fresh_stock->reproducibility reproducibility->end signaling_pathway cluster_membrane Astrocyte Membrane cluster_inside Astrocyte Cytoplasm glutamate_out Glutamate eaat2 EAAT2 Transporter glutamate_out->eaat2 Binds glutamate_in Glutamate eaat2->glutamate_in Transports glutamine Glutamine glutamate_in->glutamine Converted by Glutamine Synthetase gt949 This compound gt949->eaat2 Allosterically Modulates (+)

References

GT 949 stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GT 949, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] It is recommended to keep the compound in a dry and dark place.[2]

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. It is soluble up to 100 mM in DMSO.[3][4][5] For complete dissolution, ultrasonic treatment may be necessary.[1][6] It is also soluble in ethanol (B145695) up to 10 mM.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

Q4: Is this compound stable in aqueous solutions?

Q5: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?

A5: While specific freeze-thaw stability data for this compound is not published, it is best practice to minimize freeze-thaw cycles. Aliquoting the stock solution is highly recommended. General studies on small molecules in DMSO have shown that many compounds are stable for several freeze-thaw cycles, but this is compound-dependent.

Troubleshooting Guide

Issue 1: Inconsistent or no biological activity of this compound in my assay.

  • Possible Cause 1: Compound Degradation.

    • Recommendation: Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the powder. It is also advisable to periodically check the purity of the stock solution using methods like HPLC.

  • Possible Cause 2: Assay-specific conditions.

    • Recommendation: The biological activity of this compound as a positive allosteric modulator of EAAT2 has been reported to be sensitive to specific experimental conditions.[8] Review your experimental protocol carefully. Factors such as cell type, expression level of EAAT2, incubation time, and the composition of the assay buffer can significantly impact the observed activity. Consider optimizing these parameters in your assay.

  • Possible Cause 3: Incorrect solution preparation.

    • Recommendation: Ensure that this compound is fully dissolved in DMSO before preparing further dilutions. Sonication may be required.[1][6] For aqueous working solutions, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

Issue 2: Precipitation observed in my this compound solution.

  • Possible Cause 1: Poor Solubility in the chosen solvent or buffer.

    • Recommendation: If precipitation occurs in your stock solution, try preparing a more dilute stock. If precipitation is observed in your aqueous working solution, it may be due to the lower solubility of this compound in aqueous media. Consider using a co-solvent system or freshly preparing the solution immediately before use. For some in-vivo formulations, co-solvents like PEG300 and Tween-80 are used to improve solubility.[1]

  • Possible Cause 2: Compound degradation to an insoluble product.

    • Recommendation: Analyze the precipitate to determine if it is the parent compound or a degradation product. If it is a degradant, this indicates instability under the current storage or experimental conditions.

Data Presentation

Table 1: this compound Storage and Solubility Summary

FormSolvent/ConditionTemperatureDurationReference
Powder Dry, dark-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Solution DMSO-20°CUp to 1 year[1]
-80°CUp to 2 years[1]
Solubility DMSORoom TemperatureUp to 100 mM[3][4][5]
EthanolRoom TemperatureUp to 10 mM

Table 2: General Stability of Small Molecules in DMSO (for reference)

ConditionObservationReference
Water Content Increased water content in DMSO can accelerate degradation of susceptible compounds.[9]
Freeze/Thaw Cycles Minimal degradation was observed for many compounds after multiple freeze/thaw cycles. However, this is highly compound-dependent.
Storage Temperature 85% of compounds in a large library were found to be stable in DMSO/water (90/10) for 2 years at 4°C.[10]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent or buffer.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare the working solution by diluting the stock solution in the buffer of interest (e.g., PBS, cell culture media) to the final experimental concentration. Ensure the final concentration of the organic solvent is compatible with your assay.

  • Incubation:

    • Aliquot the working solution into multiple vials for each time point and storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

  • Time Points:

    • Analyze one aliquot from each condition at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be analyzed immediately after preparation.

  • Sample Analysis:

    • Analyze the concentration and purity of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Solution aliquot Aliquot for Time Points and Conditions prep->aliquot incubate Incubate at Different Temperatures aliquot->incubate analyze Analyze by HPLC/LC-MS at Each Time Point incubate->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic Troubleshooting Inconsistent this compound Activity start Inconsistent or No Activity check_solution Prepare Fresh Solution? start->check_solution check_protocol Review Assay Protocol? check_solution->check_protocol No resolve_solution Problem Solved check_solution->resolve_solution Yes check_dissolution Ensure Complete Dissolution? check_protocol->check_dissolution No resolve_protocol Optimize Assay Conditions check_protocol->resolve_protocol Yes resolve_dissolution Use Sonication check_dissolution->resolve_dissolution Yes

Caption: Logical steps for troubleshooting inconsistent this compound activity.

signaling_pathway Simplified EAAT2 Signaling Pathway cluster_membrane Astrocyte Membrane EAAT2 EAAT2 Transporter Glutamate_int Intracellular Glutamate (B1630785) EAAT2->Glutamate_int Glutamate_ext Extracellular Glutamate Glutamate_ext->EAAT2 Uptake Neuroprotection Neuroprotection Glutamate_int->Neuroprotection Reduces Excitotoxicity GT949 This compound (PAM) GT949->EAAT2 Enhances

Caption: this compound enhances EAAT2-mediated glutamate uptake.

References

Technical Support Center: GT 949 Glutamate Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GT 949 in glutamate (B1630785) uptake assays. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound glutamate uptake experiments in a question-and-answer format.

Q1: I am not observing any activation of EAAT2-mediated glutamate uptake with this compound. What are the possible reasons?

Failure to observe EAAT2 activation by this compound is a commonly reported issue, as the compound's activating effect appears to be highly sensitive to specific assay conditions.[1][2][3][4] Several factors could contribute to this:

  • Suboptimal Assay Conditions: The original assay conditions described for this compound's activity may not be ideal for observing activation. For instance, prolonged incubation with the radiolabeled substrate and using cells in suspension might mask the activating effect.[1]

  • Cell Health and Viability: Poor cell health can significantly impact transporter function. High glutamate concentrations can be excitotoxic to some cell types, leading to compromised cell integrity and unreliable assay results.

  • Incorrect Transporter Conformation or Mutation: The binding and allosteric modulation by this compound depend on specific amino acid residues within the EAAT2 transporter. If you are using a mutated transporter, it's possible that key residues for this compound interaction are altered.[1]

  • High Background Signal: A high background signal can obscure a modest increase in glutamate uptake.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Use Adherent Cells: Perform the assay on adherent cell monolayers instead of cells in suspension.

    • Shorten Incubation Times: Reduce the incubation time with the radiolabeled glutamate to measure the initial uptake rate. A long incubation can lead to substrate saturation and make it difficult to detect enhancement.

    • Titrate this compound Concentration: Perform a full dose-response curve to ensure you are testing an optimal concentration range (e.g., 0.1 nM to 10 µM).[1]

  • Assess Cell Viability:

    • Microscopic Examination: Visually inspect your cells for normal morphology before and after the assay.

    • Viability Assays: If you suspect cytotoxicity, perform a standard cell viability assay such as an MTT or LDH release assay.

  • Verify Transporter Integrity:

    • Sequence Verification: If using a mutated EAAT2 construct, re-verify the sequence to ensure that key residues for this compound binding (e.g., M86, L295, S465, W472) are not inadvertently altered.[1]

    • Positive Control for Transporter Function: Use a known EAAT2 inhibitor, such as TFB-TBOA, as a negative control in your assay. A significant reduction in glutamate uptake in the presence of the inhibitor confirms that the expressed transporters are functional.[1]

  • Minimize Background Signal:

    • Thorough Washing: After incubation with radiolabeled glutamate, wash the cells rapidly and thoroughly with ice-cold phosphate-buffered saline (PBS) to remove all extracellular radioactivity. Incomplete washing is a common source of high background.

    • Use Serum-Free Medium: Perform the assay in a serum-free medium, as growth factors in serum can stimulate basal glutamate uptake.

    • Avoid Edge Effects: In multi-well plates, avoid using the outer wells for experimental samples as they are more prone to evaporation and temperature fluctuations, which can lead to variability. Fill the outer wells with sterile PBS or media.

Q2: My glutamate uptake assay is showing high variability between replicate wells. What could be the cause?

High variability can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution across wells will lead to different amounts of transporter expression per well.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the radiolabeled glutamate or the test compounds, can introduce significant variability.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition and removal, particularly for short incubation steps, can affect the results.

  • Temperature Fluctuations: Temperature can influence transporter activity. Inconsistent temperatures across the plate or between experiments can lead to variable results.

Troubleshooting Steps:

  • Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to promote even distribution in the wells.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

  • Standardize Incubation Times: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. For manual additions, be consistent with the timing between wells.

  • Maintain Stable Temperature: Ensure the plate is incubated at a stable and uniform temperature. Using a water bath or a temperature-controlled incubator is recommended.

Q3: What are the appropriate controls for a this compound glutamate uptake assay?

Proper controls are essential for interpreting your results correctly:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This control is used as the baseline for calculating the percentage of activation.

  • Positive Control (Inhibitor): A well-characterized EAAT2 inhibitor like TFB-TBOA. This demonstrates that the glutamate uptake is mediated by the transporter and that the assay can detect modulation of its activity.[1]

  • Negative Control (Empty Vector): Cells transfected with an empty vector. This helps to determine the background glutamate uptake that is not mediated by the overexpressed EAAT2.

  • Uninduced Control (for inducible systems): If you are using an inducible expression system (e.g., with doxycycline), a control without the inducing agent is necessary to determine the basal uptake in uninduced cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound in the literature.

Table 1: Potency of this compound on EAAT2

Cell TypeAssay TypeParameterValueReference
COS-7 cellsRadioligand UptakeEC500.26 ± 0.03 nM[5]
Cultured AstrocytesRadioligand UptakeEC50 (racemic)1 ± 0.07 nM[5]
Cultured AstrocytesRadioligand UptakeEC50 (enantiomer A)0.5 ± 0.04 nM[5]
Cultured AstrocytesRadioligand UptakeEC50 (enantiomer B)15 ± 1.3 nM[5]

Table 2: Effect of this compound on EAAT2 Kinetics

CompoundConcentrationEffect on VmaxEffect on KmReference
This compound10 nM~47% increaseNo significant change[5]

Vmax: Maximum velocity of transport; Km: Michaelis constant (substrate affinity)

Experimental Protocols

Radioligand Glutamate Uptake Assay in Transfected COS-7 Cells

This protocol is a general guideline based on published methods and should be optimized for your specific experimental conditions.[5][6]

Materials:

  • COS-7 cells

  • EAAT2 expression vector and empty vector

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline with calcium and magnesium (PBS-CM)

  • [3H]-L-glutamate

  • This compound

  • TFB-TBOA (or other suitable EAAT2 inhibitor)

  • Lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail

  • 24-well plates

  • Scintillation counter

Procedure:

  • Cell Seeding and Transfection:

    • Seed COS-7 cells in 24-well plates at a density that will result in 80-90% confluency at the time of the assay.

    • Transfect the cells with the EAAT2 expression vector or an empty vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the transporter for 24-48 hours.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with warm PBS-CM.

  • Compound Incubation:

    • Add PBS-CM containing the desired concentrations of this compound, TFB-TBOA, or vehicle to the respective wells.

    • Incubate the plate for 10 minutes at room temperature.

  • Glutamate Uptake:

    • Add [3H]-L-glutamate to each well to a final concentration of 50 nM.

    • Incubate for 5-10 minutes at room temperature. The incubation time should be optimized to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold PBS-CM to stop the uptake and remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for 20 minutes on a shaker to ensure complete cell lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the average CPM from the empty vector control wells (nonspecific uptake) from the CPM of all other wells.

    • Normalize the data to the vehicle control (set to 100%) to determine the percentage of activation or inhibition.

    • For dose-response curves, plot the percentage of activation against the log of the this compound concentration and fit the data using a non-linear regression model (e.g., in GraphPad Prism) to determine the EC50.

Visualizations

GT949_Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays start Start: No Activation Observed with this compound check_controls Check Controls |  Is TFB-TBOA inhibition observed? |  Is background low in empty vector control? start->check_controls controls_ok Controls OK check_controls:f1->controls_ok Yes controls_bad Controls Not Working check_controls:f1->controls_bad No check_assay_conditions Review Assay Conditions |  Are cells adherent? |  Is radioligand incubation time short (5-10 min)? controls_ok->check_assay_conditions troubleshoot_transporter Troubleshoot Transporter Function: - Verify construct sequence - Check transfection efficiency - Assess cell line integrity controls_bad->troubleshoot_transporter conditions_optimal Conditions Appear Optimal check_assay_conditions:f2->conditions_optimal Yes conditions_suboptimal Suboptimal Conditions check_assay_conditions:f1->conditions_suboptimal No check_assay_conditions:f2->conditions_suboptimal No check_cell_health Assess Cell Health |  Do cells appear morphologically normal? |  Have viability assays been performed? conditions_optimal->check_cell_health optimize_conditions Optimize Assay Protocol: - Switch to adherent cells - Perform time-course to find linear uptake phase - Titrate substrate concentration conditions_suboptimal->optimize_conditions health_good Cell Health Good check_cell_health:f1->health_good Yes health_bad Potential Cell Health Issue check_cell_health:f1->health_bad No consider_subtlety Consider Subtle Effect: - this compound activation is highly condition-dependent - Effect may be modest; ensure low data variability - Review literature for specific cell-type dependencies health_good->consider_subtlety troubleshoot_health Troubleshoot Cell Culture: - Check for contamination - Optimize seeding density - Test for glutamate excitotoxicity health_bad->troubleshoot_health Glutamate_Uptake_Pathway Simplified Glutamate Uptake and Modulation by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Binds to substrate site GT949 This compound GT949->EAAT2 Positive Allosteric Modulation Glutamate_int Glutamate EAAT2->Glutamate_int Translocation

References

challenges in working with GT 949

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT 949, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive allosteric modulator of EAAT2.[1][2][3] Its primary mechanism of action is to enhance the transport of glutamate (B1630785) by EAAT2, not by interacting with the glutamate binding site, but by binding to an allosteric site on the transporter. This leads to an increase in the maximal velocity (Vmax) of glutamate uptake without significantly affecting the affinity (Km) of the transporter for glutamate.[1][4]

Q2: What is the reported potency (EC50) of this compound?

In vitro studies have reported an EC50 of approximately 0.26 nM for this compound in stimulating glutamate uptake in COS-7 cells expressing EAAT2.[1][2][4][5]

Q3: Is this compound selective for EAAT2?

Yes, this compound is reported to be highly selective for EAAT2 over other excitatory amino acid transporters (EAAT1 and EAAT3) and does not show significant activity at the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT).[1][5]

Q4: What are the potential therapeutic applications of this compound?

By enhancing glutamate clearance from the synapse, this compound has shown neuroprotective properties in in vitro models of excitotoxicity.[1][6][7] This suggests its potential for investigation in neurological disorders associated with glutamate excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.[7]

Troubleshooting Guide

Issue 1: Difficulty in observing the reported EAAT2 activation with this compound.

Recent studies have highlighted that the activating effect of this compound on EAAT2 can be challenging to reproduce and may be highly dependent on the specific experimental conditions.[8][9]

  • Possible Cause 1: Assay System and Conditions. The original positive results were observed in specific cell lines (e.g., COS-7) and primary astrocyte cultures using radiolabeled glutamate uptake assays.[2][10] Different cell lines or alternative assay technologies, such as impedance-based assays, may not show the same effect.[8]

  • Troubleshooting Steps:

    • Optimize Assay Conditions: If possible, try to replicate the assay conditions described in the original publications, paying close attention to cell type, incubation times, and substrate concentrations.

    • Use a Validated Positive Control: Include a known EAAT2 activator or a compound with a well-characterized effect on glutamate transport to ensure your assay system is responsive.

    • Consider Alternative Readouts: If using a non-traditional assay for glutamate transport, validate it against a more established method, such as a radiolabeled uptake assay.

  • Possible Cause 2: Compound Purity and Handling.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity of your this compound stock.

    • Proper Storage: Store this compound as a powder at -20°C for long-term stability.[1] Stock solutions in DMSO should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1][11]

Issue 2: Poor solubility of this compound in aqueous solutions.

This compound is a lipophilic molecule and may precipitate in aqueous buffers.

  • Possible Cause: Improper Dissolution.

  • Troubleshooting Steps:

    • Use of DMSO for Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.[1][3] Sonication may be required to fully dissolve the compound.[4]

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in your final assay buffer. Ensure the final concentration of DMSO in your experiment is low and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

    • In Vivo Formulations: For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility.[1]

Issue 3: Variability in experimental results.

  • Possible Cause: Inconsistent Experimental Procedures.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, including cell plating density, compound incubation times, and washing procedures, are consistent between experiments.

    • Include Proper Controls: Always include vehicle-only controls, and if possible, a negative control compound that is structurally similar but inactive.

    • Monitor Cell Health: Ensure the health and viability of your cells, as compromised cells can exhibit altered transporter function.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueCell SystemReference
EAAT2 EC50 0.26 nMCOS-7 cells[1][2][4][5]
EAAT1 Activity No effectCOS-7 cells[4]
EAAT3 Activity No effectCOS-7 cells[4]
SERT IC50 >1 mMNot specified[5]
NET IC50 >1 mMNot specified[5]
DAT IC50 >1 mMNot specified[5]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
DMSO 100 mMMay require heating or sonication[3]
Ethanol 10 mM[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 527.66 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to two years.[1][11]

Protocol 2: In Vitro Glutamate Uptake Assay using this compound

This protocol is a generalized procedure based on methods described for glutamate uptake assays.

  • Cell Culture: Plate cells (e.g., COS-7 cells transiently transfected with EAAT2, or primary astrocytes) in a suitable multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation:

    • Wash the cells gently with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

    • Add KRH buffer containing the desired concentrations of this compound or vehicle control (with the same final DMSO concentration) to the wells.

    • Incubate for a specific period (e.g., 10-30 minutes) at 37°C.

  • Glutamate Uptake:

    • Initiate the uptake by adding a solution containing a known concentration of L-glutamate and a tracer amount of [3H]-L-glutamate to each well.

    • Incubate for a defined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the glutamate-containing solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Express the results as a percentage of the vehicle control and plot the data to determine the EC50 of this compound.

Mandatory Visualizations

GT949_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Binding Glutamate_int Glutamate EAAT2->Glutamate_int Translocation Conformational_Change Conformational Change EAAT2->Conformational_Change Induces GT949 This compound GT949->EAAT2 Binds to allosteric site Conformational_Change->EAAT2 Enhances Vmax

Caption: Mechanism of action of this compound as a positive allosteric modulator of EAAT2.

Troubleshooting_Workflow Start Experiment with this compound Problem No or inconsistent EAAT2 activation observed Start->Problem Check_Solubility Verify this compound solubility and preparation Problem->Check_Solubility Is the compound in solution? Check_Assay Review and optimize assay conditions Problem->Check_Assay Is the assay system appropriate? Check_Controls Validate with positive and negative controls Problem->Check_Controls Are the controls working? Data_Interpretation Interpret results with caution (consider recent findings) Check_Solubility->Data_Interpretation Check_Assay->Data_Interpretation Check_Controls->Data_Interpretation End Refined Experiment Data_Interpretation->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: GT 949 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of GT 949.

Disclaimer: this compound is a fictional compound. The following information is provided as a template and is based on common challenges and methodologies used for in vitro studies of kinase inhibitors.

I. Mechanism of Action Overview

This compound is a potent and selective inhibitor of the Fictional Kinase 1 (FK1) signaling pathway. FK1 is a key regulator of cell proliferation and survival, and its aberrant activation is implicated in various malignancies. This compound exerts its anti-cancer effects by blocking the phosphorylation of downstream targets of FK1, thereby inducing cell cycle arrest and apoptosis.

FK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds FK1 Fictional Kinase 1 (FK1) Receptor->FK1 Activates Downstream_Effector Downstream Effector FK1->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates GT949 This compound GT949->FK1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical FK1 signaling pathway inhibited by this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my IC50 values for this compound higher than expected or inconsistent?

A1: Several factors can influence IC50 values. Consider the following:

  • Cell Line Specifics: The expression level of FK1 can vary between cell lines, affecting sensitivity to this compound.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test a range of serum concentrations to determine the optimal condition.

  • Cell Seeding Density: Overly confluent or sparse cell cultures can lead to variability. Ensure consistent cell seeding densities across experiments.

  • Assay Incubation Time: The duration of drug exposure can impact the observed IC50. A 72-hour incubation is a standard starting point.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not undergone freeze-thaw cycles that could degrade the compound.

Q2: I'm not observing a decrease in phosphorylated FK1 (p-FK1) after this compound treatment. What should I do?

A2: This could be due to issues with either the treatment or the detection method.

  • Treatment Duration: Inhibition of p-FK1 can be rapid. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to identify the optimal time point for observing target inhibition.

  • Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Antibody Quality: The specificity and avidity of your p-FK1 antibody are critical. Validate your antibody using appropriate positive and negative controls.

  • Western Blotting Technique: Ensure complete protein transfer and use an appropriate blocking buffer to minimize background signal.

Q3: My cell viability results are fluctuating between replicate wells. How can I improve reproducibility?

A3: To improve reproducibility, focus on consistency in your experimental technique:

  • Cell Plating: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.

  • Pipetting Technique: Use calibrated pipettes and consistent technique when adding cells, media, and this compound to the plates.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

III. Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeFK1 ExpressionIC50 (nM)
Cell Line ABreastHigh50
Cell Line BLungModerate250
Cell Line CColonLow>1000

Table 2: Effect of Serum Concentration on this compound IC50 in Cell Line A

FBS ConcentrationIC50 (nM)
1%25
5%50
10%100

IV. Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to attach overnight. Start->Seed_Cells Treat_Cells Treat cells with a serial dilution of this compound for 72 hours. Seed_Cells->Treat_Cells Add_Reagent Add CellTiter-Glo® reagent and incubate. Treat_Cells->Add_Reagent Measure_Luminescence Measure luminescence using a plate reader. Add_Reagent->Measure_Luminescence Analyze_Data Analyze data to determine IC50 values. Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and perform a non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Target Engagement

Western_Blot_Workflow Start Start Treat_Cells Treat cells with this compound for the determined optimal time. Start->Treat_Cells Lyse_Cells Lyse cells in buffer with phosphatase/protease inhibitors. Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay). Lyse_Cells->Quantify_Protein Run_Gel Separate proteins by SDS-PAGE. Quantify_Protein->Run_Gel Transfer Transfer proteins to a PVDF membrane. Run_Gel->Transfer Block_and_Incubate Block the membrane and incubate with primary antibodies (p-FK1, Total FK1). Transfer->Block_and_Incubate Secondary_and_Detect Incubate with secondary antibody and detect signal. Block_and_Incubate->Secondary_and_Detect End End Secondary_and_Detect->End

Caption: Workflow for Western blotting to assess target engagement.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-FK1 and total FK1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

V. Troubleshooting Decision Tree

Troubleshooting_Tree Start Inconsistent In Vitro Results Check_IC50 Are IC50 values high/variable? Start->Check_IC50 Check_Target Is p-FK1 not inhibited? Start->Check_Target Check_Replicates Are replicates inconsistent? Start->Check_Replicates Sol_IC50_1 Verify cell line FK1 expression. Check_IC50->Sol_IC50_1 Sol_IC50_2 Optimize serum concentration. Check_IC50->Sol_IC50_2 Sol_IC50_3 Confirm this compound stability. Check_IC50->Sol_IC50_3 Sol_Target_1 Perform time-course experiment. Check_Target->Sol_Target_1 Sol_Target_2 Validate p-FK1 antibody. Check_Target->Sol_Target_2 Sol_Target_3 Use fresh lysis buffer. Check_Target->Sol_Target_3 Sol_Replicates_1 Ensure homogenous cell suspension. Check_Replicates->Sol_Replicates_1 Sol_Replicates_2 Use calibrated pipettes. Check_Replicates->Sol_Replicates_2 Sol_Replicates_3 Avoid plate edge effects. Check_Replicates->Sol_Replicates_3

Caption: Decision tree for troubleshooting common in vitro issues.

avoiding off-target effects of GT 949

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GT-949. This resource is designed to help researchers, scientists, and drug development professionals effectively use GT-949 in their experiments while minimizing and understanding potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

1. What is the primary target of GT-949 and its mechanism of action?

GT-949 is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase A (TKA). TKA is a critical component of the TKA-Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in cell proliferation and survival. By binding to the ATP-binding pocket of TKA, GT-949 prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling.

2. What are the known off-target effects of GT-949?

While GT-949 is highly selective for TKA, cross-reactivity with other kinases, particularly those with structurally similar ATP-binding sites, can occur at higher concentrations. The most notable off-targets identified through kinome-wide screening are Tyrosine Kinase B (TKB) and Tyrosine Kinase C (TKC). Inhibition of these kinases can lead to unintended cellular effects.

3. How can I determine the optimal concentration of GT-949 to minimize off-target effects in my experiments?

The optimal concentration of GT-949 will vary depending on the cell type and experimental context. We recommend performing a dose-response experiment to determine the lowest concentration of GT-949 that achieves the desired on-target effect (e.g., inhibition of TKA phosphorylation) without significantly impacting known off-target pathways. A starting point for concentration ranges can be found in the data tables below.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent phenotypic results after GT-949 treatment.

  • Possible Cause: This could be due to off-target effects, batch-to-batch variability of the compound, or issues with cell culture conditions.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a Western blot to verify that GT-949 is inhibiting the phosphorylation of TKA and its downstream target STAT3 at your working concentration.

    • Assess Off-Target Pathways: Check for the inhibition of known off-target kinases, such as TKB and TKC, and their respective downstream signaling.

    • Perform a Rescue Experiment: If the on-target is known to regulate a specific phenotype, attempt to rescue the effect by introducing a constitutively active form of TKA or a downstream effector.

    • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of TKA with a different chemical scaffold to see if it recapitulates the observed phenotype.

Issue 2: High levels of cell death are observed at concentrations expected to be selective for the primary target.

  • Possible Cause: The cell line being used may be particularly sensitive to the inhibition of off-target kinases that regulate cell survival pathways.

  • Troubleshooting Steps:

    • Titrate GT-949 Concentration: Perform a detailed cell viability assay (e.g., MTS or Annexin V staining) with a fine-grained titration of GT-949 to identify a narrower therapeutic window.

    • Compare with Control Cell Lines: Test GT-949 on a cell line that does not express the primary target (TKA) to isolate the effects of off-target inhibition.

    • Analyze Key Survival Pathways: Use Western blotting or other molecular biology techniques to investigate the activity of key pro-survival and apoptotic pathways that may be affected by off-target kinase inhibition.

Quantitative Data

Table 1: In Vitro Kinase Selectivity Profile of GT-949

Kinase TargetIC50 (nM)Fold Selectivity vs. TKA
TKA (On-Target) 5 1
TKB (Off-Target)25050
TKC (Off-Target)800160
TKE (Off-Target)>10,000>2,000
TKF (Off-Target)>10,000>2,000

Table 2: Recommended Concentration Ranges for Cellular Assays

Assay TypeRecommended Starting Concentration (nM)Recommended Max Concentration (nM)Notes
On-Target Inhibition (p-TKA)10100Aim for >90% inhibition of TKA phosphorylation.
Cell Viability / Proliferation1500Determine EC50 for your specific cell line.
Off-Target Assessment (p-TKB)1002000Significant inhibition is expected at higher concentrations.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Activity

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of GT-949 concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-TKA (to assess on-target inhibition)

      • Total TKA (as a loading control)

      • Phospho-STAT3 (to assess downstream pathway inhibition)

      • Total STAT3 (as a loading control)

      • Phospho-TKB (to assess off-target effects)

      • Total TKB (as a loading control)

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

TKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor TKA TKA Receptor Ligand->TKA STAT3 STAT3 TKA->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization GT949 GT-949 GT949->TKA inhibits Gene Target Gene (Proliferation, Survival) pSTAT3_dimer->Gene activates transcription

Caption: TKA Signaling Pathway and Point of Inhibition by GT-949.

Off_Target_Workflow cluster_workflow Experimental Workflow for Off-Target Assessment Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response (Western Blot for p-TKA, p-TKB) Start->Dose_Response Select_Conc Select Minimum Effective Concentration for TKA Inhibition Dose_Response->Select_Conc Kinome_Scan Perform Kinome-Wide Profiling (Optional) Dose_Response->Kinome_Scan if necessary Rescue_Expt Rescue Experiment (e.g., express active TKA) Select_Conc->Rescue_Expt Orthogonal_Inhibitor Use Structurally Different TKA Inhibitor Select_Conc->Orthogonal_Inhibitor Conclusion Conclude On-Target vs. Off-Target Effect Rescue_Expt->Conclusion Orthogonal_Inhibitor->Conclusion Kinome_Scan->Conclusion

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Unexpected Cell Death Start High Cell Death Observed with GT-949 Treatment Check_OnTarget Is p-TKA inhibited at this concentration? Start->Check_OnTarget Check_TKA_KO Does TKA knockout recapitulate phenotype? Check_OnTarget->Check_TKA_KO Yes Lower_Conc Lower GT-949 Concentration and Re-evaluate Check_OnTarget->Lower_Conc No Check_OffTarget Is p-TKB inhibited? Conclusion_OnTarget Likely On-Target Effect Check_OffTarget->Conclusion_OnTarget No, likely on-target but not via knockout phenotype Investigate_TKB Investigate Role of TKB in Cell Survival Check_OffTarget->Investigate_TKB Yes Check_TKA_KO->Check_OffTarget No Check_TKA_KO->Conclusion_OnTarget Yes Conclusion_OffTarget Likely Off-Target Effect Investigate_TKB->Conclusion_OffTarget

Caption: Decision Tree for Troubleshooting Unexpected Cell Death.

interpreting conflicting results with GT 949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and conflicting results encountered during experiments with GT 949, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter-2 (EAAT2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a potent and selective positive allosteric modulator of EAAT2.[1] It is reported to enhance the maximal transport rate (Vmax) of glutamate (B1630785) uptake by EAAT2 without significantly affecting the substrate affinity (Km).[2] This allosteric modulation is expected to increase the clearance of synaptic glutamate, which may offer neuroprotective effects in conditions associated with excitotoxicity.[3][4][5]

Q2: I am not observing the expected potentiation of EAAT2 activity with this compound. What could be the reason?

Recent studies have reported difficulties in reproducing the EAAT2-activating effects of this compound under certain experimental conditions.[6][7][8][9] A 2024 study by Vandeputte et al. found no significant activation of EAAT2 by this compound in either impedance-based assays or radioligand uptake assays.[6][7][8][9] This suggests that the activity of this compound may be highly sensitive to the specific assay conditions and cellular context. Potential reasons for a lack of effect are detailed in the troubleshooting section below.

Q3: Are there known off-target effects for this compound?

Initial characterization of this compound suggested high selectivity for EAAT2 over other glutamate transporters (EAAT1, EAAT3) and monoamine transporters (SERT, NET, DAT).[2] However, the conflicting reports on its primary target engagement with EAAT2 warrant careful interpretation of experimental results. It is crucial to include appropriate controls to rule out potential confounding effects in your specific experimental system.

Q4: What is the difference between the racemic mixture and the individual enantiomers of this compound?

This compound is a chiral molecule. Studies have shown that the enantiomers of this compound have different potencies. The GT949A enantiomer is reportedly more potent than the racemic mixture and the GT949B enantiomer.[2] If you are using a racemic mixture, the observed potency may be lower than that reported for the pure active enantiomer.

Troubleshooting Guide: Interpreting Conflicting Results with this compound

This guide is designed to help you navigate the challenges of working with this compound and interpret unexpected or conflicting results.

Problem 1: No observable increase in glutamate uptake with this compound.
Possible Cause Troubleshooting Step
Assay System Sensitivity The effect of this compound may be subtle and highly dependent on the assay methodology. The original positive findings were primarily from radioligand uptake assays in COS-7 cells and primary astrocytes.[2] The conflicting results arose from impedance-based assays and a different radioligand uptake protocol in HEK cells.[6][7] Consider the sensitivity and dynamic range of your assay. It may be beneficial to use a well-characterized EAAT2 inhibitor as a positive control for assay performance.
Cellular Context and EAAT2 Expression Levels The expression level and functional state of EAAT2 can vary significantly between cell lines and even between different passages of the same cell line. Ensure you have robust and consistent EAAT2 expression in your cellular model. It is recommended to verify EAAT2 expression levels by Western blot or qPCR.
Ligand Concentration and Purity Verify the concentration and purity of your this compound stock solution. Degradation or inaccurate concentration can lead to a lack of effect. It is advisable to obtain the compound from a reputable supplier and perform quality control checks.
Experimental Protocol Discrepancies As highlighted by the conflicting literature, minor variations in experimental protocols can have a significant impact on the outcome. Carefully review and compare your protocol with the published methods. Key parameters to consider include incubation times, buffer composition, and the specific radioligand or detection method used.
Problem 2: High variability in experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding and Health Ensure uniform cell seeding density and monitor cell health throughout the experiment. Stressed or unhealthy cells can exhibit altered transporter function.
Reagent Preparation and Handling Prepare fresh reagents for each experiment and ensure thorough mixing. Inconsistent reagent concentrations can introduce significant variability.
Assay Timing and Kinetics The kinetics of glutamate uptake and the effect of this compound may be time-dependent. Optimize incubation times and ensure that measurements are taken within the linear range of the assay.

Data Presentation

Table 1: Summary of Reported this compound Efficacy on EAAT2 Activity
StudyAssay TypeCell LineKey Findings
Kortagere et al. (2018)[2]Radioligand ([³H]-L-glutamate) UptakeCOS-7 cells expressing EAAT2Potent positive allosteric modulator with an EC50 of 0.26 ± 0.03 nM. Increased Vmax by approximately 47%.
Kortagere et al. (2018)[2]Radioligand ([³H]-L-glutamate) UptakePrimary cultured astrocytesEnhanced glutamate uptake with an EC50 of 1 ± 0.07 nM (racemic mixture).
Falcucci et al. (2019)[3][4][5]Neuroprotection AssayPrimary embryonic rat neuron-glia culturesNeuroprotective against glutamate-induced excitotoxicity at 10 nM.
Vandeputte et al. (2024)[6][7][8][9]Impedance-based whole-cell assay (xCELLigence)HEK cells expressing EAAT2No biological activation of EAAT2 observed.
Vandeputte et al. (2024)[6][7][8][9]Radioligand ([³H]-L-glutamic acid) UptakeHEK cells expressing EAAT2No conclusive activation of EAAT2 observed.

Experimental Protocols

Key Experimental Methodologies

1. Radioligand Glutamate Uptake Assay (as per Kortagere et al., 2018)

This protocol is based on the methodology that initially reported the positive allosteric modulation of EAAT2 by this compound.

  • Cell Culture: COS-7 cells are transiently transfected with a vector expressing human EAAT2.

  • Assay Procedure:

    • Seed transfected cells in 96-well plates.

    • 24 hours post-transfection, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding a solution containing [³H]-L-glutamate (e.g., 50 nM) and unlabeled L-glutamate.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a non-selective glutamate transporter inhibitor (e.g., TBOA). Specific uptake is calculated by subtracting non-specific uptake from total uptake. EC50 values are determined by non-linear regression analysis.

2. Impedance-Based Glutamate Uptake Assay (as per Vandeputte et al., 2024)

This protocol represents a methodology where the activating effect of this compound on EAAT2 was not observed.

  • Cell Culture: HEK cells with doxycycline-inducible expression of EAAT2 are used.

  • Assay Procedure (using xCELLigence system):

    • Seed cells in E-Plates and induce EAAT2 expression with doxycycline.

    • Monitor the baseline cell index (a measure of cell adhesion and morphology) in real-time.

    • Pre-treat the cells with this compound or vehicle.

    • Stimulate the cells with L-glutamate.

    • Continue to monitor the cell index in real-time. An increase in cell index is interpreted as a change in cell morphology due to transporter activity.

  • Data Analysis: The change in cell index over time is analyzed to determine the effect of this compound on EAAT2-mediated cellular response to glutamate.

Mandatory Visualizations

Signaling Pathway

EAAT2_Signaling EAAT2 Glutamate Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT2 EAAT2 Glutamate_ext->EAAT2 Binds to substrate site GT949 This compound GT949->EAAT2 Binds to allosteric site Glutamate_int Glutamate EAAT2->Glutamate_int Translocation Neuroprotection Neuroprotection Glutamate_int->Neuroprotection Reduced Excitotoxicity

Caption: EAAT2-mediated glutamate uptake and modulation by this compound.

Experimental Workflow

Experimental_Workflow Glutamate Uptake Assay Workflow Start Start Cell_Culture Cell Culture (e.g., EAAT2-expressing cells) Start->Cell_Culture Seeding Seed cells in assay plates Cell_Culture->Seeding Pre-incubation Pre-incubate with this compound or vehicle Seeding->Pre-incubation Uptake_Initiation Add radiolabeled glutamate Pre-incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with ice-cold buffer Incubation->Termination Lysis Cell Lysis Termination->Lysis Measurement Measure radioactivity Lysis->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for a radioligand-based glutamate uptake assay.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Troubleshooting: No Effect of this compound Start No observable effect of this compound Check_Assay Is the assay system validated with known inhibitors/activators? Start->Check_Assay Validate_Assay Validate assay with positive and negative controls Check_Assay->Validate_Assay No Check_Cells Are EAAT2 expression levels and cell health confirmed? Check_Assay->Check_Cells Yes Validate_Assay->Check_Assay Verify_Cells Verify EAAT2 expression (e.g., Western Blot) and monitor cell viability Check_Cells->Verify_Cells No Check_Compound Is the purity and concentration of this compound confirmed? Check_Cells->Check_Compound Yes Verify_Cells->Check_Cells QC_Compound Perform quality control on the compound Check_Compound->QC_Compound No Review_Protocol Compare your protocol with published conflicting methods Check_Compound->Review_Protocol Yes QC_Compound->Check_Compound Consider_Context Consider that this compound's effect may be highly context-dependent Review_Protocol->Consider_Context

Caption: A decision tree to guide troubleshooting efforts for this compound experiments.

References

Validation & Comparative

GT 949: A Potent EAAT2 Modulator with Contested Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, GT 949 has emerged as a molecule of significant interest for its reported high potency and selectivity as a positive allosteric modulator of Excitatory Amino Acid Transporter 2 (EAAT2). However, recent studies have presented conflicting evidence, raising questions about its activity and the conditions under which it is effective. This guide provides a comprehensive comparison of the available data on this compound's selectivity for EAAT2 over EAAT1 and EAAT3, presenting both the initial positive findings and the subsequent contradictory results.

Overview of this compound's Reported Selectivity

This compound was initially identified as a potent and selective positive allosteric modulator of EAAT2.[1][2] Studies reported an EC50 value of 0.26 nM for the stimulation of glutamate (B1630785) uptake by cells expressing EAAT2.[1][2][3][4] These initial findings indicated that this compound enhances the glutamate translocation rate without affecting substrate interaction and showed no significant effect on EAAT1, EAAT3, or other neurotransmitter transporters like DAT, SERT, and NET, nor on NMDA receptors.[2][5] The proposed mechanism is an allosteric modulation that increases the maximal transport rate (Vmax) of glutamate by approximately 47% without altering the substrate binding affinity (KM).[5]

Conflicting Findings on this compound's Activity

In contrast to the initial reports, a 2024 study challenged the classification of this compound as a straightforward activator of EAAT2.[6][7][8][9][10] This research, employing impedance-based assays and radioligand uptake experiments, failed to observe any activation of either EAAT2 or EAAT3 by this compound across a broad range of concentrations.[6][7][8][9][10] The authors of this study suggest that the previously reported activating effects of this compound may be dependent on specific and potentially difficult-to-reproduce experimental conditions.[6][7][8][9]

Quantitative Data Comparison

The following table summarizes the conflicting quantitative data on the efficacy and potency of this compound from different studies.

ParameterReported Positive Findings2024 Contradictory Findings
Target EAAT2EAAT2, EAAT3
Activity Positive Allosteric ModulatorNo observable activation
EC50 (EAAT2) 0.26 nM[1][3][4][5]No activation detected
Effect on EAAT1 No effect[1][5]Not reported
Effect on EAAT3 No effect[1][5]No activation detected[6][7][8][9][10]
Mechanism Increases Vmax of glutamate transport[5]No modulation observed

Experimental Protocols

The differing results may be attributable to variations in experimental methodologies. Below are the detailed protocols from the key studies.

Protocol from Studies Reporting Positive Activity

Cell Culture and Transfection:

  • COS-7 cells were transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.[5]

Glutamate Uptake Assay:

  • Transfected cells were plated in 96-well plates.

  • Cells were washed with a Krebs-HEPES buffer.

  • Cells were pre-incubated with varying concentrations of this compound for a specified period.

  • Radiolabeled L-[³H]glutamate was added to initiate the uptake reaction.

  • Uptake was terminated by washing with ice-cold buffer.

  • Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to determine the rate of glutamate uptake.[5]

Protocol from the 2024 Study Reporting No Activity

Cell Culture and Transfection:

  • HEK293 cells stably expressing human EAAT2 or EAAT3 were used.[6]

Impedance-Based Assay (xCELLigence):

  • Cells were seeded in E-plates, and impedance was continuously monitored.

  • After reaching a stable baseline, this compound was added at various concentrations.

  • Glutamate was then added to stimulate transporter activity.

  • Changes in cell impedance, which correlate with cellular morphological changes in response to transporter activation, were measured.[6][7][8]

Radioligand Uptake Assay:

  • Two different setups were utilized, one replicating the methods of the original positive studies.

  • Cells were incubated with a range of this compound concentrations.

  • Radiolabeled L-[³H]glutamate was added to measure uptake.

  • The amount of radioactivity taken up by the cells was quantified.[6][7][8]

Thermal Shift Assay:

  • Purified EAAT2 protein was incubated with this compound.

  • The thermal stability of the protein was measured to assess for direct binding and conformational changes, which would indicate an interaction.[6][7][8]

Visualizing the Methodologies and Pathways

To further clarify the experimental workflows and the biological context, the following diagrams are provided.

experimental_workflow_positive cluster_prep Cell Preparation cluster_assay Glutamate Uptake Assay COS-7 Cells COS-7 Cells Transfection (EAAT1/2/3) Transfection (EAAT1/2/3) COS-7 Cells->Transfection (EAAT1/2/3) Plating Plating Transfection (EAAT1/2/3)->Plating Wash Wash Plating->Wash Pre-incubation (this compound) Pre-incubation (this compound) Wash->Pre-incubation (this compound) Add [³H]Glutamate Add [³H]Glutamate Pre-incubation (this compound)->Add [³H]Glutamate Terminate Uptake Terminate Uptake Add [³H]Glutamate->Terminate Uptake Cell Lysis Cell Lysis Terminate Uptake->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting

Caption: Workflow of the glutamate uptake assay used in studies reporting positive this compound activity.

experimental_workflow_negative cluster_impedance Impedance Assay cluster_radioligand Radioligand Uptake Assay cluster_thermal Thermal Shift Assay HEK293 Cells (EAAT2/3) HEK293 Cells (EAAT2/3) Seeding in E-plates Seeding in E-plates HEK293 Cells (EAAT2/3)->Seeding in E-plates Incubation (this compound) Incubation (this compound) HEK293 Cells (EAAT2/3)->Incubation (this compound) Add this compound Add this compound Seeding in E-plates->Add this compound Add Glutamate Add Glutamate Add this compound->Add Glutamate Measure Impedance Measure Impedance Add Glutamate->Measure Impedance Add [³H]Glutamate Add [³H]Glutamate Incubation (this compound)->Add [³H]Glutamate Measure Stability Measure Stability Incubation (this compound)->Measure Stability Quantify Uptake Quantify Uptake Add [³H]Glutamate->Quantify Uptake Purified EAAT2 Purified EAAT2 Purified EAAT2->Incubation (this compound)

Caption: Experimental workflows from the 2024 study that found no this compound activity.

EAAT_pathway cluster_membrane Astrocyte Membrane EAAT2 EAAT2 Glutamate (intracellular) Glutamate (intracellular) EAAT2->Glutamate (intracellular) 1 K⁺ (out) 1 K⁺ (out) EAAT2->1 K⁺ (out) Glutamate (extracellular) Glutamate (extracellular) Glutamate (extracellular)->EAAT2 This compound This compound This compound->EAAT2 allosteric modulation 3 Na⁺, 1 H⁺ (in) 3 Na⁺, 1 H⁺ (in) 3 Na⁺, 1 H⁺ (in)->EAAT2

Caption: Simplified signaling pathway of glutamate transport via EAAT2 and the proposed modulatory role of this compound.

Conclusion

The selectivity and activity of this compound for EAAT2 present a complex picture for the scientific community. While initial studies highlighted its potential as a highly potent and selective positive allosteric modulator, more recent and comprehensive investigations have cast doubt on these findings, suggesting that its effects may be highly dependent on the specific experimental context. Researchers and drug development professionals should consider these conflicting reports when designing experiments or considering this compound for therapeutic development. Further research is necessary to reconcile these discrepancies and to fully understand the pharmacological profile of this compound.

References

A Comparative Guide to GT 949 and Other EAAT2 Modulators for Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1), is a critical protein in the central nervous system responsible for the majority of glutamate clearance from the synaptic cleft. Its dysfunction is implicated in a range of neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. Consequently, the modulation of EAAT2 activity presents a promising therapeutic strategy. This guide provides a comparative overview of GT 949, a potent EAAT2 positive allosteric modulator (PAM), and other notable EAAT2 modulators, supported by available experimental data.

Overview of EAAT2 Modulation

EAAT2 modulators can be broadly categorized into two main classes:

  • Positive Allosteric Modulators (PAMs): These compounds bind to a site on the transporter distinct from the glutamate binding site, inducing a conformational change that enhances the transporter's efficiency. This often results in an increased maximal transport velocity (Vmax) without significantly altering the transporter's affinity for glutamate (Km).

  • Transcriptional/Translational Activators: These agents increase the expression levels of the EAAT2 protein, thereby increasing the overall capacity for glutamate uptake.

This guide will focus on a comparison of this compound with other modulators, including another PAM, GT 951, a naturally derived modulator, Parawixin1, and a well-known transcriptional activator, ceftriaxone (B1232239).

Comparative Performance of EAAT2 Modulators

The following table summarizes the key quantitative data for this compound and other selected EAAT2 modulators. It is important to note the conflicting reports on the activity of this compound, which are addressed in the subsequent sections.

ModulatorTypeEC50 (nM)Efficacy (Vmax Increase)SelectivityKey Findings & Caveats
This compound Positive Allosteric Modulator0.26[1]~47%[2]Selective for EAAT2 over EAAT1 and EAAT3[1][2]Potent and selective PAM. However, a 2024 study reported an inability to reproduce EAAT2 activation using impedance-based and radioligand uptake assays, suggesting its activity may be highly dependent on specific and difficult-to-reproduce assay conditions.[3][4]
GT 951 Positive Allosteric Modulator0.8[5]~75%[2]Selective for EAAT2 over EAAT1 and EAAT3[6]A potent PAM from the same series as this compound, showing a greater increase in Vmax in initial studies.[2]
Parawixin1 Positive Allosteric ModulatorNot reportedIncreases glutamate uptake by up to 70%[1]Selective for EAAT2 over EAAT1 and EAAT3[1]A compound from spider venom that enhances EAAT2 activity by facilitating the reorientation of the potassium-bound transporter, a rate-limiting step in the transport cycle.[7]
Ceftriaxone Transcriptional ActivatorNot applicableIncreases EAAT2 protein levels (~3-fold in primary human fetal astrocytes)[8]Induces EAAT2 expression without affecting EAAT1[8]A β-lactam antibiotic that upregulates EAAT2 expression by activating the NF-κB signaling pathway.[6][8] Its effects are not immediate and require protein synthesis.

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols designed to assess EAAT2 activity. The most common method is the radiolabeled glutamate uptake assay.

Radiolabeled Glutamate Uptake Assay

This assay directly measures the function of EAAT2 by quantifying the uptake of a radiolabeled glutamate analog, typically [³H]-L-glutamate or [³H]-D-aspartate, into cells expressing the transporter.

General Protocol:

  • Cell Culture and Transfection: Cells, such as COS-7 or HEK293, are cultured and transiently or stably transfected with a plasmid encoding the human EAAT2 transporter. Primary astrocyte cultures, which endogenously express EAAT2, are also commonly used.

  • Compound Incubation: The cells are pre-incubated with the test modulator (e.g., this compound, GT 951) at various concentrations for a defined period (e.g., 10 minutes at room temperature or 37°C).

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing a known concentration of radiolabeled glutamate.

  • Termination of Uptake: After a specific incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radiolabel taken up by the cells is used to determine the rate of glutamate transport. For PAMs, dose-response curves are generated to calculate the EC50, and kinetic assays are performed by varying the substrate concentration to determine Vmax and Km.

Contrasting Findings with this compound:

It is crucial to highlight a 2024 study that was unable to replicate the activation of EAAT2 by this compound.[3][4] The researchers utilized an impedance-based whole-cell assay (xCELLigence) and two different radioligand uptake assay setups. Their inability to observe EAAT2 activation suggests that the positive effects of this compound reported in earlier studies might be dependent on very specific, and not universally replicable, experimental conditions. This underscores the importance of careful experimental design and validation in the study of EAAT2 modulators.

Western Blotting for EAAT2 Expression (for Transcriptional Activators)

This technique is used to quantify the amount of EAAT2 protein in cells or tissue following treatment with a transcriptional activator like ceftriaxone.

General Protocol:

  • Cell/Tissue Treatment: Cells (e.g., primary human fetal astrocytes) or animals are treated with the compound (e.g., ceftriaxone) for a specified duration.

  • Protein Extraction: Total protein is extracted from the cells or tissue.

  • SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for EAAT2, followed by a secondary antibody conjugated to an enzyme that allows for detection.

  • Detection and Quantification: The signal from the antibody is detected, and the intensity of the band corresponding to EAAT2 is quantified to determine the protein expression level relative to a control.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

EAAT2_Signaling_Pathway cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Binds to active site GT949 This compound (PAM) GT949->EAAT2 Binds to allosteric site Glutamate_in Glutamate EAAT2->Glutamate_in Translocation Ceftriaxone Ceftriaxone NFkB NF-κB Ceftriaxone->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to EAAT2_gene EAAT2 Gene EAAT2_protein EAAT2 Protein (Increased Expression) EAAT2_gene->EAAT2_protein Transcription & Translation EAAT2_protein->EAAT2 Increased transporter levels on membrane

Caption: Mechanism of action for EAAT2 modulators.

Experimental_Workflow cluster_PAM PAM Activity Assay cluster_TA Transcriptional Activator Assay A1 Culture cells expressing EAAT2 A2 Incubate with PAM (e.g., this compound) A1->A2 A3 Add [3H]-Glutamate A2->A3 A4 Terminate uptake & wash A3->A4 A5 Measure intracellular radioactivity A4->A5 A6 Calculate EC50 and Vmax A5->A6 B1 Treat cells with activator (e.g., Ceftriaxone) B2 Extract total protein B1->B2 B3 Perform Western Blot for EAAT2 B2->B3 B4 Quantify EAAT2 protein levels B3->B4

Caption: Workflow for assessing EAAT2 modulator activity.

Conclusion

This compound has been presented as a highly potent and selective positive allosteric modulator of EAAT2. However, the recent challenges in replicating its activity highlight the complexities of studying membrane transporters and the critical importance of robust and reproducible experimental protocols. When comparing this compound to other EAAT2 modulators, researchers should consider the distinct mechanisms of action. While PAMs like this compound and GT 951 offer the potential for rapid enhancement of existing transporter function, transcriptional activators such as ceftriaxone provide a means to increase the total number of transporters, a process that occurs over a longer timescale. The choice of modulator will depend on the specific research question and the desired therapeutic window. Future research should focus on resolving the controversy surrounding this compound's activity and further characterizing the therapeutic potential of other EAAT2 modulators in models of neurological disease.

References

Unraveling the Efficacy of GT 949: A Comparative Analysis of Glutamate Transporter Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GT 949, a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), with other relevant compounds. This analysis is supported by experimental data and detailed protocols to facilitate the validation of its effect on glutamate (B1630785) transport.

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in neural signaling. However, excessive glutamate can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders. The excitatory amino acid transporter 2 (EAAT2), predominantly expressed in astrocytes, is responsible for the majority of glutamate clearance from the synaptic cleft.[1][2][3] Enhancing EAAT2 activity is therefore a promising therapeutic strategy. This compound has emerged as a potent and selective PAM of EAAT2, aiming to increase the rate of glutamate uptake.[4][5][6][7][8]

Comparative Efficacy of EAAT2 Modulators

This compound is reported to enhance glutamate transport with high potency. However, for a comprehensive evaluation, it is essential to compare its performance with other modulators of EAAT2. These can be broadly categorized into positive allosteric modulators, inhibitors, and expression upregulators.

Positive Allosteric Modulators (PAMs) of EAAT2

PAMs like this compound bind to an allosteric site on the transporter, distinct from the glutamate binding site, and induce a conformational change that increases the transporter's efficiency.[9] This mechanism typically leads to an increase in the maximal transport velocity (Vmax) without significantly altering the substrate affinity (Km).[4][9][10][11]

CompoundClassReported EC50Effect on VmaxSelectivity
This compound Positive Allosteric Modulator0.26 nM[4][5][6][7][8]~47% increase[4][8]Selective for EAAT2 over EAAT1 and EAAT3[4][8][11]
GT 951 Positive Allosteric Modulator0.8 nM[11]~75% increase[11]Selective for EAAT2 over EAAT1 and EAAT3[11]
Parawixin1 Positive Allosteric ModulatorNot reported~70% increase[11]Selective for EAAT2[8][12][13]
NA-014 Positive Allosteric Modulator3 nM[6]Significant increase[14]Selective for EAAT2[14]

It is important to note that a recent study published in April 2024 reported an inability to reproduce the activation of EAAT2 by this compound in impedance-based and radioligand uptake assays, suggesting that the compound's efficacy may be dependent on specific, yet-to-be-fully-understood, experimental conditions.[12]

EAAT2 Inhibitors as Pharmacological Tools

To validate the specificity of this compound's action, it is crucial to compare its effects with those of known EAAT2 inhibitors. These compounds block glutamate transport and can be used as negative controls in experimental setups.

CompoundClassReported IC50/KiMechanism
WAY-213613 Competitive Inhibitor85 nM (IC50)[6]Binds to the glutamate-binding site[1]
TFB-TBOA Competitive Inhibitor17 nM (IC50)[6]Blocks glutamate transport
Dihydrokainic acid (DHK) Competitive Inhibitor-Inhibits glutamate uptake

Experimental Protocols

To aid in the independent validation of this compound and other EAAT2 modulators, detailed protocols for key experiments are provided below.

Glutamate Uptake Assay (Radiolabeled)

This assay measures the uptake of radiolabeled glutamate into cells expressing the target transporter.

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing human EAAT2.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • [³H]-L-glutamate.

  • Test compounds (e.g., this compound, WAY-213613).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with HBSS. Pre-incubate the cells with the test compound or vehicle in HBSS for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-L-glutamate (final concentration typically in the low micromolar range) to each well to initiate the uptake.

  • Uptake Termination: After a defined period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-radiolabeled glutamate analogue or a potent inhibitor like TFB-TBOA). Plot dose-response curves to calculate EC50 or IC50 values. For kinetic studies, vary the concentration of [³H]-L-glutamate to determine Vmax and Km in the presence and absence of the modulator.

In Vitro Excitotoxicity Assay

This assay assesses the neuroprotective effect of a compound against glutamate-induced cell death.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • L-glutamate.

  • Test compounds.

  • Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining).

  • Plate reader or fluorescence microscope.

Procedure:

  • Cell Culture: Plate neurons in 96-well plates and allow them to mature for a recommended period (e.g., 7-10 days for primary neurons).

  • Compound Treatment: Pre-treat the neurons with the test compound or vehicle for a specified duration (e.g., 1-24 hours).

  • Excitotoxic Insult: Expose the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes or up to 24 hours).

  • Wash and Recovery: Remove the glutamate-containing medium, wash the cells, and replace it with fresh medium (with or without the test compound).

  • Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using a chosen method according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.

GT949_Mechanism cluster_membrane Astrocyte Cell Membrane EAAT2 EAAT2 Transporter Intracellular Extracellular ConformationalChange Conformational Change EAAT2->ConformationalChange Induces Glutamate Glutamate Glutamate->EAAT2:out Binds to Orthosteric Site GT949 This compound AllostericSite Allosteric Binding Site GT949->AllostericSite Binds IncreasedUptake Increased Glutamate Uptake ConformationalChange->IncreasedUptake Leads to

Caption: Mechanism of this compound as a positive allosteric modulator of EAAT2.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_neuroprotection Neuroprotection Assay A 1. Cell Line Selection (e.g., HEK293 expressing EAAT2) B 2. Glutamate Uptake Assay (Radiolabeled or Fluorescent) A->B C 3. Determine EC50 and Vmax of this compound B->C D 4. Compare with known Inhibitors (e.g., WAY-213613) C->D I 9. Data Analysis and Comparison with Alternatives D->I E 5. Primary Neuron Culture F 6. Induce Excitotoxicity (with Glutamate) E->F G 7. Treat with this compound F->G H 8. Assess Cell Viability (e.g., MTT Assay) G->H H->I

Caption: Experimental workflow for validating the effect of this compound.

References

A Comparative Analysis of GT 949 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective neuroprotective strategies is a cornerstone of modern neuroscience research. Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key driver of neuronal damage in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This guide provides a comparative analysis of GT 949, a novel neuroprotective agent, with other prominent neuroprotective compounds. We will delve into their mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols to aid researchers in their quest for therapeutic advancements.

Mechanism of Action: A Divergent Approach to Neuroprotection

The neuroprotective agents discussed herein employ distinct strategies to mitigate neuronal damage. While all ultimately aim to preserve neuronal integrity, their primary molecular targets differ significantly.

  • This compound: This compound is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft. By enhancing the rate of glutamate uptake, this compound directly addresses the root cause of excitotoxicity – the excess extracellular glutamate.[1][2]

  • Riluzole (B1680632): This agent exhibits a multi-faceted mechanism of action. It is known to inhibit presynaptic glutamate release by blocking voltage-gated sodium channels. Additionally, it acts as a non-competitive antagonist of NMDA receptors, directly blocking the downstream effects of excessive glutamate.[3][4]

  • Ceftriaxone (B1232239): A beta-lactam antibiotic, Ceftriaxone has been shown to upregulate the expression of GLT-1 (the rodent equivalent of EAAT2).[5][6][7][8] By increasing the number of glutamate transporters, it enhances the brain's capacity to clear excess glutamate.

  • Memantine (B1676192): This drug is a low-affinity, non-competitive antagonist of the NMDA receptor.[9][10][11][12] Its unique kinetics allow it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while preserving their normal physiological function.

  • Edaravone (B1671096): As a potent free radical scavenger, Edaravone targets the downstream consequences of excitotoxicity and oxidative stress.[13][14][15][16] It neutralizes harmful reactive oxygen species (ROS) that are generated during neuronal injury, thereby protecting cellular components from oxidative damage.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the in vitro efficacy of this compound and the selected alternative neuroprotective agents in various models of neuronal injury. It is important to note that direct comparisons should be made with caution due to variations in experimental models, cell types, and insult severity across different studies.

Table 1: Efficacy in Glutamate Excitotoxicity Models

AgentModel SystemInsultConcentrationOutcome MeasureResult
This compound Cortical Neuron-Glia Co-cultures100 µM Glutamate (acute)10 nMNeuronal SurvivalIncreased survival to 87% of baseline[1]
Bilaminar Cortical Cultures10 µM Glutamate (24h)100 nMNeuronal SurvivalSignificantly mitigated glutamate toxicity[1]
Riluzole Motoneuron-enriched Cultures600 µM Glutamate (24h)Dose-dependentNeuronal DegenerationSignificantly reduced glutamate neurotoxicity[3]
Primary Neuronal Cultures10 µM Glutamate (24h)10 µMCell ViabilityMarkedly protected cell viability[17]
Memantine Organotypic Hippocampal SlicesNMDA-induced excitotoxicity1-10 µMNeuronal ProtectionProtected neurons from excitotoxicity[9][10]
Dissociated Cortical NeuronsGlutamate-induced excitotoxicity2.5-5 µM (EC50)Cell LossConcentration-dependent protection[9]
Ceftriaxone In vitro tri-culture (neurons, microglia, astrocytes)Poly I:C (viral mimic)Not specified for neuroprotectionGLT-1 ExpressionRestored GLT-1 to control levels[18]

Table 2: Efficacy in Oxidative Stress Models

AgentModel SystemInsultConcentrationOutcome MeasureResult
This compound Cortical Neuron-Glia Co-culturesHydrogen PeroxideNot specifiedNeuroprotectionDid not show significant neuroprotective effects[1]
Edaravone HT22 Neuronal CellsHydrogen PeroxideDose-dependentCell DeathSignificantly reduced oxidative cell death[13]
Primary Rat AstrocytesHydrogen Peroxide100 µMCell DeathSignificantly protected astrocytes in a dose-dependent manner[13]
Rat Retinal Ganglion Cell Line (RGC-5)Oxygen-Glucose DeprivationNot specifiedCell ViabilitySignificantly reduced cell death[14]

Table 3: Potency and Other Relevant In Vitro Data

AgentParameterValueCell Type/Assay
This compound EC50 (EAAT2 modulation)0.26 nMEAAT2-transfected cells
Glutamate Uptake Enhancement~58%Cultured astrocytes
Memantine EC50 (neuroprotection)~2.5 µM (vs. GSNO)Cortical neurons[9]
EC50 (neuroprotection)~5 µM (vs. MPP+)Cortical neurons[9]
Ceftriaxone EC50 (GLT-1 upregulation)3.5 µMPrimary human fetal astrocytes[5]
Riluzole EC50 (glutamate toxicity)Not explicitly statedMotoneuron-enriched cultures[3]
Edaravone IC50 (lipid peroxidation)15.3 µMRat brain homogenate[16]

Experimental Protocols

Representative In Vitro Glutamate Excitotoxicity Assay

This protocol provides a general framework for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Cell Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
  • Cells are plated on poly-D-lysine coated 96-well plates or glass coverslips at a density of 1-2 x 10^5 cells/cm².
  • Cultures are maintained in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for neuronal maturation and synapse formation.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound, Riluzole, Memantine) is prepared in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
  • Cells are pre-incubated with the compound for a specified period (e.g., 1-24 hours) before the glutamate insult.

3. Glutamate Insult:

  • A stock solution of L-glutamate is prepared in sterile water or culture medium.
  • A final concentration of glutamate (e.g., 10-100 µM) is added to the culture wells. The concentration and duration of exposure (e.g., 15 minutes to 24 hours) should be optimized to induce a significant but sub-maximal level of cell death.

4. Post-Insult Incubation:

  • After the glutamate exposure, the medium is removed and replaced with fresh, glutamate-free medium (which may or may not contain the test compound).
  • The cultures are returned to the incubator for a further 24-48 hours.

5. Assessment of Neuronal Viability:

  • LDH Assay: The amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.
  • MTT/WST Assay: The metabolic activity of viable cells is assessed by their ability to reduce a tetrazolium salt (MTT or WST) to a colored formazan (B1609692) product, which is then measured spectrophotometrically.
  • Live/Dead Staining: Cells can be stained with fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and visualized by fluorescence microscopy.
  • Immunocytochemistry: Neurons can be fixed and stained for neuron-specific markers like MAP2 or NeuN. The number of surviving neurons is then counted.

6. Data Analysis:

  • Neuronal viability is expressed as a percentage of the vehicle-treated control group.
  • Dose-response curves are generated to determine the EC50 of the neuroprotective compound.
  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Glutamate_Excitotoxicity_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx nNOS nNOS Activation Ca_influx->nNOS Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway of glutamate-induced excitotoxicity.

Neuroprotective_Agent_Mechanisms Glutamate_Release Glutamate Release EAAT2 EAAT2/GLT-1 NMDA_R NMDA Receptor ROS ROS GT949 This compound GT949->EAAT2 +ve modulator Riluzole Riluzole Riluzole->Glutamate_Release Riluzole->NMDA_R Ceftriaxone Ceftriaxone Ceftriaxone->EAAT2 Upregulates Memantine Memantine Memantine->NMDA_R Edaravone Edaravone Edaravone->ROS

Caption: Primary targets of the compared neuroprotective agents.

Experimental_Workflow Cell_Culture Primary Neuronal Culture (10-14 DIV) Pre_incubation Pre-incubation with Test Compound Cell_Culture->Pre_incubation Insult Glutamate or Oxidative Stress Insult Pre_incubation->Insult Post_incubation Post-insult Incubation (24-48h) Insult->Post_incubation Viability_Assay Neuronal Viability Assessment Post_incubation->Viability_Assay Data_Analysis Data Analysis (EC50, % Protection) Viability_Assay->Data_Analysis

Caption: A general experimental workflow for in vitro neuroprotection assays.

Conclusion

The landscape of neuroprotective drug discovery is diverse, with multiple promising avenues being explored. This compound represents a targeted approach, aiming to enhance the brain's natural defense against excitotoxicity by modulating the primary glutamate transporter, EAAT2. This contrasts with agents like Riluzole and Memantine, which target glutamate signaling at the receptor level, and Edaravone, which combats the downstream oxidative damage. Ceftriaxone offers an interesting parallel to this compound by also targeting the glutamate transporter, albeit through upregulation of its expression rather than allosteric modulation.

The choice of a neuroprotective agent for further research and development will depend on the specific pathological context. The data presented in this guide, along with the detailed protocols, are intended to provide a valuable resource for researchers in their efforts to develop novel and effective therapies for a range of devastating neurological disorders. The continued investigation into these and other neuroprotective strategies holds the promise of a brighter future for patients worldwide.

References

comparative analysis of GT 949 and Parawixin1

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Analysis of GT 949 and Parawixin1 for Neuroprotection Research

For Immediate Release

This guide provides a detailed , two compounds investigated for their neuroprotective potential through the positive allosteric modulation of the Excitatory Amino Acid Transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms, performance data, and experimental considerations.

Executive Summary

Glutamate-mediated excitotoxicity is a key pathological mechanism in various neurological disorders. Enhancing the clearance of excess synaptic glutamate (B1630785) via the Excitatory Amino Acid Transporter 2 (EAAT2) represents a promising therapeutic strategy. Both this compound and Parawixin1 have been identified as positive allosteric modulators (PAMs) of EAAT2.

  • This compound is a synthetic, potent, and selective small molecule modulator of EAAT2.[1]

  • Parawixin1 is a neuroprotective compound derived from the venom of the spider Parawixia bistriata.[2][3]

While both agents target EAAT2 to increase glutamate uptake, they differ significantly in origin, chemical nature, and available efficacy data. This guide synthesizes the current understanding of both compounds to aid researchers in making informed decisions.

Comparative Data Summary

The following tables summarize the key characteristics and quantitative data for this compound and Parawixin1 based on available literature.

Table 1: General and Physicochemical Properties

FeatureThis compoundParawixin1
Source SyntheticNatural (Spider Venom)[2]
Chemical Nature Single Small Molecule[4]Bioactive HPLC fraction; mixture of complex organic compounds[3]
Molecular Formula C₃₀H₃₇N₇O₂[4]Not fully resolved
Molecular Weight 527.66 g/mol [4]Not applicable
CAS Number 460330-27-2[4]Not applicable

Table 2: Pharmacological and Performance Data

ParameterThis compoundParawixin1
Target Excitatory Amino Acid Transporter 2 (EAAT2)[1]Excitatory Amino Acid Transporter 2 (EAAT2)[2][5]
Mechanism of Action Positive Allosteric Modulator (PAM)[1]Positive Allosteric Modulator (PAM)[2][6]
Potency (EC₅₀) 0.26 nM (in EAAT2-transfected COS-7 cells)[1][4]Not specified
Efficacy ~58-70% increase in glutamate uptake[7]~70% increase in glutamate transport rate[7]
Selectivity Selective for EAAT2 over EAAT1 and EAAT3[1][4][7]Selective for EAAT2[2][5]
Effect on Kinetics Increases Vmax (~47%) with no change to substrate affinity (Kₘ)[1][4][7]Facilitates reorientation of the K⁺-bound transporter; no change in affinity for glutamate or Na⁺[2]
Neuroprotection Reduces neuronal death in in-vitro excitotoxicity models[8][9]Protects retinal tissue from ischemic damage[2]
Contradictory Findings A 2024 study reported no conclusive activation of EAAT2 in impedance and radioligand uptake assays[10]No major contradictory findings reported

Mechanism of Action and Signaling Pathways

Both compounds enhance the function of EAAT2, the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system. By binding to an allosteric site, they increase the transporter's efficiency without directly competing with glutamate. This enhanced uptake helps prevent the overstimulation of glutamate receptors, a key cause of excitotoxic neuronal damage.

EAAT2_Modulation Mechanism of EAAT2 Positive Allosteric Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte Membrane cluster_modulators Allosteric Modulators Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release EAAT2 EAAT2 Transporter Glutamate->EAAT2 Binding & Uptake GT949 This compound GT949->EAAT2 Positive Modulation Parawixin1 Parawixin1 Parawixin1->EAAT2 Positive Modulation

Caption: Positive allosteric modulation of the EAAT2 transporter by this compound and Parawixin1.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are summarized protocols based on descriptions from the cited literature.

Glutamate Uptake Assay in Transfected Cell Lines

This protocol is used to determine the potency (EC₅₀) and efficacy of the modulators on specific EAAT subtypes.

protocol_workflow Workflow for Radioligand Glutamate Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Culture COS-7 or HEK cells A2 Transfect cells with plasmid for human EAAT1, EAAT2, or EAAT3 A1->A2 A3 Plate transfected cells and grow for 24-48h A2->A3 B1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer A3->B1 B2 Pre-incubate with varying concentrations of this compound or Parawixin1 B1->B2 B3 Initiate uptake by adding [³H]L-glutamate B2->B3 B4 Incubate for a defined period (e.g., 10 minutes) B3->B4 B5 Terminate uptake with ice-cold KRH buffer washes B4->B5 C1 Lyse cells B5->C1 C2 Measure radioactivity using liquid scintillation counting C1->C2 C3 Normalize data to vehicle control C2->C3 C4 Plot dose-response curve to calculate EC₅₀ and Vmax C3->C4

Caption: Experimental workflow for assessing EAAT modulator activity in transfected cells.

  • Objective: To quantify the effect of a compound on the rate of glutamate transport by a specific EAAT subtype.

  • Cell Lines: COS-7 or HEK cells are commonly used due to their low endogenous transporter expression.

  • Transfection: Cells are transiently transfected with plasmids encoding the specific human EAAT subtype (e.g., EAAT2).

  • Assay Buffer: A sodium-containing buffer (e.g., Krebs-Ringer-HEPES) is essential, as transport is sodium-dependent.

  • Procedure:

    • Transfected cells are cultured in appropriate plates.

    • Cells are washed to remove media and then pre-incubated with the test compound (e.g., this compound) at various concentrations.

    • The transport reaction is initiated by adding a solution containing a known concentration of radiolabeled [³H]L-glutamate.

    • After a set time, the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

    • Cells are lysed, and the intracellular radioactivity is measured via scintillation counting.

  • Controls: A non-specific uptake control is determined in the presence of a potent glutamate transport inhibitor like TBOA. Vehicle controls (e.g., DMSO) are used to establish baseline activity.

  • Data Analysis: The measured radioactivity (counts per minute) is used to calculate the rate of glutamate uptake. Data are often normalized to the vehicle control, and dose-response curves are generated to determine EC₅₀ values.[7][8]

In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neurons from excitotoxic cell death.

  • Objective: To determine if enhancing EAAT2 activity can mitigate neuronal death induced by high concentrations of glutamate.

  • Cell Culture: Primary embryonic rat neuron-glia co-cultures are used to create a more physiologically relevant system where astrocytes express endogenous EAAT2.

  • Procedure:

    • Establish primary neuron-glia cultures.

    • Induce excitotoxicity by exposing the cultures to a high concentration of L-glutamate (e.g., 50-100 µM).

    • Co-treat separate sets of cultures with the test compound (e.g., this compound at 10-100 nM).

    • After 24 hours, fix the cells and perform immunocytochemistry for a neuronal marker (e.g., MAP-2).

  • Controls:

    • Positive Control: Co-treatment with an NMDA receptor antagonist (e.g., AP-V) to confirm that cell death is mediated by glutamate receptor overstimulation.[9]

    • Negative Control: An inactive analog (e.g., GT 996 for this compound) to ensure effects are specific to the active compound.[9]

    • Vehicle Control: To assess baseline neuronal survival.

  • Data Analysis: Neuronal survival is quantified by counting MAP-2 positive cells in multiple fields per condition. Survival rates are normalized to the vehicle-treated control group.[9]

Conclusion and Future Directions

Both this compound and Parawixin1 are valuable research tools for studying the therapeutic potential of EAAT2 modulation.

  • This compound offers the advantages of a synthetic, single molecule with a well-defined structure and high potency, making it suitable for detailed structure-activity relationship studies. However, the recent report questioning its efficacy in certain assays warrants careful consideration and further validation by independent laboratories.[10]

  • Parawixin1 provides a proof-of-concept from a natural source, demonstrating that enhancing the rate-limiting step of the EAAT2 transport cycle is a viable neuroprotective strategy.[2] Its complex nature makes it less ideal for development, but it serves as a crucial starting point for designing novel small molecules.[5]

For drug development professionals, the data on this compound, despite being contested, highlights a promising chemical scaffold. For basic science researchers, both compounds provide a means to probe the complex role of glutamate homeostasis in neuronal health and disease. Future research should focus on independently verifying the activity of this compound and on isolating and identifying the specific active components within the Parawixin1 fraction.

References

Navigating the Landscape of EAAT2 Activation: A Comparative Analysis of GT 949 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of neuroscience and drug development, the excitatory amino acid transporter 2 (EAAT2) has emerged as a critical target for therapeutic intervention in a host of neurological disorders characterized by excitotoxicity. The ability to enhance the function of this glutamate (B1630785) transporter holds immense promise for conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and stroke. A novel compound, GT 949, has garnered attention as a potent and selective positive allosteric modulator (PAM) of EAAT2. This guide provides a comprehensive comparison of this compound's efficacy against other known EAAT2 activators, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluative process.

Unraveling the Efficacy of EAAT2 Activators: A Head-to-Head Comparison

The landscape of EAAT2 activators is diverse, with compounds exhibiting distinct mechanisms of action, ranging from transcriptional and translational upregulation to direct allosteric modulation. The following table summarizes the quantitative efficacy data for this compound and other notable EAAT2 activators.

CompoundMechanism of ActionEfficacy (EC50)Test SystemReference
This compound Positive Allosteric Modulator0.26 nMCOS-7 cells expressing EAAT2[1]
Parawixin1 Positive Allosteric ModulatorNot explicitly defined with an EC50, but enhances glutamate influxTransfected COS-7 cells and reconstituted liposomes[2]
GT951 Positive Allosteric Modulator0.8 ± 0.3 nMNot specified[3]
GTS467 Positive Allosteric ModulatorLow nanomolarNot specified[3]
GTS511 Positive Allosteric ModulatorLow nanomolarNot specified[3]
Ceftriaxone (B1232239) Transcriptional Activator (upregulates EAAT2 expression)Not applicable (induces expression)Primary human fetal astrocytes[1][4][5][6]
LDN/OSU-0212320 Translational Activator (enhances EAAT2 translation)1.83 ± 0.27 µMPA-EAAT2 cells (primary astrocyte line)[7]

It is crucial to note a recent 2024 study that reported an inability to reproduce the activation of EAAT2 by this compound in their impedance and radioligand uptake assays, suggesting that the compound's efficacy may be highly sensitive to specific experimental conditions[8][9]. This underscores the importance of considering the detailed experimental protocols when comparing these compounds.

A Glimpse into the Experimental Arena: Key Methodologies

The determination of EAAT2 activator efficacy hinges on precise and well-controlled experimental protocols. The most common method is the glutamate uptake assay, which measures the transporter's ability to clear radiolabeled glutamate from the extracellular space.

General Protocol for Glutamate Uptake Assay:

A widely used method for assessing the activity of EAAT2 activators is the radiolabeled glutamate uptake assay.[10][11][12] This technique provides a direct measure of the transporter's function.

1. Cell Culture and Transfection:

  • Cells, such as COS-7 or HEK293, are cultured and transiently transfected with a plasmid encoding the human EAAT2 transporter.

  • Alternatively, primary astrocyte cultures that endogenously express EAAT2 can be used.

2. Assay Preparation:

  • Cells are seeded into multi-well plates and allowed to adhere.

  • The growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

3. Compound Incubation:

  • The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or other activators) for a specified period.

4. Glutamate Uptake Measurement:

  • A solution containing a known concentration of radiolabeled L-[³H]glutamate is added to the wells to initiate the uptake reaction.

  • The incubation is carried out for a defined time, typically at room temperature or 37°C.

5. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radiolabeled glutamate.

  • The cells are then lysed to release the internalized radiolabeled glutamate.

6. Scintillation Counting:

  • The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

7. Data Analysis:

  • The data is analyzed to determine the concentration-response relationship of the test compound and to calculate key parameters such as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows involved, the following diagrams are provided.

EAAT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space cluster_modulation Modulation Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Glutamate_ext->EAAT2 Na_ext 3 Na+ Na_ext->EAAT2 H_ext H+ H_ext->EAAT2 Glutamate_int Glutamate EAAT2->Glutamate_int Na_int 3 Na+ EAAT2->Na_int H_int H+ EAAT2->H_int K_int K+ K_int->EAAT2 GT949 This compound (PAM) GT949->EAAT2 Enhances Translocation Rate Ceftriaxone Ceftriaxone (Transcriptional Activator) Nucleus Nucleus Ceftriaxone->Nucleus Activates Transcription EAAT2_Gene EAAT2 Gene EAAT2_mRNA EAAT2 mRNA EAAT2_Gene->EAAT2_mRNA Transcription Ribosome Ribosome EAAT2_mRNA->Ribosome Translation Ribosome->EAAT2 Protein Synthesis LDN_OSU_0212320 LDN/OSU-0212320 (Translational Activator) LDN_OSU_0212320->EAAT2_mRNA Enhances Translation

Caption: EAAT2 signaling pathway and points of intervention for activators.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Transfection with EAAT2 Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate with Test Compound (e.g., this compound) Seeding->Pre_incubation Add_Radiolabeled_Glutamate Add [3H]-Glutamate Pre_incubation->Add_Radiolabeled_Glutamate Incubation Incubate for Defined Time Add_Radiolabeled_Glutamate->Incubation Wash Wash with Ice-Cold Buffer Incubation->Wash Lysis Cell Lysis Wash->Lysis Scintillation_Counting Scintillation Counting Lysis->Scintillation_Counting Data_Analysis Data Analysis (EC50 Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical glutamate uptake assay.

References

Independent Verification of GT 949's Mechanism: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GT 949, a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), with other relevant compounds. The information presented herein is intended to support independent verification of its mechanism of action and to facilitate further research and development. This document summarizes key performance data, details experimental methodologies for replication, and visualizes the underlying biological pathways.

Comparative Analysis of EAAT2 Positive Allosteric Modulators

This compound has been identified as a potent and selective positive allosteric modulator of EAAT2, a key transporter responsible for glutamate (B1630785) clearance in the central nervous system.[1] Its mechanism of action involves enhancing the glutamate translocation rate without altering the substrate's binding affinity.[1] This modulation of EAAT2 activity presents a promising therapeutic strategy for neuroprotection in conditions associated with excitotoxicity.[2][3]

The following table summarizes the quantitative data for this compound and its comparators. GT951 is another potent EAAT2 PAM, while GT996 serves as an inactive analog for experimental control.[2][4] Parawixin1, a compound isolated from spider venom, is also included as it demonstrates a similar mechanism of enhancing glutamate uptake via EAAT2.[2]

CompoundTargetMechanism of ActionEC50 (nM)Effect on VmaxSelectivity
This compound EAAT2Positive Allosteric Modulator0.26~47% increaseSelective over EAAT1, EAAT3, DAT, SERT, NET, and NMDA receptors
GT951 EAAT2Positive Allosteric Modulator0.8~75% increaseSelective over EAAT1 and EAAT3
Parawixin1 EAAT2Positive Allosteric ModulatorNot explicitly stated, but efficacy is comparable to this compound and GT951~70% increase in rate accelerationInformation not available in the provided context
GT996 EAAT2Inactive AnalogDoes not increase glutamate uptakeNo effectNot applicable

Note: It is important to consider a study that reported an inability to replicate the activating effect of this compound on EAAT2 under their specific experimental conditions, suggesting that the compound's activity may be sensitive to the assay setup.[5]

Experimental Protocols

For the independent verification of the data presented, the following are detailed methodologies for key experiments.

2.1. Glutamate Uptake Assay in Transfected Cells

This assay is designed to measure the potency and efficacy of compounds in modulating EAAT2-mediated glutamate transport.

  • Cell Culture and Transfection:

    • COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent. Experiments are typically performed 48 hours post-transfection.

  • Glutamate Uptake Measurement:

    • Transfected cells are seeded into 96-well plates.

    • On the day of the experiment, the culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, GT951) for 10 minutes at 37°C.

    • To initiate the uptake, 50 nM of [3H]-L-glutamate is added to each well, and the incubation is continued for 5 minutes at 37°C.

    • The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.

    • Cells are lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a non-selective glutamate transporter inhibitor, such as TBOA (100 µM).

    • Data is analyzed using non-linear regression to determine EC50 values. For kinetic studies to determine Vmax, the assay is performed with varying concentrations of [3H]-L-glutamate in the presence or absence of the test compound.

2.2. In Vitro Excitotoxicity Assay

This assay evaluates the neuroprotective potential of the test compounds against glutamate-induced cell death.

  • Primary Neuronal Culture:

    • Primary cortical neurons are prepared from embryonic day 18 rat fetuses.

    • The cortical tissue is dissected, dissociated, and the cells are plated on poly-D-lysine-coated plates or coverslips.

    • Cultures are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) for at least 14 days in vitro (DIV) to allow for the development of mature neuronal networks and expression of glutamate transporters.

  • Excitotoxicity Induction and Neuroprotection Assessment:

    • On the day of the experiment, the neuronal cultures are pre-treated with the test compound (e.g., 100 nM this compound) or a vehicle control for 24 hours.

    • Excitotoxicity is induced by exposing the cultures to a high concentration of L-glutamate (e.g., 100 µM) for a specified duration (e.g., 20 minutes for acute insult or 24 hours for prolonged insult).

    • After the glutamate insult, the medium is replaced with a fresh medium containing the test compound or vehicle.

    • Neuronal survival is assessed 24 hours post-insult.

    • Cell viability can be quantified using various methods, such as:

      • LDH Release Assay: Measurement of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

      • Immunocytochemistry: Staining for neuron-specific markers like MAP-2 to visualize and quantify surviving neurons.

      • Caspase Activation Assays: To measure apoptotic cell death pathways.

Visualizing the Mechanism of Action

3.1. Signaling Pathway of EAAT2 Modulation by this compound

The following diagram illustrates the proposed mechanism of action of this compound as a positive allosteric modulator of the EAAT2 transporter.

EAAT2_Modulation cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space (Astrocyte) Glutamate_ext Glutamate EAAT2 EAAT2 Transporter Inward-facing Outward-facing Glutamate_ext->EAAT2:out Binds to substrate site Glutamate_int Glutamate EAAT2:in->Glutamate_int Enhanced Translocation GT949 This compound (PAM) GT949->EAAT2 Binds to allosteric site

Caption: Mechanism of this compound as an EAAT2 positive allosteric modulator.

3.2. Experimental Workflow for In Vitro Excitotoxicity Assay

The diagram below outlines the key steps in the in-vitro excitotoxicity assay to assess the neuroprotective effects of a compound.

Excitotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Culture Primary Neuronal Culture (14 DIV) Pretreat Pre-treatment with Test Compound (24h) Culture->Pretreat Insult Glutamate Insult (e.g., 100 µM) Pretreat->Insult PostIncubate Post-insult Incubation (24h) Insult->PostIncubate Analysis Analysis of Neuronal Survival (LDH, MAP-2 staining) PostIncubate->Analysis

Caption: Workflow for assessing neuroprotection in an in-vitro excitotoxicity model.

References

Unraveling the Interaction of GT949 with EAAT2: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural and functional aspects of the excitatory amino acid transporter 2 (EAAT2) in complex with the positive allosteric modulator GT949. This analysis is contextualized by comparing GT949 with other known EAAT2 modulators, supported by experimental data and detailed methodologies.

Executive Summary

Excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1), is a critical protein in the central nervous system responsible for the reuptake of glutamate, the primary excitatory neurotransmitter. Its dysfunction is implicated in numerous neurological disorders, making it a key therapeutic target. GT949 has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2, enhancing glutamate transport. This guide delves into the structural basis of GT949's interaction with EAAT2, drawing from recent cryo-electron microscopy (cryo-EM) data, and compares its pharmacological profile with other EAAT2 modulators. Notably, while initial studies highlighted GT949's promise, recent research has presented conflicting evidence regarding its activity, a crucial consideration for ongoing research and development.

Comparative Pharmacological Profile of EAAT2 Modulators

The following table summarizes the quantitative data for GT949 and other notable EAAT2 modulators, providing a comparative overview of their potency and mechanism of action.

CompoundTarget(s)Mechanism of ActionEC50 / IC50SelectivityKey Findings
GT949 EAAT2Positive Allosteric Modulator (PAM)EC50: 0.26 nM[1][2]Selective for EAAT2 over EAAT1 and EAAT3[1][3]Enhances Vmax of glutamate transport by ~47%[1]. Some recent studies have been unable to replicate its activating effect[4].
GT951 EAAT2Positive Allosteric Modulator (PAM)EC50: 0.8 nM[3]Selective for EAAT2 over EAAT1 and EAAT3[3]A structurally related analog of GT949 with similar potency[5].
WAY-213613 EAAT2Selective InhibitorIC50: 85 nM[6]Highly selective for EAAT2 over EAAT1 (IC50: 5004 nM) and EAAT3 (IC50: 3787 nM)[6]Binds to the glutamate-binding site and an adjacent cavity, interfering with the transport cycle[6][7].
TFB-TBOA EAAT1, EAAT2, EAAT3Competitive InhibitorIC50: 22 nM (EAAT1), 17 nM (EAAT2), 300 nM (EAAT3)[6]Non-selective competitive inhibitor[4]Blocks the active site of the transporter[4].
UCPH-101 EAAT1Selective Inhibitor-Selective for EAAT1Used to differentiate EAAT1-mediated transport from other subtypes[3].
Parawixin1 EAAT2Positive Allosteric Modulator (PAM)--A spider venom-derived peptide that enhances glutamate uptake by ~70% and guided the virtual screening that identified GT949[5].

Structural Analysis of the GT949-EAAT2 Complex

A significant breakthrough in understanding the mechanism of GT949 has been the determination of the cryo-EM structure of human EAAT2 in complex with this modulator. The structure, available under the PDB accession code 9JVX , reveals the binding site and the conformational changes induced by GT949.[8]

The structure was determined at a resolution of 3.97 Å.[8] The EAAT2 transporter forms a homotrimer, with each protomer containing a scaffold domain and a transport domain.[7][9][10] GT949 is proposed to bind to an allosteric site at the interface between these two domains.[11] Mutagenesis studies have suggested that residues in transmembrane domains (TM) 2, 5, and 8 are crucial for the activity of GT949.[3]

Comparison with Other EAAT2 Structures
  • Apo State (Substrate-free): Cryo-EM structures of EAAT2 in the absence of any ligand show the transporter in an inward-facing conformation, ready to bind intracellular potassium.[7][12]

  • Glutamate-bound State (PDB: 7XR4): In the presence of its endogenous substrate, glutamate, the transporter adopts a conformation where the substrate is coordinated by extensive hydrogen bonds, stabilized by hairpin loop 2 (HP2).[10][13]

  • WAY-213613-bound State: The selective inhibitor WAY-213613 occupies both the glutamate-binding site and an adjacent cavity, effectively locking the transporter in an outward-facing conformation and preventing the transport cycle.[6][10]

The binding of GT949 to its allosteric site is hypothesized to facilitate the conformational changes required for glutamate translocation, thereby increasing the transport rate.

Experimental Protocols

Cryo-Electron Microscopy of GT949-EAAT2 Complex

While the full detailed publication for PDB entry 9JVX is pending release (scheduled for April 9, 2025), a general workflow for such a structural determination, based on similar studies of EAAT2, is as follows[7][10]:

  • Protein Expression and Purification: Human EAAT2 is expressed in human embryonic kidney (HEK) cells. The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

  • Complex Formation: The purified EAAT2 is incubated with a molar excess of GT949.

  • Grid Preparation and Vitrification: The protein-ligand complex is applied to cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected movie frames are processed to correct for beam-induced motion, and individual particle images are picked, classified, and used to reconstruct a 3D map of the complex.

  • Model Building and Refinement: An atomic model of the GT949-EAAT2 complex is built into the cryo-EM density map and refined.

G cluster_protein_production Protein Production cluster_complex_formation Complex Formation cluster_cryo_em Cryo-EM cluster_modeling Structural Modeling Expression EAAT2 Expression (HEK Cells) Solubilization Membrane Solubilization Expression->Solubilization Purification Affinity Chromatography Solubilization->Purification Incubation Incubation with GT949 Purification->Incubation GridPrep Grid Preparation & Vitrification Incubation->GridPrep DataAcq Data Acquisition GridPrep->DataAcq ImageProc Image Processing DataAcq->ImageProc Reconstruction 3D Reconstruction ImageProc->Reconstruction ModelBuilding Model Building & Refinement Reconstruction->ModelBuilding

Fig. 1: Generalized experimental workflow for cryo-EM structural determination of the GT949-EAAT2 complex.
Glutamate Uptake Assay

The functional activity of GT949 and other modulators is typically assessed using a radiolabeled glutamate uptake assay[3][4][14].

  • Cell Culture and Transfection: COS-7 or HEK293 cells are cultured and transiently transfected with the cDNA encoding for the desired EAAT subtype (EAAT1, EAAT2, or EAAT3).

  • Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (e.g., GT949) for a short period (e.g., 10 minutes) at 37°C.

  • Radiolabeled Glutamate Addition: A solution containing a low concentration (e.g., 50 nM) of [³H]-L-glutamate is added to the cells, and the incubation continues for a brief period (e.g., 5 minutes).

  • Uptake Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter, which is proportional to the amount of glutamate transported into the cells.

  • Data Analysis: The data is analyzed to determine the EC50 or IC50 values of the compound.

G Start Start: Transfected Cells (e.g., COS-7 with EAAT2) IncubateCompound Incubate with Test Compound (e.g., GT949) Start->IncubateCompound AddGlutamate Add [³H]-L-Glutamate IncubateCompound->AddGlutamate TerminateUptake Terminate Uptake (Wash with cold buffer) AddGlutamate->TerminateUptake LyseCells Cell Lysis TerminateUptake->LyseCells MeasureRadioactivity Scintillation Counting LyseCells->MeasureRadioactivity DataAnalysis Data Analysis (EC50/IC50 determination) MeasureRadioactivity->DataAnalysis

Fig. 2: Workflow for a typical radiolabeled glutamate uptake assay.

Signaling Pathways and Logical Relationships

The primary role of EAAT2 is to clear glutamate from the synaptic cleft, thereby preventing excitotoxicity. By positively modulating EAAT2, GT949 is proposed to enhance this neuroprotective mechanism.

G cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Neuron Glutamate Excess Synaptic Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Transport Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate->Excitotoxicity Causes GlutamateUptake Increased Glutamate Uptake EAAT2->GlutamateUptake Facilitates GT949 GT949 GT949->EAAT2 Allosteric Modulation GlutamateUptake->Excitotoxicity Prevents

References

Assessing the Specificity of GT 949 for EAAT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GT 949, a purported positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), with other relevant compounds. The objective is to offer a clear, data-driven assessment of this compound's specificity and performance based on available experimental evidence. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.

Executive Summary

This compound has been reported as a potent and selective positive allosteric modulator of EAAT2, a critical transporter for glutamate (B1630785) clearance in the central nervous system.[1][2] With a reported EC50 of 0.26 nM, it has been suggested to enhance the glutamate translocation rate without affecting the substrate's binding affinity.[1][2] Its selectivity for EAAT2 over other EAAT subtypes (EAAT1 and EAAT3) and other neurotransmitter transporters (DAT, SERT, NET) has been highlighted as a key feature.[1] However, it is crucial to note that recent studies have presented conflicting evidence, failing to replicate the EAAT2 activation by this compound under their experimental conditions.[3][4] This guide presents the available data for an informed evaluation.

Comparative Analysis of EAAT2 Modulators

To contextualize the specificity of this compound, this section compares its potency and selectivity with other known EAAT2 modulators, including another positive allosteric modulator (NA-014) and a well-characterized inhibitor (WAY-213613).

CompoundPrimary MechanismEAAT1EAAT2EAAT3Other Targets
This compound Positive Allosteric ModulatorNo effectEC50: 0.26 nM No effectNo significant effect on DAT, SERT, NET, NMDA receptors
NA-014 Positive Allosteric ModulatorNo effectEC50: 3 nM No effectNot reported
WAY-213613 Non-substrate InhibitorIC50: 5004 nMIC50: 85 nM IC50: 3787 nMNo activity at ionotropic and metabotropic glutamate receptors
Dihydrokainic acid InhibitorNo significant effectPotent inhibitorNo significant effect-

Note: The data presented for this compound reflects initial reports. Conflicting findings have been published.[3][4]

Experimental Methodologies

The following are detailed protocols for key experiments used to assess the specificity and function of EAAT2 modulators like this compound.

Radiolabeled Glutamate Uptake Assay

This assay directly measures the function of EAATs by quantifying the uptake of radiolabeled glutamate into cells expressing the transporter of interest.

Objective: To determine the potency (EC50 for activators, IC50 for inhibitors) and selectivity of a compound for EAAT subtypes.

Materials:

  • Cell lines stably or transiently expressing human EAAT1, EAAT2, or EAAT3 (e.g., HEK293, COS-7).

  • Radiolabeled L-[³H]-glutamate.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Test compounds (e.g., this compound, WAY-213613) at various concentrations.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere and express the transporter.

  • Compound Incubation: Wash the cells with the assay buffer and then incubate them with varying concentrations of the test compound for a predetermined period (e.g., 10-20 minutes) at 37°C.

  • Glutamate Uptake: Add a known concentration of L-[³H]-glutamate to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the radioactivity counts against the compound concentration to determine the EC50 or IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT activity, providing insights into the transporter's kinetics and how they are modulated by test compounds.

Objective: To characterize the electrophysiological effects of a compound on EAAT-mediated currents.

Materials:

  • Cells expressing the EAAT of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the intracellular solution.

  • Cell Patching: Under a microscope, form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Clamp the cell at a specific holding potential (e.g., -70 mV) and record the baseline current.

  • Compound Application: Perfuse the test compound onto the cell and record the changes in the holding current. Substrate-induced currents can be elicited by puffing glutamate.

  • Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of the compound on transporter function.

Visualizing Pathways and Workflows

To better understand the context of this compound's purported mechanism and the methods used for its evaluation, the following diagrams are provided.

EAAT2_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_Released Glutamate Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate_Released->Postsynaptic_Receptors Binds to Glutamate_Uptake Glutamate Uptake Glutamate_Released->Glutamate_Uptake EAAT2 EAAT2 Transporter EAAT2->Glutamate_Uptake Mediates GT949 This compound (PAM) GT949->EAAT2 Enhances Activity NFkB NF-κB Pathway EAAT2_Expression Increased EAAT2 Expression NFkB->EAAT2_Expression Promotes Transcription

Caption: EAAT2's role in glutamate homeostasis and points of modulation.

Experimental_Workflow cluster_assay Glutamate Uptake Assay Plate_Cells Plate EAAT-expressing cells Add_Compound Incubate with Test Compound Plate_Cells->Add_Compound Add_Radioglutamate Add L-[³H]-Glutamate Add_Compound->Add_Radioglutamate Stop_Uptake Terminate Uptake Add_Radioglutamate->Stop_Uptake Measure_Radioactivity Scintillation Counting Stop_Uptake->Measure_Radioactivity Analyze_Data Calculate EC50/IC50 Measure_Radioactivity->Analyze_Data

Caption: Workflow for the radiolabeled glutamate uptake assay.

Conclusion

This compound has been presented as a highly potent and selective positive allosteric modulator of EAAT2. The initial data suggests its potential as a valuable research tool and a starting point for therapeutic development. However, the recent emergence of conflicting data underscores the importance of independent validation and further investigation into the specific experimental conditions that may influence its activity. Researchers and drug development professionals should consider both the promising initial findings and the subsequent challenges to its reproducibility when evaluating the utility of this compound for their specific applications. A thorough assessment using standardized and varied experimental protocols is recommended to clarify its pharmacological profile.

References

Safety Operating Guide

Proper Disposal Procedures for GT 949

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: GT 949 (CAS No: 460330-27-2) is a research-grade chemical compound that requires careful handling and disposal. While a Safety Data Sheet (SDS) from at least one supplier indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all laboratory chemicals with caution and adhere to established safety protocols.[1] This document provides a comprehensive guide to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For researchers and laboratory managers, the following table summarizes key quantitative data for this compound, facilitating quick reference for handling and storage.

PropertyValueSource
CAS Number 460330-27-2[1][2][3]
Molecular Formula C₃₀H₃₇N₇O₂[3]
Molecular Weight 527.66 g/mol [3]
Solubility Soluble in DMSO-
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste and information from available Safety Data Sheets.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of this compound in accordance with laboratory safety standards and environmental regulations.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate chemical waste container (clearly labeled)

  • Inert absorbent material (e.g., sand, vermiculite)

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste stream for this compound. Do not mix with incompatible chemicals.

    • If this compound is in a solvent, the disposal method must also account for the hazards of the solvent.

  • Containerization:

    • For solid this compound, carefully transfer the material into a designated and properly labeled hazardous waste container.

    • For this compound in solution, transfer the liquid to a compatible, leak-proof waste container.

    • To absorb any residual liquid, an inert material like sand or vermiculite (B1170534) can be used.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," its CAS number (460330-27-2), and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Provide the EHS office with a complete and accurate description of the waste.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

  • For investigational drugs used in clinical research, disposal must adhere to federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any standards set by industry sponsors.[6]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of the this compound disposal procedure.

GT949_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Arrangements A Wear Appropriate PPE B Work in Ventilated Area (Fume Hood) C Identify & Segregate This compound Waste B->C D Transfer to Labeled Waste Container C->D E Add Inert Absorbent (if necessary) D->E F Securely Seal Container E->F G Store in Designated Waste Area F->G H Contact EHS for Pickup & Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Immediate Safety Protocol for Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

As a trusted partner in laboratory safety, we are committed to providing comprehensive guidance for handling chemical compounds. Our search for a substance designated "GT 949" did not yield any specific results in publicly available chemical databases or safety literature. This suggests that "this compound" may be an internal research code, a novel compound not yet publicly documented, or a placeholder designation.

Handling an uncharacterized substance requires a conservative approach that prioritizes safety. The following guidelines provide a framework for managing unknown chemical hazards until a formal risk assessment and substance-specific Safety Data Sheet (SDS) can be obtained. This protocol is designed for researchers, scientists, and drug development professionals and is based on established principles of laboratory safety.

When encountering a substance for which specific hazard information is unavailable, a universal precaution approach is essential. This involves treating the compound as potentially hazardous until proven otherwise.

Initial Assessment and Control Measures

Before handling, a preliminary risk assessment should be conducted. This involves evaluating the planned procedure and the potential for exposure.

Experimental Workflow for Handling Uncharacterized Compounds

cluster_prep Preparation & Assessment cluster_handling Handling & Engineering Controls cluster_disposal Decontamination & Disposal A Identify Uncharacterized Compound (e.g., this compound) B Assume High Hazard Potential A->B C Review Experimental Protocol for Exposure Risks B->C D Select PPE Based on Potential Hazards (Table 1) C->D E Work in a Certified Chemical Fume Hood or Glovebox D->E F Prepare all Necessary Equipment and Reagents in Advance E->F G Handle Compound with Care to Minimize Aerosol Generation F->G H Execute Experiment Following Established Safe Lab Practices G->H I Decontaminate Surfaces and Equipment H->I J Segregate Waste as 'Uncharacterized Chemical Waste' I->J K Dispose of PPE in Designated Waste Stream J->K L Document Handling and Disposal Procedures K->L

Caption: Workflow for handling uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

For an unknown substance, a comprehensive PPE ensemble is required to protect against a wide range of potential hazards, including dermal contact, inhalation, and eye exposure.

Table 1: Recommended PPE for Handling Uncharacterized Compounds

PPE CategoryMinimum RecommendationEnhanced Precautions (for higher risk procedures)
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a face shield.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile). Check for tears or punctures before and during use.A heavier-duty glove (e.g., butyl rubber, Viton) as the outer layer, with a lighter nitrile glove underneath.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.A chemically resistant apron over the lab coat. For significant splash potential, consider a chemical suit.
Respiratory Work within a certified chemical fume hood.If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) is mandatory. Fit testing is required.
Footwear Closed-toe, non-perforated shoes made of a durable material.Chemically resistant shoe covers.

Handling and Operational Plan

All manipulations of the uncharacterized compound should occur in a designated area, inside a primary engineering control such as a chemical fume hood or a glovebox.

Methodology for Safe Handling:

  • Preparation: Cordon off the work area. Ensure all necessary equipment, including waste containers and spill kits, are within immediate reach inside the fume hood.

  • Weighing and Transfer: When weighing, use a balance inside the fume hood or a vented balance safety enclosure. Use tools like spatulas and powder funnels to minimize dust and aerosol generation.

  • In Solution: When working with the compound in solution, use a syringe or cannula for liquid transfers to minimize splashing. Cap all containers when not in use.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent. Remove the outer pair of gloves and dispose of them before exiting the fume hood. Remove the remaining PPE in the designated area.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.

Disposal Plan

Waste generated from handling an uncharacterized compound must be treated as hazardous.

Waste Management Protocol:

  • Segregation: All solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled "Hazardous Waste - Uncharacterized Chemical Compound" and include the date and the name of the principal investigator. Do not mix with other waste streams.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Provide them with as much information as possible about the potential nature of the compound.

Logical Relationship for PPE Selection

A Is the substance characterized (SDS available)? B Follow SDS-specific PPE recommendations. A->B Yes C Treat as Uncharacterized Compound. Assume High Hazard. A->C No D Is there a risk of splash or aerosol generation? C->D E Minimum PPE: Lab coat, safety glasses, single gloves. D->E No F Enhanced PPE: Face shield, goggles, double gloves, chemical apron. D->F Yes G Work in a certified chemical fume hood. F->G

Caption: Decision tree for PPE selection with unknown hazards.

By adhering to these stringent protocols, you can build a robust safety culture and minimize the risks associated with handling novel or uncharacterized chemical compounds. Always consult with your institution's EHS department for guidance and to ensure compliance with all safety regulations.

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